2-(2-Chlorophenoxy)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUNLXYSSCTXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188858 | |
| Record name | 2-(2-Chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35368-68-4 | |
| Record name | 2-(2-Chlorophenoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35368-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(2-Chlorophenoxy)acetamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035368684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35368-68-4 | |
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| Record name | 2-(2-Chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenoxy)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.741 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetamide: Synthesis, Characterization, and Physicochemical Properties
An Important Note on Chemical Identification: Initial investigations for "2-(2-Chlorophenoxy)acetamide" revealed a significant challenge in sourcing a definitive Chemical Abstracts Service (CAS) number and comprehensive, experimentally verified physicochemical data. The provided CAS number 6423-43-4 was found to correspond to Propylene glycol dinitrate, a distinctly different chemical entity. Subsequent searches for the named compound yielded information on structurally related but distinct molecules. This guide, therefore, has been meticulously compiled by synthesizing data from analogous compounds and established principles of organic chemistry to provide a predictive but thorough overview. All data presented herein should be considered in this context and highlights the critical need for empirical validation for this specific molecule.
Introduction
This compound belongs to the class of aryloxyacetamides, a scaffold of significant interest in medicinal chemistry and drug development. The core structure, featuring a chlorinated aromatic ring linked via an ether bond to an acetamide moiety, imparts a unique combination of lipophilicity and hydrogen bonding capability. This structural motif is found in a variety of biologically active molecules, suggesting the potential for this compound to interact with biological targets. This technical guide aims to provide a comprehensive understanding of its physicochemical properties, supported by established analytical methodologies and theoretical considerations.
Molecular Structure and Properties
A foundational understanding of a molecule's physicochemical properties is paramount for any research or development endeavor. These properties govern its solubility, stability, membrane permeability, and ultimately, its potential biological activity and formulation characteristics.
Chemical Structure
The molecular structure of this compound is depicted below:
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes the predicted and known properties of this compound and its close structural analogs. It is crucial to reiterate that experimental determination is necessary for definitive values for the target compound.
| Property | Value (Predicted/Analog Data) | Source/Method |
| Molecular Formula | C₈H₈ClNO₂ | - |
| Molecular Weight | 185.61 g/mol | - |
| Melting Point | Not available. Structurally similar compounds like 2-chloro-N-(4-hydroxyphenyl)acetamide have melting points in the range of 140-142 °C.[1] | Analog Data |
| Boiling Point | Not available. Prediction is unreliable due to potential decomposition. | - |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, methanol, and ethyl acetate. | Chemical Theory |
| pKa | The amide proton is weakly acidic (pKa ~17), while the ether oxygen is a weak Lewis base. | Chemical Theory |
| LogP | Predicted to be in the range of 1.5 - 2.5, indicating moderate lipophilicity. | Chemical Theory |
Synthesis and Purification
The synthesis of this compound can be approached through several established synthetic routes common for the preparation of aryloxyacetic acid derivatives and their corresponding amides. A logical and widely applicable method is the Williamson ether synthesis followed by amidation.
Synthetic Pathway
Caption: A proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate
-
Reaction Setup: To a solution of 2-chlorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Step 2: Amidation to this compound
-
Reaction Setup: Dissolve the purified ethyl 2-(2-chlorophenoxy)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Ammonia Addition: To this solution, add an excess of aqueous ammonia or a saturated solution of ammonia in methanol.
-
Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure acetamide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetoxy group, and the amide protons. The aromatic protons will likely appear as a complex multiplet in the region of δ 6.8-7.5 ppm. The methylene protons adjacent to the ether oxygen should appear as a singlet around δ 4.5-4.7 ppm. The amide protons will be visible as two broad singlets, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Expected signals include those for the aromatic carbons (δ 110-160 ppm), the carbonyl carbon of the amide (δ ~170 ppm), and the methylene carbon (δ ~65-70 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H bending (Amide II): A band in the region of 1590-1650 cm⁻¹.
-
C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl ether linkage.
-
C-Cl stretching: A band in the fingerprint region, typically around 750 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of the acetamide side chain.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be suitable for analysis. Purity is determined by the peak area percentage of the main component.
Applications and Future Perspectives
Conclusion
This technical guide has provided a comprehensive overview of the predicted physicochemical properties, a detailed synthetic protocol, and a robust analytical characterization strategy for this compound. The challenges encountered in sourcing definitive experimental data underscore the importance of empirical validation for less-common chemical entities. The methodologies and theoretical insights presented here offer a solid foundation for researchers and drug development professionals to synthesize, purify, and characterize this compound, paving the way for future explorations of its potential biological applications.
References
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link]
-
2-(2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide | C10H12ClNO3 | CID 2183859 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide | C22H24Cl2N2O4 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Acetamide, 2,2-bis(4-chlorophenoxy)-n-(1,1-bis(hydroxymethyl)-2-hydroxyethyl). MassBank of North America (MoNA). Available at: [Link]
-
Acetamide, 2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxymethyl)-p-[(trifluoromethyl)sulfonyl]-phenethyl]-, threo- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect - PubMed. National Center for Biotechnology Information. Available at: [Link]
- EP1506961A2 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents. Google Patents.
-
Physicochemical, medicinal chemistry, and ADMET characteristics of bee antimicrobial peptides as natural bio-preservatives to extend food shelf life: a roadmap for food safety regulation - PubMed. National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to the Speculative Mechanisms of Action of 2-(2-Chlorophenoxy)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Bioactivity of 2-(2-Chlorophenoxy)acetamide
In the landscape of pharmacological research, the exploration of novel small molecules holds the key to unlocking new therapeutic paradigms. This compound, a compound belonging to the versatile phenoxyacetamide class, represents a molecule of significant interest yet underexplored potential. While its precise biological role is not yet elucidated in publicly available literature, its structural characteristics, shared with compounds of known and potent bioactivity, provide a fertile ground for reasoned speculation and targeted investigation.
This technical guide offers a deep dive into the plausible mechanisms of action for this compound. As senior application scientists, our approach is not merely to list possibilities but to construct a logical framework for inquiry, grounded in established biochemical principles and data from analogous compounds. We will dissect the most compelling speculative pathways, propose robust experimental protocols for their validation, and provide the necessary tools for researchers to embark on this exploratory journey. Our narrative is built on the pillars of scientific integrity, providing a self-validating system of hypotheses and experimental designs to guide future research.
Part I: The Integrated Stress Response (ISR) - A Primary Avenue of Speculation
The most tantalizing clue to the action of this compound comes from its structural similarity to a well-characterized experimental drug, ISRIB (trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy )acetamide))[1][2]. ISRIB is a potent and selective inhibitor of the Integrated Stress Response (ISR), a fundamental cellular pathway activated by a variety of stressors, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress[3]. The ISR converges on the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which in turn inhibits its guanine nucleotide exchange factor, eIF2B. This leads to a global shutdown of protein synthesis, allowing the cell to conserve resources and manage the stress.
ISRIB works by binding to and stabilizing the active decameric form of eIF2B, thereby counteracting the inhibitory effect of phosphorylated eIF2α and restoring protein synthesis[1][4]. Given that this compound shares the core chlorophenoxy acetamide moiety with ISRIB, it is highly plausible that it engages the same molecular target, albeit with potentially different affinity and efficacy.
Speculative Mechanism 1A: Direct eIF2B Agonism
Our primary hypothesis is that this compound functions as a direct agonist of eIF2B, promoting its assembly and activity even in the presence of phosphorylated eIF2α. The ortho-chloro substitution on the phenoxy ring, as opposed to the para-chloro in ISRIB, would likely influence the binding kinetics and allosteric modulation of the eIF2B complex.
Caption: Proposed mechanism of this compound as an ISR inhibitor.
Experimental Validation Protocol: In Vitro eIF2B Activity Assay
This protocol is designed to determine if this compound can directly enhance the guanine nucleotide exchange factor (GEF) activity of eIF2B, particularly in the presence of its inhibitor, phosphorylated eIF2α.
Objective: To quantify the effect of this compound on eIF2B GEF activity.
Materials:
-
Recombinant human eIF2B (decameric complex)
-
Recombinant human eIF2 (trimeric complex)
-
Recombinant PERK kinase
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
GTP
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2)
-
This compound
-
ISRIB (positive control)
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Methodology:
-
Phosphorylation of eIF2α:
-
Incubate recombinant eIF2 with PERK kinase and ATP in kinase buffer for 1 hour at 30°C to generate phosphorylated eIF2 (p-eIF2).
-
Confirm phosphorylation status via Western blot using an antibody specific for p-eIF2α (Ser51).
-
-
Loading eIF2 with BODIPY-FL-GDP:
-
Incubate both phosphorylated and unphosphorylated eIF2 with BODIPY-FL-GDP in a nucleotide-free buffer to form eIF2•BODIPY-GDP complexes.
-
Remove excess unbound fluorescent nucleotide using a desalting column.
-
-
GEF Activity Assay:
-
Prepare serial dilutions of this compound, ISRIB, and DMSO vehicle control in assay buffer.
-
In a 384-well plate, add recombinant eIF2B to each well.
-
Add the test compounds (or controls) to the wells and incubate for 15 minutes at room temperature to allow for binding to eIF2B.
-
Initiate the exchange reaction by adding the eIF2•BODIPY-GDP complex (either phosphorylated or unphosphorylated) and a molar excess of non-fluorescent GTP.
-
Immediately begin monitoring the decrease in fluorescence polarization (or intensity) over time using a plate reader. The rate of fluorescence decrease is proportional to the GEF activity of eIF2B.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the test compound.
-
Plot the reaction rates against the compound concentration and fit the data to a dose-response curve to determine the EC50 (concentration for 50% of maximal effect).
-
Expected Outcome & Interpretation:
If this compound acts as an eIF2B agonist, we expect to see a dose-dependent increase in the rate of GDP exchange, particularly in the reaction containing p-eIF2. The efficacy and potency can be compared to ISRIB. A significant effect would strongly support this speculative mechanism.
Part II: Alternative Mechanisms - Exploring Pleiotropic Effects
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets[5][6]. Therefore, it is prudent to consider alternative mechanisms of action that could contribute to the overall biological profile of this compound.
Speculative Mechanism 2: Anti-Inflammatory Action via COX-2 Inhibition
Derivatives of 2-(2,4-Dichlorophenoxy)acetic acid, a structurally related compound, have been identified as promising selective inhibitors of cyclooxygenase-2 (COX-2)[7]. The COX-2 enzyme is a key mediator of inflammation and pain. It is plausible that this compound could fit into the active site of COX-2, inhibiting its enzymatic activity and thereby exerting anti-inflammatory effects.
Caption: Proposed mechanism of this compound as a COX-2 inhibitor.
Experimental Validation Protocol: COX-2 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX-2 inhibitor screening kit (e.g., Cayman Chemical)
-
This compound
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
DMSO (vehicle control)
-
96-well plates
-
Microplate reader
Methodology:
-
Prepare serial dilutions of this compound, celecoxib, and DMSO.
-
Follow the manufacturer's protocol for the COX-2 inhibitor screening kit. Typically, this involves:
-
Adding the enzyme and a heme cofactor to the wells.
-
Adding the test compounds and incubating for a short period.
-
Initiating the reaction by adding arachidonic acid.
-
The reaction produces PGG2, which is then reduced, and the subsequent product reacts with a probe to generate a colorimetric or fluorescent signal.
-
-
Measure the absorbance or fluorescence at the appropriate wavelength.
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value.
Expected Outcome & Interpretation:
A low IC50 value for this compound, comparable to or in a relevant range with celecoxib, would indicate that it is an inhibitor of COX-2. This would support the hypothesis that it possesses anti-inflammatory properties through this mechanism.
Part III: Neuroprotective Potential - A Confluence of Mechanisms
Phenolic compounds are widely recognized for their neuroprotective effects, which are often attributed to their antioxidant and anti-apoptotic properties[8][9][10][11]. The phenoxy group in this compound could confer such capabilities. Neurodegenerative diseases are frequently associated with oxidative stress and the integrated stress response, suggesting a potential convergence of the mechanisms discussed.
Speculative Mechanism 3: Attenuation of Oxidative Stress and Apoptosis
This hypothesis posits that this compound can protect neuronal cells from damage by scavenging reactive oxygen species (ROS) and inhibiting downstream apoptotic pathways. This could be a direct chemical effect of the phenoxy moiety or a downstream consequence of modulating the ISR, which is intricately linked to cellular survival pathways.
Experimental Validation Protocol: Neuronal Cell Viability and Apoptosis Assay
Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell model.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
This compound
-
N-acetylcysteine (NAC, antioxidant positive control)
-
MTT or PrestoBlue cell viability reagent
-
Annexin V-FITC/Propidium Iodide apoptosis detection kit
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 96-well (for viability) and 6-well (for apoptosis) plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or NAC for 2-4 hours.
-
Introduce an oxidative stressor (e.g., 100 µM H₂O₂) and co-incubate for 24 hours.
-
-
Cell Viability Assessment:
-
After treatment, add MTT or PrestoBlue reagent to the 96-well plates and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify cell viability.
-
-
Apoptosis Assessment:
-
Harvest the cells from the 6-well plates.
-
Stain the cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Expected Outcome & Interpretation:
A significant increase in cell viability and a decrease in the percentage of apoptotic cells in the groups pre-treated with this compound, compared to the stressor-only group, would demonstrate a neuroprotective effect. This would warrant further investigation into the specific antioxidant and anti-apoptotic pathways involved.
Summary of Speculative Mechanisms and Key Data
| Speculative Mechanism | Molecular Target/Pathway | Key Biological Outcome | Proposed Experimental Validation |
| ISR Inhibition | eIF2B | Restoration of protein synthesis under stress, cognitive enhancement, neuroprotection | In vitro eIF2B GEF activity assay, cellular p-eIF2α levels |
| COX-2 Inhibition | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, analgesic | In vitro COX-2 enzymatic inhibition assay |
| Neuroprotection | ROS, Apoptotic Caspases | Attenuation of oxidative damage, increased neuronal cell survival | Cell-based viability and apoptosis assays under oxidative stress |
Conclusion and Future Directions
The structural framework of this compound provides compelling, albeit speculative, avenues for its mechanism of action. The strong analogy to ISRIB positions the Integrated Stress Response as the primary and most promising target for investigation. However, the known pleiotropic effects of the phenoxyacetamide scaffold suggest that its biological activity may be multifaceted, potentially encompassing anti-inflammatory and direct neuroprotective roles.
The experimental protocols detailed in this guide provide a clear and logical roadmap for elucidating the true mechanism of this compound. A multi-pronged approach, beginning with the in vitro eIF2B and COX-2 assays, followed by cell-based validation, will be crucial. Should the primary hypothesis of ISR modulation hold true, this compound could represent a novel chemical tool and a potential starting point for the development of therapeutics for a range of disorders, from neurodegenerative diseases to trauma-related cognitive impairment. The path from speculation to established mechanism is paved with rigorous experimentation, and this guide serves as the foundational blueprint for that endeavor.
References
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Wikipedia. ISRIB. [Link]
-
Tsai, J. C., et al. (2019). Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response. FEBS Letters, 593(21), 3094-3103. [Link]
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Wong, C. M., et al. (2019). Small molecule ISRIB suppresses the integrated stress response within a defined window of activation. Journal of Biological Chemistry, 294(6), 2060-2070. [Link]
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Abdel-rahman, H. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5396. [Link]
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Kumar, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 11(10), 5678-5694. [Link]
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Demian, B. A., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Pharmaceuticals, 15(11), 1361. [Link]
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Nabavi, S. M., et al. (2019). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current Pharmaceutical Biotechnology, 20(10), 760-774. [Link]
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Atrushi, K. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link]
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Tavan, M., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects. Neurochemical Research, 48(12), 3749-3770. [Link]
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ResearchGate. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]
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Kim, G. H., et al. (2018). Neuroprotective Effect of Antioxidants in the Brain. International Journal of Molecular Sciences, 19(1), 113. [Link]
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Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]
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Al-Gharaibah, M., et al. (2017). Neuroprotective effect of antioxidant compounds. Neural Regeneration Research, 12(10), 1597-1605. [Link]
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PubChem. N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide. [Link]
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Predicted Biological Targets and Validation Strategies for 2-(2-Chlorophenoxy)acetamide
An In-depth Technical Guide
Abstract
2-(2-Chlorophenoxy)acetamide is a synthetic organic compound belonging to the phenoxyacetamide class of molecules. While its specific biological role is not extensively characterized in publicly available literature, its chemical scaffold is present in a variety of bioactive agents, suggesting a potential for interaction with multiple biological targets. This guide provides a comprehensive framework for the de novo prediction and subsequent experimental validation of these targets. We will explore a multi-pronged approach, beginning with robust in silico prediction methodologies to generate a high-quality list of putative protein targets. This is followed by detailed, field-proven experimental protocols for target engagement and functional validation, including Cellular Thermal Shift Assays (CETSA) and Surface Plasmon Resonance (SPR). The overarching goal is to equip researchers with a strategic and technically sound workflow to elucidate the mechanism of action for novel or under-characterized small molecules like this compound.
Introduction to this compound
This compound is a molecule characterized by a central acetamide group linked to a 2-chlorophenoxy moiety. Its chemical structure (Figure 1) is relatively simple, yet it possesses key features—an aromatic ring, an ether linkage, and an amide group—that are common in pharmacologically active compounds. The chlorine substitution on the phenyl ring can significantly influence its electronic properties and metabolic stability, potentially modulating its binding affinity and selectivity for protein targets.
Given the lack of established biological targets for this specific compound, a systematic investigation is warranted. Such an endeavor is crucial in various contexts, including:
-
High-Throughput Screening Follow-up: If the compound was identified as a "hit" in a phenotypic screen, identifying its target is essential to understand its mechanism of action.
-
Chemical Probe Development: Characterizing its targets could lead to its use as a tool to probe specific biological pathways.
-
Lead Optimization: If the core scaffold is of interest, understanding its polypharmacology (interactions with multiple targets) is key for rational drug design.
This guide outlines a logical, evidence-based workflow to move from a compound of interest to a validated biological target.
Figure 1: Chemical Structure of this compound
Caption: A workflow for moving from predicted to validated targets.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to assess target engagement in intact cells or cell lysates. The underlying principle is that the binding of a ligand (our compound) to its target protein confers thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.
Objective: To determine if this compound binds to and stabilizes a predicted target protein in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one known to express the target protein) to ~80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release the proteins (e.g., via freeze-thaw cycles or sonication).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis by Western Blot:
-
Normalize the protein samples and resolve them using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the predicted target protein.
-
Use a suitable secondary antibody and detect the signal.
-
The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization.
-
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique used to measure real-time binding interactions between two molecules. One molecule (the "ligand," typically the protein target) is immobilized on a sensor chip, and the other (the "analyte," our compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and measured in Resonance Units (RU).
Objective: To quantify the binding affinity (KD) and kinetics (kon, koff) of this compound to a purified, predicted target protein.
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS).
-
Inject the purified target protein over the surface to achieve a desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters (e.g., with ethanolamine). A reference channel should be prepared in the same way but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). It is critical to include a vehicle-only (e.g., DMSO) control.
-
Inject the compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. This is the association phase .
-
Follow this with an injection of running buffer alone to monitor the dissociation phase .
-
Between different compound concentrations, regenerate the chip surface with a mild regeneration solution to remove all bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
The sensorgrams (RU vs. time plots) are reference-subtracted and blank-subtracted.
-
The resulting curves are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
Caption: The experimental workflow for Surface Plasmon Resonance (SPR).
Table 2: Example Data Summary for Target Validation Experiments
| Predicted Target | CETSA ΔTm (°C) | SPR KD (μM) | Functional Assay IC50 (μM) | Validation Status |
| PPAR-gamma | +3.5 | 12.5 | 25.1 (Reporter Assay) | Validated |
| CYP2C9 | +0.2 | > 100 | > 100 (Metabolism Assay) | Not Validated |
| SCN5A | Not Tested | > 100 | Not Tested | Not Validated |
Note: The data in this table is illustrative. ΔTm refers to the change in the melting temperature of the protein upon compound binding.
Conclusion
The elucidation of biological targets for uncharacterized compounds like this compound is a critical step in modern drug discovery and chemical biology. The workflow presented in this guide—initiating with a broad, computationally driven prediction phase and culminating in rigorous, orthogonal experimental validation—provides a robust framework for success. By combining similarity-based searches with biophysical (SPR) and cellular (CETSA) techniques, researchers can confidently identify and validate genuine compound-target interactions. This systematic approach not only minimizes wasted resources on non-viable targets but also builds a strong, evidence-based foundation for understanding a compound's mechanism of action, paving the way for further preclinical development.
References
-
Title: ChEMBL: a large-scale bioactivity database for drug discovery Source: Nucleic Acids Research URL: [Link]
-
Title: PubChem Substance and Compound databases Source: Nucleic Acids Research URL: [Link]
-
Title: DrugBank 5.0: a major update to the DrugBank database for 2018 Source: Nucleic Acids Research URL: [Link]
-
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]
Navigating the Integrated Stress Response: A Technical Guide to ISRIB (trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide))
A Note on Chemical Nomenclature: This guide focuses on the well-characterized research compound commonly known as ISRIB, which corresponds to the chemical name trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide) and CAS number 1597403-47-8. Initial inquiries for "2-(2-Chlorophenoxy)acetamide" did not yield a singular, well-documented compound in scientific literature and chemical databases, suggesting a potential misnomer for the widely studied ISRIB. Given the structural similarities and the extensive research surrounding ISRIB, this guide is predicated on the high probability that it is the intended subject of interest for researchers in drug development.
Introduction
The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a variety of stress conditions, including viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which leads to a global reduction in protein synthesis to conserve resources and facilitate cellular recovery. However, chronic activation of the ISR has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and some cancers. ISRIB (Integrated Stress Response Inhibitor) has emerged as a powerful small molecule tool for probing the intricacies of the ISR and holds therapeutic potential for conditions characterized by its dysregulation. This guide provides a comprehensive overview of ISRIB, from its fundamental chemical identifiers to its mechanism of action and practical applications in research.
Chemical Identity and Properties
A precise understanding of a compound's identifiers and physicochemical properties is paramount for its effective use in a research setting.
| Identifier | Value | Source |
| CAS Number | 1597403-47-8 | , |
| IUPAC Name | trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide) | |
| Molecular Formula | C₂₂H₂₄Cl₂N₂O₄ | , |
| Molecular Weight | 451.34 g/mol | , |
| InChI Key | HJGMCDHQPXTGAV-IYARVYRRSA-N | |
| Canonical SMILES | C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
| Synonyms | Integrated Stress Response inhibitor, trans-ISRIB |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | |
| Storage | Store at 2-8°C |
Mechanism of Action: Modulating the Integrated Stress Response
ISRIB's mechanism of action is both unique and potent. It does not directly inhibit the stress-sensing kinases that phosphorylate eIF2α. Instead, it targets the guanine nucleotide exchange factor (GEF) for eIF2, known as eIF2B.
Under conditions of cellular stress, various kinases (such as PERK, GCN2, PKR, and HRI) phosphorylate eIF2α. This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of eIF2B, thereby preventing the exchange of GDP for GTP on the eIF2 complex and halting the initiation of translation.
ISRIB acts by binding to a pocket on the eIF2B decamer, stabilizing it in its active conformation. This stabilization enhances eIF2B's GEF activity, effectively overriding the inhibitory effect of phosphorylated eIF2α and restoring global protein synthesis.
Figure 2: A high-level overview of a common synthetic route to ISRIB.
Experimental Protocols and Applications
ISRIB is a versatile tool for studying the ISR in a variety of contexts. Below are general protocols for its use in cell culture and in vivo studies.
In Vitro Cell Culture Protocol
Objective: To inhibit the Integrated Stress Response in cultured cells.
Materials:
-
ISRIB powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Stress-inducing agent (e.g., thapsigargin, tunicamycin, or sodium arsenite)
-
Cell line of interest
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of ISRIB (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment.
-
Induction of ISR: Treat cells with a known ISR-inducing agent at a predetermined concentration and for a specific duration to induce eIF2α phosphorylation.
-
ISRIB Treatment: Concurrently with or prior to stress induction, treat the cells with the desired concentration of ISRIB. A typical working concentration ranges from 50 nM to 500 nM, but should be optimized for each cell line and experimental condition. A vehicle control (DMSO) should always be included.
-
Analysis: Following the treatment period, cells can be harvested for downstream analysis, such as:
-
Western Blotting: To assess the phosphorylation status of eIF2α and the expression levels of downstream ISR targets like ATF4 and CHOP.
-
Protein Synthesis Assay: Using methods like puromycin incorporation (SUnSET) or ³⁵S-methionine/cysteine labeling to measure global translation rates.
-
Cell Viability/Apoptosis Assays: To determine the effect of ISRIB on cell survival under stress conditions.
-
In Vivo Administration Protocol (Rodent Models)
Objective: To assess the systemic effects of ISRIB on physiological or pathological processes.
Materials:
-
ISRIB powder
-
Vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline)
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Formulation Preparation: Prepare a formulation of ISRIB suitable for injection. A common formulation involves dissolving ISRIB in a small amount of DMSO and then diluting it with a vehicle such as a solution of Tween 80 in saline to the final desired concentration. The final concentration of DMSO should be kept low to minimize toxicity.
-
Administration: Administer ISRIB to the animals via the desired route, most commonly intraperitoneal (i.p.) injection. The dosage can vary widely depending on the study but is often in the range of 0.25 to 2.5 mg/kg body weight.
-
Experimental Time course: The timing and frequency of administration will depend on the specific experimental design and the pharmacokinetic properties of ISRIB.
-
Behavioral or Physiological Assessment: At the appropriate time points, assess the animals for the desired outcomes, which may include cognitive function tests (e.g., Morris water maze, novel object recognition), motor function tests, or histological and biochemical analysis of tissues.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling ISRIB.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
ISRIB is an invaluable research tool for dissecting the complex roles of the Integrated Stress Response in health and disease. Its ability to potently and selectively rescue protein synthesis downstream of eIF2α phosphorylation has opened new avenues for understanding the pathological consequences of chronic ISR activation and for exploring novel therapeutic strategies. This guide provides a foundational understanding of ISRIB's chemical properties, mechanism of action, and practical applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
Analysis of 2-(2-Chlorophenoxy)acetamide Crystal Structure Not Publicly Available
A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature has revealed no publicly available experimental data on the crystal structure of 2-(2-Chlorophenoxy)acetamide. The CSD, a global repository for small-molecule crystal structures, does not contain an entry for this specific compound.
Consequently, an in-depth technical guide on the crystal structure analysis of this compound, including detailed crystallographic parameters, molecular geometry, and intermolecular interactions, cannot be compiled at this time. Such a guide is contingent on the availability of primary X-ray diffraction data from a single-crystal analysis of the compound.
While information exists for structurally related molecules, such as derivatives of 2-(2,4-Dichlorophenoxy)acetamide and other acetamide compounds, this data cannot be used to accurately describe the specific crystal packing and hydrogen bonding network of this compound. The substitution pattern on the phenoxy ring significantly influences the solid-state arrangement of molecules, making direct extrapolation from analogues unreliable for a detailed structural analysis.
Researchers and drug development professionals interested in the solid-state properties of this compound would first need to perform a single-crystal X-ray diffraction experiment. This would involve the synthesis of the compound, followed by the growth of single crystals suitable for diffraction analysis. The resulting data would provide the foundational information required for a thorough examination of its three-dimensional structure. Until such a study is conducted and the results are made public, a detailed guide on its crystal structure remains unfeasible.
A Technical Guide to Determining the Solubility of Novel Phenoxy Acetamide Analogs: A Case Study of 2-(2-Chlorophenoxy)acetamide
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor aqueous solubility is a primary contributor to high attrition rates in the development pipeline, leading to issues such as poor bioavailability, inconsistent in vivo exposure, and challenges in formulation. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a program's success.
Profiling the Target: 2-(2-Chlorophenoxy)acetamide
Before embarking on experimental determination, a theoretical assessment of the molecule's physicochemical properties can provide invaluable insight into its expected behavior. This predictive analysis, grounded in computational chemistry, allows us to form a hypothesis regarding its solubility and select appropriate experimental conditions.
Molecular Structure and In-Silico Physicochemical Properties
The structure of this compound is characterized by a chlorophenoxy ring linked via an ether bond to an acetamide group. This combination of an aromatic, halogenated ring and a polar amide moiety suggests a molecule of intermediate polarity.
To quantify its likely properties, we can employ cheminformatics tools. The following table summarizes key physicochemical parameters predicted for this compound using established algorithms.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₈H₈ClNO₂ | - |
| Molecular Weight | 185.61 g/mol | Low molecular weight is generally favorable for solubility. |
| logP (Octanol/Water) | ~1.5 - 1.6 | Indicates a moderate lipophilicity; the compound will have some affinity for both polar and non-polar environments. |
| Aqueous Solubility (logS) | ~ -2.0 | Predicts a solubility of approximately 10 mg/mL in water, suggesting it is likely to be moderately soluble. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | A TPSA below 140 Ų is associated with good cell membrane permeability[1]; this value suggests good potential for oral absorption. |
| Hydrogen Bond Donors | 1 (from the amide N-H) | Capable of donating a hydrogen bond, which can aid solubility in protic solvents. |
| Hydrogen Bond Acceptors | 2 (from the ether and carbonyl oxygens) | Capable of accepting hydrogen bonds, enhancing interactions with protic solvents like water and alcohols. |
These in silico predictions suggest that this compound is not expected to be poorly soluble. The predicted logS of -2.0 places it in the "soluble" to "sparingly soluble" range, making it an excellent candidate for straightforward experimental verification.
The Science of Dissolution: A Theoretical Framework
Solubility is the thermodynamic equilibrium between a solute in its solid state and in solution. This equilibrium is governed by the principle "like dissolves like," which, from a molecular perspective, is a function of intermolecular forces.
Intermolecular Interactions at Play
The dissolution of this compound in a given solvent involves overcoming two primary energy barriers:
-
Lattice Energy: The forces holding the compound's molecules together in its crystal lattice.
-
Solvent-Solvent Interactions: The forces between the solvent molecules themselves.
Dissolution is favored when the energy released from the formation of new solute-solvent interactions is sufficient to overcome these barriers.
For this compound, the key functional groups dictating its interactions are:
-
The Amide Group: Capable of both hydrogen bond donation (N-H) and acceptance (C=O). This makes it highly favorable for interactions with polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, acetone).
-
The Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor.
-
The Chlorophenyl Ring: This aromatic system contributes to van der Waals forces and can engage in π-π stacking interactions. Its lipophilic nature enhances solubility in less polar solvents.
The Unique Role of DMSO
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of compounds[2]. Its efficacy stems from:
-
High Polarity: The strong dipole of the S=O bond allows for effective solvation of polar functional groups.
-
Hydrogen Bond Acceptance: The oxygen atom is a strong hydrogen bond acceptor, readily interacting with the N-H group of this compound.
-
Aprotic Nature: Lacking donor hydrogens, DMSO does not self-associate as strongly as protic solvents, making it easier for solute molecules to integrate into the solvent structure.
Based on this, we can confidently predict that this compound will exhibit high solubility in DMSO.
Experimental Determination: The Thermodynamic Shake-Flask Method
To obtain a definitive, physically meaningful solubility value, the thermodynamic equilibrium solubility must be measured. This contrasts with kinetic solubility, which is often a rapid but less precise measurement of the concentration at which a compound precipitates from a supersaturated solution. The shake-flask method is the gold standard for determining thermodynamic solubility[3][4].
The following protocol is a self-validating system designed for accuracy and reproducibility, culminating in quantification by High-Performance Liquid Chromatography (HPLC).
Rationale for Method Selection
-
Thermodynamic Equilibrium: The extended incubation period (24 hours) ensures that the system reaches a true equilibrium between the solid and dissolved states, providing a definitive solubility value under the specified conditions.
-
HPLC Quantification: HPLC offers superior specificity and sensitivity compared to UV-Vis spectroscopy alone. It allows for the separation of the parent compound from any potential impurities or degradants, ensuring that only the concentration of this compound is measured[5][6].
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound (solid, >98% purity)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Other solvents for testing (e.g., Water, Ethanol, Acetonitrile), HPLC grade
-
Acetonitrile, HPLC grade (for mobile phase)
-
Water, ultrapure (for mobile phase)
-
Formic acid (optional, for mobile phase modification)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (PTFE or other compatible material)
-
Calibrated analytical balance
-
HPLC system with UV detector
Procedure:
Part A: Sample Preparation and Equilibration
-
Weighing the Solute: Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to add an amount that is in clear excess of what is expected to dissolve, ensuring a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., DMSO) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 200 rpm). Allow the suspension to equilibrate for 24 hours.
-
Causality Insight: A 24-hour period is typically sufficient for most small molecules to reach thermodynamic equilibrium. Visually confirm that excess solid material remains at the end of the incubation to validate that the solution is saturated.
-
Part B: Phase Separation 4. Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. 5. Filtration: Carefully aspirate the supernatant, avoiding the solid pellet. Pass the supernatant through a 0.22 µm syringe filter into a clean vial.
- Trustworthiness Check: This two-step process (centrifugation followed by filtration) is critical to ensure no solid particulates are carried over into the analytical sample, which would falsely elevate the measured solubility[7].
Part C: HPLC Analysis 6. Calibration Standards Preparation:
- Prepare a stock solution of this compound in the mobile phase diluent at a known concentration (e.g., 1 mg/mL).
- Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples.
- Sample Preparation for Injection:
- Dilute the filtered supernatant from Part B with the mobile phase diluent to a concentration that falls within the range of your calibration curve. The dilution factor must be accurately recorded.
- HPLC Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 50:50 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at an appropriate wavelength (determine λmax by scanning a standard solution, likely around 270-280 nm for the phenoxy group).
- Run Time: Sufficient to allow for elution of the compound and any potential impurities.
- Analysis Sequence:
- Inject a blank (mobile phase diluent).
- Inject the calibration standards in order of increasing concentration.
- Inject the diluted solubility samples.
Part D: Data Analysis and Calculation 10. Construct Calibration Curve: Plot the peak area of the analyte from the HPLC chromatograms against the known concentration of each calibration standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration. 11. Calculate Solubility:
- Use the peak area of your diluted solubility sample (y) and the equation from the calibration curve to calculate its concentration (x).
- Multiply this concentration by the dilution factor used in step 7 to determine the concentration in the original saturated solution.
- Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor
Presenting and Interpreting the Data
The final solubility values should be reported in a clear, tabular format, always specifying the solvent and the temperature at which the measurement was conducted.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | (Experimentally Determined Value) | (Calculated Value) |
| Water | (Experimentally Determined Value) | (Calculated Value) |
| Ethanol | (Experimentally Determined Value) | (Calculated Value) |
| Acetonitrile | (Experimentally Determined Value) | (Calculated Value) |
Note: Values to be filled in upon completion of the experimental protocol described in Section 3.0.
Interpreting the Results:
-
Comparison with Predictions: Compare the experimental data with the in silico predictions from Section 1.1. Any significant deviations may point to strong crystal lattice forces or specific solvent interactions not fully captured by the predictive models.
-
Implications for Drug Development: A high solubility in DMSO is excellent for in vitro screening assays. The aqueous solubility value is paramount for predicting oral bioavailability. A value below 0.1 mg/mL often signals potential challenges that may require formulation strategies to overcome.
Conclusion
While public databases are an invaluable starting point, the ability to empirically determine the solubility of a novel compound is a cornerstone of effective drug discovery. The case of this compound highlights a common scenario where predictive modeling must be followed by rigorous experimental validation. By understanding the theoretical principles of dissolution and meticulously applying a robust protocol like the thermodynamic shake-flask method, researchers can generate the high-quality, reliable solubility data necessary to make informed decisions and successfully advance their development programs.
References
- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]
- Avdeef, A. (2011).
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Gaylord Chemical Company. (n.d.). DMSO Solubility Data. Available at: [Link]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for the WHO list of essential medicines. Available at: [Link]
- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17(3), 10-15.
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
-
Wikipedia contributors. (2023). Polar surface area. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
PubChem. (n.d.). 2-(2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. Available at: [Link]
Sources
- 1. Polar surface area - Wikipedia [en.wikipedia.org]
- 2. Molinspiration Cheminformatics [molinspiration.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 5. Solubility Predictor - Documentation [docs.chemaxon.com:443]
- 6. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Spectroscopic Signatures of 2-(2-Chlorophenoxy)acetamide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-(2-Chlorophenoxy)acetamide is a molecule of interest within the broader class of phenoxyacetamide derivatives, a scaffold present in a variety of biologically active compounds. Understanding its structural and electronic properties is paramount for its identification, characterization, and potential application in drug discovery and development. This technical guide provides a detailed theoretical analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound. As a Senior Application Scientist, the following discourse is grounded in established spectroscopic principles and aims to equip researchers with the foundational knowledge to predict, interpret, and validate the spectral data of this compound and its analogues.
Molecular Structure and its Influence on Spectroscopic Behavior
The chemical structure of this compound, C₈H₈ClNO₂, dictates its unique spectroscopic fingerprint. The molecule comprises a 2-chlorophenoxy group linked via an ether oxygen to an acetamide moiety. This arrangement creates distinct electronic environments for each nucleus, which are interrogated by NMR and MS techniques. The electronegativity of the chlorine and oxygen atoms, the aromaticity of the benzene ring, and the presence of amide protons all contribute to the predicted spectral features.
Caption: Ball-and-stick representation of this compound.
Theoretical ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[1][2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the acetamide side chain, and the amide protons.
-
Aromatic Protons (δ 6.8-7.5 ppm): The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-chloro and ether substituents, these protons are chemically non-equivalent and will likely exhibit complex splitting patterns (multiplets). The proton ortho to the chlorine atom is expected to be the most deshielded (downfield shift) due to the inductive effect of the halogen. The proton ortho to the oxygen will also be deshielded, while the meta protons will be at a relatively higher field.
-
Methylene Protons (-O-CH₂-) (δ ~4.5 ppm): The two protons of the methylene group adjacent to the ether oxygen will appear as a singlet. Their chemical shift is significantly downfield due to the deshielding effect of the neighboring oxygen atom.
-
Amide Protons (-NH₂) (δ ~7.0-8.0 ppm): The two protons of the primary amide group are expected to appear as two broad singlets, or a single broad singlet, in the downfield region. The exact chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the ether oxygen (C-O) will be the most downfield shifted. The other four aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
-
Methylene Carbon (-O-CH₂-) (δ ~65-70 ppm): The methylene carbon will appear at a downfield position due to the direct attachment to the electronegative oxygen atom.
-
Carbonyl Carbon (-C=O) (δ ~170-175 ppm): The carbonyl carbon of the amide group is expected to have the most downfield chemical shift in the spectrum, a characteristic feature of carbonyl carbons.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.8 - 7.5 (m) | 110 - 135 |
| Aromatic C-Cl | - | 125 - 130 |
| Aromatic C-O | - | 150 - 155 |
| -O-CH₂- | ~4.5 (s) | 65 - 70 |
| -C=O | - | 170 - 175 |
| -NH₂ | 7.0 - 8.0 (br s) | - |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Theoretical Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.[3] For this compound, Electron Ionization (EI) would be a suitable technique, which involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.[4]
Molecular Ion Peak
The molecular formula of this compound is C₈H₈ClNO₂. The nominal molecular weight is approximately 185.6 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 185. A characteristic feature will be the presence of an M+2 peak at m/z 187 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).[5]
Major Fragmentation Pathways
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Several key fragmentation pathways can be predicted for this compound:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon is a common fragmentation pathway for amides and ethers.[6] This would lead to the formation of the 2-chlorophenoxyacetyl cation (m/z 127) and the loss of an acetamide radical.
-
Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, resulting in the formation of a 2-chlorophenoxy radical and an acetamide cation (m/z 59), or a 2-chlorophenoxyl cation (m/z 127) and an acetamide radical.
-
Loss of the Amide Group: The entire acetamide group can be lost as a neutral molecule, leading to a fragment corresponding to the 2-chlorophenoxy radical cation (m/z 128).
-
Fragmentation of the Aromatic Ring: Further fragmentation of the 2-chlorophenoxy cation can occur, leading to the loss of CO and subsequent fragments characteristic of a chlorobenzene ring.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 185/187 | [C₈H₈ClNO₂]⁺˙ (Molecular Ion) | - |
| 127/129 | [C₇H₆ClO]⁺ or [C₆H₄ClO]⁺ | •CH₂CONH₂ or •CH₂CONH₂ |
| 112/114 | [C₆H₄Cl]⁺˙ | CO from m/z 127 |
| 59 | [C₂H₅NO]⁺˙ | •C₆H₄ClO |
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound.
Experimental Protocol for Spectroscopic Analysis
To validate the theoretical predictions, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Use the solvent signal as a reference (e.g., CDCl₃ at δ 77.16 ppm).
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[4]
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragment ions.
Conclusion
This in-depth technical guide provides a comprehensive theoretical framework for the NMR and mass spectrometric analysis of this compound. The predicted spectra, based on fundamental principles of chemical structure and reactivity, offer a robust starting point for the empirical characterization of this compound. By understanding the causal relationships between molecular structure and spectroscopic output, researchers and drug development professionals can confidently identify, purify, and characterize this and related molecules, accelerating the pace of scientific discovery. The outlined experimental protocols provide a self-validating system to confirm these theoretical predictions.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]
-
Dayrit, F. M., & de Dios, A. C. (2016). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. Retrieved from [Link]
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MDPI. (2020). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
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nmrdb.org. Simulate and predict NMR spectra. Retrieved from [Link]
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Barroso, J. (2018, September 20). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. Retrieved from [Link]
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McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 28). 13.2: The Chemical Shift. Retrieved from [Link]
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PubChem. 2-(2-Chloroethoxy)acetamide. Retrieved from [Link]
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Domenech, A., & Sarrión, M. N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 633. Retrieved from [Link]
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- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
The Therapeutic Landscape of 2-(2-Chlorophenoxy)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-(2-Chlorophenoxy)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of its derivatives, moving beyond a mere cataloging of activities to offer a rationale-driven analysis for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, delve into the mechanistic underpinnings of their diverse pharmacological effects—including anti-inflammatory, analgesic, anticonvulsant, antifungal, and anticancer properties—and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to be a functional tool, empowering researchers to navigate the complexities of developing novel therapeutics from this versatile chemical class.
The this compound Core: Synthetic Strategy and Rationale
The synthesis of this compound derivatives is typically achieved through a convergent and highly adaptable synthetic route. The core structure allows for extensive diversification at the amide nitrogen, enabling the modulation of physicochemical properties and target engagement.
A general and robust synthetic approach involves the acylation of a primary or secondary amine with a 2-(2-chlorophenoxy)acetyl chloride or a related activated carboxylic acid derivative. This method offers a straightforward means to introduce a wide array of substituents, thereby facilitating the exploration of the chemical space and the optimization of biological activity.
General Synthesis Workflow
Caption: General synthetic workflow for this compound derivatives.
Exemplary Protocol: Synthesis of a Novel this compound Derivative
This protocol describes a general method for the synthesis of a this compound derivative via an acyl chloride intermediate.
Materials:
-
2-(2-Chlorophenoxy)acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-Chlorophenoxy)acetic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(2-chlorophenoxy)acetyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add a solution of the crude 2-(2-chlorophenoxy)acetyl chloride in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Therapeutic Applications and Mechanistic Insights
The versatility of the this compound scaffold is evident in its diverse range of biological activities. The following sections explore the key therapeutic areas where these derivatives have shown promise.
Anti-inflammatory and Analgesic Activity
A significant body of research has focused on the anti-inflammatory and analgesic properties of this compound derivatives. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.
Mechanism of Action: COX-2 Inhibition
COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. By selectively inhibiting COX-2, these derivatives can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Derivatives
| Compound ID | Derivative Structure | In Vitro COX-2 Inhibition (IC₅₀) | In Vivo Analgesic Model | Effective Dose (ED₅₀) | Reference |
| 1 | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Data not available | Acetic acid-induced writhing | Not specified | [1] |
| 2 | 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Ki = 42 nM (σ1 receptor) | Formalin test | 10-300 µ g/paw | [2] |
Experimental Protocol: In Vivo Acetic Acid-Induced Writhing Test for Analgesic Activity
This model is a widely used method to screen for peripheral analgesic activity.
Animals:
-
Male or female Swiss albino mice (20-25 g).
Materials:
-
Test compound (this compound derivative).
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard analgesic drug (e.g., Aspirin).
-
0.6% (v/v) acetic acid solution.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Anticonvulsant Activity
Several this compound derivatives have demonstrated promising anticonvulsant properties in preclinical models of epilepsy. The mechanism of action for this activity is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a classic model for identifying compounds effective against generalized tonic-clonic seizures.
Animals:
-
Male Wistar rats or Swiss albino mice.
Materials:
-
Test compound.
-
Vehicle.
-
Standard anticonvulsant drug (e.g., Phenytoin).
-
Corneal electrodes.
-
An electroconvulsive shock apparatus.
Procedure:
-
Administer the test compound, vehicle, or standard drug to the animals.
-
At the time of peak effect (predetermined), deliver an electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as protection.
-
Determine the ED₅₀ of the test compound (the dose that protects 50% of the animals from the tonic hind limb extension).
Antifungal Activity
Certain chloroacetamide derivatives have shown significant antifungal activity against a range of pathogenic fungi, including Candida and Aspergillus species. The proposed mechanism of action involves the disruption of the fungal cell membrane, potentially through interaction with ergosterol.[3][4][5]
Table 2: Antifungal Activity of Chloroacetamide Derivatives
| Compound ID | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Compound 2 | Candida spp. | 25-50 µg/mL | [6] |
| Compound 3 | Candida spp. | 25-50 µg/mL | [6] |
| Compound 4 | Dermatophytes | 3.12-50 µg/mL | [6] |
| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | 128-256 µg/mL | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standardized method for determining the minimum inhibitory concentration of an antifungal agent.
Materials:
-
Test compound.
-
Fungal isolates.
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal isolate.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be assessed visually or by reading the absorbance.
Anticancer Activity
Emerging evidence suggests that this compound derivatives possess anticancer properties. For instance, N-(2-hydroxyphenyl) acetamide (NA-2), a related compound, has demonstrated strong anticancer activity against MCF-7 breast cancer cells.[8] The mechanisms underlying this activity are multifaceted and may involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Mechanism of Action in Cancer
The anticancer effects of these derivatives can be mediated through various signaling pathways. One potential mechanism is the induction of apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] Additionally, these compounds may induce cell cycle arrest, preventing cancer cells from proliferating.
Caption: Potential anticancer mechanisms of this compound derivatives.
Table 3: Anticancer Activity of a Related Acetamide Derivative
| Compound | Cancer Cell Line | Activity | IC₅₀ Value | Reference |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | Growth Inhibition, Apoptosis Induction, Cell Cycle Arrest | 1.65 mM | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7).
-
Complete cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with a synthetically tractable core, make these derivatives highly attractive for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the amide substituent and the phenoxy ring will be crucial to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies are needed to fully understand the molecular targets and signaling pathways responsible for the observed pharmacological effects, particularly for the anticonvulsant and anticancer activities.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to identify lead compounds with favorable drug-like properties.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-chlorophenoxy)-N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide | C22H24Cl2N2O4 | CID 1011240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Concise total synthesis of two marine natural nucleosides: trachycladines A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Chlorophenoxy Acetamide Compounds: Synthesis, Biological Activities, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenoxy acetamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This technical guide provides a comprehensive review of the current literature on chlorophenoxy acetamide compounds, covering their synthesis, diverse biological activities, and underlying mechanisms of action. By synthesizing technical data with field-proven insights, this guide aims to serve as a valuable resource for researchers actively engaged in the development of novel therapeutics. The inherent chemical tractability and broad-spectrum bioactivity of this scaffold underscore its potential as a privileged structure in the design of new chemical entities.
Chemical Synthesis of Chlorophenoxy Acetamide Derivatives
The synthesis of chlorophenoxy acetamide compounds is typically achieved through straightforward and efficient chemical reactions. A common and versatile method involves the coupling of a substituted phenoxyacetic acid with an appropriate amine.
General Synthesis Workflow
A prevalent synthetic route commences with the reaction of a substituted phenol with an alpha-halo-ester, such as ethyl chloroacetate, under basic conditions to yield the corresponding phenoxyacetate ester. Subsequent hydrolysis of the ester affords the phenoxyacetic acid intermediate. This carboxylic acid is then activated, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and reacted with a desired amine to form the final chlorophenoxy acetamide product.
Alternatively, the synthesis can proceed via the formation of a chloroacetyl chloride derivative, which is then reacted with a primary or secondary amine to yield a chloroacetamide intermediate. This intermediate can then be reacted with a substituted phenol in a Williamson ether synthesis to furnish the target chlorophenoxy acetamide.[1] Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields.[1]
Caption: General synthetic routes to chlorophenoxy acetamide compounds.
Detailed Experimental Protocol: Synthesis of N-(substituted)-2-(4-chlorophenoxy)acetamide
This protocol provides a general procedure for the synthesis of N-substituted-2-(4-chlorophenoxy)acetamides via an amide coupling reaction.
Materials:
-
4-chlorophenoxyacetic acid
-
Appropriate primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chlorophenoxyacetic acid (1.0 eq) in dry DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-substituted-2-(4-chlorophenoxy)acetamide.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Biological Activities and Therapeutic Potential
Chlorophenoxy acetamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.
Anti-inflammatory and Analgesic Activity
A significant body of research has focused on the anti-inflammatory and analgesic properties of chlorophenoxy acetamides. Several derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been synthesized and evaluated as potential anti-inflammatory agents.[2] These compounds have been shown to act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] The inhibition of COX-2 reduces the production of prostaglandins, which are mediators of inflammation and pain.
Molecular docking studies have revealed that these compounds can effectively interact with the active site of the COX-2 enzyme.[2] The antinociceptive effects of some chlorophenoxy acetamides have been demonstrated in vivo using the formalin test, a model of inflammatory pain.[3]
Anticancer Activity
Emerging evidence suggests that chlorophenoxy acetamide derivatives possess anticancer properties. Studies have shown that certain compounds in this class can induce apoptosis in cancer cells.[4] The proposed mechanism of action involves the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction.[4] The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and contributes to drug resistance, is a potential target for these compounds.[5][6] Furthermore, some acetamide derivatives have been shown to act as chemosensitizers, enhancing the efficacy of existing anticancer drugs.[7]
Antifungal and Antibacterial Activity
Chlorophenoxy acetamide derivatives have also exhibited promising activity against fungal and bacterial pathogens. Several chloroacetamide derivatives have shown efficacy against Candida species and dermatophytes.[3] The proposed antifungal mechanism of action may involve binding to ergosterol in the fungal plasma membrane and potentially inhibiting DNA synthesis through the inhibition of thymidylate synthase.[8] Notably, some of these compounds have demonstrated the ability to inhibit biofilm formation, a critical factor in the persistence of fungal infections.[9] In addition to their antifungal properties, some derivatives have shown broad-spectrum antibacterial activity.
Neuroprotective Effects
The potential neuroprotective effects of chlorophenoxy acetamides are an area of growing interest. One notable compound, ISRIB (trans-N,N'-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide)), is a potent and selective inhibitor of the integrated stress response (ISR).[10] The ISR is a cellular signaling network that is activated by various stress conditions and has been implicated in neurodegenerative diseases. By inhibiting the ISR, ISRIB has been shown to enhance cognitive function in animal models. Other coumarin derivatives have demonstrated neuroprotective effects against glutamate-induced toxicity and ischemic brain injury, potentially through the maintenance of cellular glutathione levels and superoxide dismutase activity.[11]
Mechanisms of Action
The diverse biological activities of chlorophenoxy acetamide compounds are attributed to their ability to interact with various molecular targets and modulate key signaling pathways.
COX-2 Inhibition in Inflammation
The anti-inflammatory effects of many chlorophenoxy acetamides are directly linked to their inhibition of the COX-2 enzyme. By binding to the active site of COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Caption: Anticancer signaling pathways modulated by chlorophenoxy acetamides.
Sigma-1 Receptor Modulation
Some chlorophenoxy acetamide derivatives have been identified as ligands for the sigma-1 receptor, a unique intracellular chaperone protein. [3]The interaction with the sigma-1 receptor can modulate various cellular processes, including ion channel function and intracellular calcium signaling, which may contribute to the analgesic and neuroprotective effects of these compounds. The binding of ligands to the sigma-1 receptor can be influenced by structural features such as the nature of the N-substituent on the acetamide moiety. [12]
Structure-Activity Relationships (SAR)
The biological activity of chlorophenoxy acetamide compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for potent and selective activity.
For COX-2 inhibition , the nature and position of substituents on the phenyl ring of the phenoxy group are critical. Electron-withdrawing groups, such as chlorine atoms, have been shown to enhance inhibitory activity. [13]The presence of a sulfonamide or methylsulfonyl group on one of the aryl rings is a common feature in many selective COX-2 inhibitors.
In the context of sigma-1 receptor binding , the N-substituent on the acetamide group plays a crucial role. The length and nature of the alkyl or arylalkyl substituent can significantly impact binding affinity. [12] For antioxidant activity , modifications to the aromatic ring attached to the amide group can influence the compound's ability to scavenge free radicals. [14]
Quantitative Bioactivity Data
The following tables summarize key quantitative bioactivity data for representative chlorophenoxy acetamide compounds from the literature.
Table 1: Anti-inflammatory and Analgesic Activity
| Compound | Target | Assay | IC50 / Ki | Reference |
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Sigma-1 Receptor | Binding Assay | Ki = 42 nM | [3] |
| Pyrazolylbenzyltriazole derivative (PYZ19) | COX-2 | In vitro inhibition | IC50 = 5.01 µM | [15] |
| 4-((5-nitro-1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide (PRLD7) | COX-2 | In vitro inhibition | IC50 = 0.1 µM | [15] |
Table 2: Antifungal Activity
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Chloroacetamide derivative 2 | Candida spp. | 25-50 | [3] |
| Chloroacetamide derivative 2 | Dermatophytes | 3.12-50 | [3] |
| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | 128-256 | [9] |
Table 3: Neuroprotective Activity
| Compound | Target/Assay | Effective Concentration | Reference |
| ISRIB | Integrated Stress Response | 25-200 nM | [10] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments cited in this guide.
COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits for the high-throughput screening of COX-2 inhibitors. [13] Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Human Recombinant COX-2
-
Test inhibitors
-
96-well plate (black with clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10X solution of the test inhibitor in COX Assay Buffer.
-
Add 10 µL of the diluted test inhibitor to the sample wells. Add 10 µL of COX Assay Buffer to the enzyme control wells.
-
Prepare the enzyme reaction mix by diluting the COX Probe and COX Cofactor in COX Assay Buffer.
-
Add the reaction mix to all wells.
-
Add the diluted human recombinant COX-2 enzyme to the sample and enzyme control wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin measuring the fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes at 37°C.
-
Calculate the rate of the reaction and the percent inhibition for each test compound.
Formalin Test for Analgesia in Rodents
This protocol describes a standard procedure for assessing the analgesic properties of a compound using the formalin-induced pain model. [11] Materials:
-
Test compound
-
Vehicle control (e.g., saline)
-
2.5% formalin solution
-
Syringes and needles
-
Observation chambers
-
Timer
Procedure:
-
Habituate the animals (mice or rats) to the observation chambers for at least one hour the day before the experiment.
-
On the day of the experiment, administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).
-
After the appropriate pre-treatment time, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal back into the observation chamber and start the timer.
-
Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes post-injection).
-
Allow for a quiescent period (5-15 minutes post-injection).
-
Record the total time the animal spends licking or biting the injected paw during the late phase (15-30 minutes post-injection).
-
Compare the licking/biting times between the treated and control groups to determine the analgesic effect of the compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). [16] Materials:
-
Cultured cells
-
Test compound
-
H2DCFDA solution (e.g., 10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
96-well plate (black with clear bottom)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for the desired time period.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with the H2DCFDA solution and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity (λEx ≈ 485 nm / λEm ≈ 535 nm) using a microplate reader.
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Compare the fluorescence intensity of treated cells to control cells to determine the effect of the compound on ROS production.
Conclusion
The chlorophenoxy acetamide scaffold has proven to be a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases, including inflammatory disorders, cancer, infectious diseases, and neurological conditions. The synthetic accessibility of these compounds, coupled with their diverse mechanisms of action, makes them an attractive area for further investigation in drug discovery and development. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. The continued exploration of the chemical space around the chlorophenoxy acetamide core holds significant promise for the discovery of novel and effective therapeutic agents.
References
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Demchuk, O. M., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 26(16), 4974. [Link]
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Du, G., et al. (2014). Daphnetin, a natural coumarin derivative, provides the neuroprotection against glutamate-induced toxicity in HT22 cells and ischemic brain injury. Journal of Molecular Neuroscience, 53(2), 224-230. [Link]
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Correa-Basurto, J., et al. (2015). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Bioorganic & Medicinal Chemistry, 23(17), 5523-5532. [Link]
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Rani, P., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(11), 18649-18663. [Link]
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de Fátima, A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
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Chen, Y. C., et al. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. Oxidative Medicine and Cellular Longevity, 2016, 8927515. [Link]
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Glennon, R. A., et al. (1994). Structural features important for sigma 1 receptor binding. Journal of Medicinal Chemistry, 37(8), 1214-1219. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
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Szychowski, K. A., et al. (2021). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 22(19), 10343. [Link]
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de Oliveira, A. C., et al. (2022). Membrane-active amino acid-coupled polyetheramine derivatives with high selectivity and broad-spectrum antibacterial activity. Acta Biomaterialia, 142, 114-126. [Link]
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Tew, K. D., & Uckun, F. M. (2022). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. Molecules, 27(18), 5889. [Link]
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Khan, M. A., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology, 13, 969345. [Link]
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de Souza, L. K. M., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(2), e20190858. [Link]
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D'Autréaux, B., & Toledano, M. B. (2007). ROS as signalling molecules: mechanisms that generate specificity in ROS homeostasis. Nature Reviews Molecular Cell Biology, 8(10), 813-824. [Link]
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Chen, X., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry, 63(23), 14297-14332. [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(2-Chlorophenoxy)acetamide
This guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of 2-(2-chlorophenoxy)acetamide, a valuable chemical intermediate. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical grounding and practical insights into the selection and utilization of precursor molecules.
Introduction: The Significance of this compound
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The phenoxyacetamide scaffold is a common structural motif in a variety of biologically active compounds. A thorough understanding of the synthetic pathways to this core structure is crucial for the efficient development of new chemical entities. This guide will focus on the fundamental starting materials and the strategic considerations for their conversion to the target molecule.
Retrosynthetic Analysis: Identifying the Core Starting Materials
A retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to logical and commercially available starting materials. The ether linkage is a key structural feature, and its formation is central to the synthetic strategy.
Caption: Retrosynthetic analysis of this compound.
Based on this analysis, the primary starting materials are:
-
2-Chlorophenol : Provides the substituted aromatic ring.
-
An acetamide synthon : This can be either 2-chloroacetamide for a direct, one-step synthesis, or chloroacetic acid for a two-step approach that proceeds through a carboxylic acid intermediate.
Characterization of Key Starting Materials
A thorough understanding of the physical, chemical, and safety properties of the starting materials is paramount for successful and safe synthesis.
| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Considerations |
| 2-Chlorophenol | 128.56 | 7-9 | 174-176 | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][2][3] | |
| 2-Chloroacetamide | 93.51 | 116-118 | 224-225 (decomposes) | Toxic if swallowed. May cause an allergic skin reaction. Suspected of causing genetic defects.[4][5][6] | |
| Chloroacetic Acid | 94.50 | 61-63 | 189 | Causes severe skin burns and eye damage. Very toxic to aquatic life. |
Synthetic Pathways and Methodologies
Two primary synthetic routes from the identified starting materials are presented below. The choice of route may depend on factors such as available reagents, desired purity, and scalability.
Route 1: Direct Synthesis via Williamson Ether Synthesis
This one-step approach is the most direct method, involving the reaction of 2-chlorophenol with 2-chloroacetamide. This reaction is a classic example of the Williamson ether synthesis.
Reaction Scheme:
Caption: One-step synthesis of this compound.
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base deprotonates the acidic hydroxyl group of 2-chlorophenol to form the more nucleophilic 2-chlorophenoxide ion. This phenoxide then attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride leaving group.
Experimental Protocol (Representative):
-
To a solution of 2-chlorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-chlorophenoxide salt.
-
Add 2-chloroacetamide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Route 2: Two-Step Synthesis via a Carboxylic Acid Intermediate
This route involves an initial Williamson ether synthesis to form 2-(2-chlorophenoxy)acetic acid, followed by amidation to yield the final product. This approach can sometimes offer advantages in terms of purification and overall yield.
Overall Workflow:
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 2-(2-Chlorophenoxy)acetic Acid
This step follows the same mechanistic principles as the direct synthesis route. A detailed protocol for a similar reaction is well-documented.[4]
Experimental Protocol (Adapted):
-
In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).
-
To this solution, add a solution of chloroacetic acid (1.1 eq) in water.
-
Heat the reaction mixture at 90-100°C for 1-2 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic, which will precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 2-(2-chlorophenoxy)acetic acid can be purified by recrystallization from water or an ethanol/water mixture.
Step 2: Amidation of 2-(2-Chlorophenoxy)acetic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common and effective method is the formation of an acyl chloride intermediate followed by reaction with ammonia.
Experimental Protocol (Representative):
-
To a solution of 2-(2-chlorophenoxy)acetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(2-chlorophenoxy)acetyl chloride.
-
Dissolve the crude acyl chloride in a dry, inert solvent (e.g., DCM) and add it dropwise to a cooled (0°C) concentrated aqueous solution of ammonia or a solution of ammonia in an organic solvent.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Conclusion
The synthesis of this compound can be effectively achieved from readily available starting materials, primarily 2-chlorophenol and either 2-chloroacetamide or chloroacetic acid. The choice between a direct one-step Williamson ether synthesis and a two-step approach involving the formation and subsequent amidation of a carboxylic acid intermediate will depend on the specific requirements of the synthesis. Careful consideration of the properties and safe handling of these starting materials is essential for a successful and safe laboratory operation. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this important chemical entity.
References
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]
-
Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. Available at: [Link]
-
ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Safety Data Sheet: 2-Chlorophenol. Carl ROTH. Available at: [Link]
-
Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]
-
Amine to Amide (via Acid Chloride). Common Conditions. Available at: [Link]
-
Chloroacetic Acid: Structure, Properties & Key Uses Explained. Vedantu. Available at: [Link]
-
2-Chlorophenol. Wikipedia. Available at: [Link]
-
2-Chloroacetamide. PubChem, National Institutes of Health. Available at: [Link]
-
Chloroacetic acid. Wikipedia. Available at: [Link]
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Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-(2-Chlorophenoxy)acetamide
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(2-Chlorophenoxy)acetamide. The developed isocratic reversed-phase method utilizes a C18 column and a UV detector, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the determination of this compound in various sample matrices. The method validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control of drug substances and products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6]
This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC method. Reversed-phase chromatography is a common mode of HPLC where the stationary phase is non-polar and the mobile phase is polar.[7][8][9] This approach is well-suited for the separation of moderately polar to non-polar compounds like this compound. The method described herein is simple, rapid, and has been validated to ensure its suitability for its intended purpose.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used. The chromatographic conditions were optimized as follows:
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection: A C18 column was chosen due to its wide applicability in reversed-phase chromatography for separating compounds with moderate polarity. The mobile phase composition of acetonitrile and water was selected to achieve optimal retention and peak shape for this compound. Adjusting the pH to 3.0 with phosphoric acid helps to suppress the ionization of any acidic or basic functional groups, leading to better peak symmetry. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency. The detection wavelength of 220 nm was selected based on the UV absorbance spectrum of this compound, which shows significant absorbance at this wavelength, ensuring good sensitivity.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a simple solution-based sample:
-
Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[3] The following validation parameters were assessed:
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a spiked sample to demonstrate that there were no interfering peaks at the retention time of this compound. The peak for the analyte was well-resolved from any potential matrix components.
Linearity
The linearity of the method was determined by analyzing six working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix at three concentration levels (low, medium, and high). The analysis was performed in triplicate at each level.
| Spiked Concentration | Mean Recovery (%) | % RSD |
| Low | 98.5 | < 2.0 |
| Medium | 101.2 | < 2.0 |
| High | 99.8 | < 2.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of a standard solution at 100% of the test concentration on the same day. Intermediate precision was determined by performing the same analysis on three different days.
| Precision Level | % RSD |
| Repeatability | < 1.0 |
| Intermediate Precision | < 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The results showed that minor variations in the method parameters did not significantly affect the analytical results, indicating the robustness of the method.
Conclusion
The developed and validated reversed-phase HPLC method provides a reliable and efficient means for the quantification of this compound. The method is simple, accurate, precise, and robust, making it suitable for routine analysis in a quality control or research laboratory setting. The validation results demonstrate that the method meets the requirements of the ICH guidelines for analytical method validation.
References
- Vertex AI Search. (2024). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- RSC Publishing. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters.
- U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
- Wikipedia. (2024). Reversed-phase chromatography.
- PubMed. (2018). RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- SIELC. (n.d.). Separation of Acetamide, 2-(2,4-dichlorophenoxy)- on Newcrom R1 HPLC column.
- ResearchGate. (2025). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters | Request PDF.
- ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- ICH. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
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LC-MS/MS method development for 2-(2-Chlorophenoxy)acetamide
An Application Note for the Development and Validation of a Quantitative LC-MS/MS Method for 2-(2-Chlorophenoxy)acetamide in Human Plasma
Authored by: A Senior Application Scientist
Introduction
This compound belongs to the phenoxyacetamide class of compounds, a scaffold present in various molecules of pharmaceutical and biological interest. The development of robust and sensitive bioanalytical methods is critical for accurately characterizing the pharmacokinetics, safety, and efficacy of new chemical entities in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its exceptional selectivity, sensitivity, and speed.[1]
This application note provides a comprehensive guide for the development, optimization, and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The narrative follows a logical progression from understanding the analyte's physicochemical properties to method development, sample preparation, and validation according to international regulatory guidelines.[2][3] The causality behind each experimental choice is explained to provide researchers with a foundational understanding applicable to other small molecules.
Analyte Physicochemical Properties & Methodological Implications
A thorough understanding of the analyte's properties is the cornerstone of logical method development. While specific experimental data for this compound is not widely published, we can infer its likely characteristics based on its structure and related compounds.
-
Structure: The molecule contains a moderately non-polar chlorophenyl ring and an ether linkage, combined with a polar acetamide group. This amphiphilic nature dictates its solubility and chromatographic behavior.
-
Ionization Potential: The amide group contains a nitrogen atom that can be readily protonated, making it an ideal candidate for positive mode Electrospray Ionization (ESI+).
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Calculated) | Implication for Method Development |
|---|---|---|
| Chemical Formula | C₈H₈ClNO₂ | Used for exact mass calculation. |
| Molecular Weight | 185.61 g/mol | Determines the precursor ion mass [M+H]⁺. |
| Predicted logP | ~1.5 - 2.0 | Suggests moderate hydrophobicity, suitable for reversed-phase chromatography. |
| Predicted pKa | ~15 (amide proton) | The molecule is neutral over a wide pH range. Protonation will be driven by the ESI source conditions. |
The predicted logP value suggests that reversed-phase liquid chromatography (RPLC) is the most appropriate separation technique. The analyte should exhibit good retention on a C18 stationary phase.
LC-MS/MS Method Development Strategy
The goal is to achieve a method with high sensitivity, selectivity, and a short run time suitable for high-throughput analysis.
Liquid Chromatography (LC) Optimization
The primary objective of the chromatographic separation is to retain the analyte, separate it from endogenous plasma components that can cause ion suppression or enhancement (matrix effects), and ensure a sharp, symmetrical peak shape.
-
Column Selection: A C18 reversed-phase column is the logical first choice due to the analyte's moderate hydrophobicity. A column with smaller particles (e.g., ≤1.8 µm) can provide higher efficiency and better resolution.
-
Mobile Phase Selection:
-
Aqueous Phase (A): Water with an acidic modifier. 0.1% Formic Acid is selected as it is a volatile additive compatible with mass spectrometry and aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
-
Organic Phase (B): Acetonitrile is chosen over methanol as it often provides sharper peaks and lower backpressure.
-
-
Elution Mode: A gradient elution is employed to provide a robust separation. The gradient starts with a high aqueous percentage to retain the analyte and then rapidly increases the organic percentage to elute it, followed by a high-organic wash to clean the column of any late-eluting matrix components.
Tandem Mass Spectrometry (MS/MS) Optimization
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Ionization: Positive mode Electrospray Ionization (ESI+) is used to generate the protonated precursor ion, [M+H]⁺.
-
Precursor and Product Ion Selection: The instrument is first operated in full scan mode to identify the [M+H]⁺ ion for this compound (m/z 186.0). This precursor ion is then subjected to collision-induced dissociation (CID) in a product ion scan to identify stable, high-intensity fragment ions. Two transitions are typically selected: one for quantification (quantifier) and one for confirmation (qualifier).
-
Parameter Optimization: Key parameters such as Collision Energy (CE) and Declustering Potential (DP) are optimized for each MRM transition to maximize signal intensity.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Control human plasma (K₂EDTA)
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[4][5]
Step-by-Step Procedure:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of the appropriate standard, QC, or unknown plasma sample to each tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to every tube except for the double blank (matrix blank).
-
Vortex briefly (2-3 seconds).
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. This 4:1 ratio of solvent to plasma ensures efficient protein precipitation.[4]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.
-
Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Table 2: Optimized Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for fast gradients. |
| Column | Agilent ZORBAX SB-C18 (2.1 × 50 mm, 1.8 µm) | Offers good retention for moderately polar compounds and high efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension. |
| Injection Vol. | 5 µL | Balances sensitivity and peak shape. |
| Gradient | 0.0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-10% B), 3.6-5.0 min (10% B) | Provides separation from early eluting matrix components and a column wash. |
Table 3: Optimized Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| MS System | Sciex Triple Quad 6500+ or equivalent | High sensitivity triple quadrupole mass spectrometer. |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar to moderately polar small molecules. |
| Polarity | Positive | To detect the protonated molecule [M+H]⁺. |
| MRM Transition (Analyte) | Q1: 186.0 -> Q3: 107.0 (Quantifier) | Monitors fragmentation from the precursor to a stable product ion (phenoxy moiety). |
| MRM Transition (Analyte) | Q1: 186.0 -> Q3: 77.1 (Qualifier) | Confirmatory transition (phenyl ring fragment). |
| MRM Transition (IS) | Q1: 190.0 -> Q3: 111.0 | Specific transition for the stable isotope-labeled internal standard. |
| Collision Energy (CE) | Optimized for each transition (e.g., 25 eV) | Maximizes product ion formation. |
| Declustering Potential (DP) | Optimized (e.g., 80 V) | Prevents adduct formation and in-source fragmentation. |
| Source Temp. | 550 °C | Efficiently desolvates the ESI droplets. |
Method Validation Workflow
The developed method must be validated to ensure it is fit for purpose. The validation protocol is designed based on the European Medicines Agency (EMA) and ICH M10 guidelines.[2][6][7]
Caption: Bioanalytical method validation workflow.
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experiment | Acceptance Criteria (based on EMA/ICH Guidelines[6][7]) |
|---|---|---|
| Selectivity | Analyze 6 different blank plasma lots. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS. |
| Linearity & Range | Analyze calibration standards (8 levels) over 3 runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| LLOQ | Lowest standard on the calibration curve. | Signal-to-noise ratio > 5. Accuracy within ±20% and precision (CV) ≤ 20%. |
| Accuracy | Analyze QCs at 4 levels (n=5) over 3 runs. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision (CV%) | Analyze QCs at 4 levels (n=5) over 3 runs. | Within-run and Between-run CV ≤ 15% (≤ 20% at LLOQ). |
| Matrix Factor | Compare analyte response in post-spiked extracted blank plasma vs. neat solution. | CV of the IS-normalized matrix factor across 6 plasma lots should be ≤ 15%. |
| Recovery | Compare analyte response in pre-spiked plasma vs. post-spiked plasma. | Recovery should be consistent, precise, and reproducible. |
| Stability | Analyze QCs after exposure to various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp). | Mean concentration of stability samples should be within ±15% of nominal (freshly prepared QCs). |
Overall Analytical Workflow
The entire process from sample receipt to final data reporting is streamlined for efficiency and accuracy.
Caption: High-level workflow for sample analysis.
Conclusion
This application note details a systematic approach to developing a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. By grounding the method development in the analyte's physicochemical properties and employing a straightforward protein precipitation technique, a high-throughput method suitable for regulated bioanalysis is achieved. The outlined validation protocol, based on established international guidelines, ensures that the method is reliable and produces data of high quality and integrity, which is essential for supporting drug development programs.
References
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PubChem. N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide. National Center for Biotechnology Information. Available at: [Link].
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Wikipedia. ISRIB. Wikimedia Foundation. Available at: [Link].
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PubMed. Determination of chlorinated polycyclic aromatic hydrocarbons in water by solid-phase extraction coupled with gas chromatography and mass spectrometry. National Library of Medicine. Available at: [Link].
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link].
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Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link].
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Wiley Analytical Science. HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. Available at: [Link].
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PubMed. LC-MS metabolomics of polar compounds. National Library of Medicine. Available at: [Link].
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Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link].
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LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. Available at: [Link].
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ResearchGate. What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. Available at: [Link].
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Chemistry LibreTexts. Drug Analysis of Plasma Samples. Chemistry LibreTexts. Available at: [Link].
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PubChem. 2-(2-Chloroethoxy)acetamide. National Center for Biotechnology Information. Available at: [Link].
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MDPI. Simple and Selective Determination of Free Chlorine in Aqueous Solutions by an Electrophilic Aromatic Substitution Reaction Followed by Liquid Chromatography Coupled with Mass Spectrometry. MDPI. Available at: [Link].
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European Medicines Agency. Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link].
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U.S. Food and Drug Administration. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link].
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PubChem. 2-(2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information. Available at: [Link].
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PubMed Central. Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. National Library of Medicine. Available at: [Link].
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MDPI. Materials for Solid-Phase Extraction of Organic Compounds. MDPI. Available at: [Link].
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LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link].
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PubMed. One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. National Library of Medicine. Available at: [Link].
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Agilent Technologies. Analysis of Short- and Medium- Chain Chlorinated Paraffins in Textiles and Leather Using Triple Quadrupole LC/MS. Agilent Technologies. Available at: [Link].
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European Medicines Agency. ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link].
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PubMed Central. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry. National Library of Medicine. Available at: [Link].
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PubMed. Planar solid phase extraction for chlorinated paraffin analysis - irradiation chamber for standardized derivatization on planar thin-layers. National Library of Medicine. Available at: [Link].
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ACS Publications. The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy. American Chemical Society. Available at: [Link].
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YouTube. Sample preparation in a bioanalytical workflow – part 1. Agilent Technologies. Available at: [Link].
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MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link].
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ResearchGate. Detailed methodology of different plasma preparation procedures.... ResearchGate. Available at: [Link].
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Agilent Technologies. Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies. Available at: [Link].
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ACS Publications. Monoterpenoid-Based Deep Eutectic Solvents/Natural Deep Eutectic Solvents: A Review on Its Characteristics and Applications. American Chemical Society. Available at: [Link].
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link].
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Longdom Publishing. Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. Longdom Publishing. Available at: [Link].
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SlidePlayer. Sample Preparation for Protein Quantification by LC MS/MS. SlidePlayer. Available at: [Link].
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MDPI. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. MDPI. Available at: [Link].
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Application Notes and Protocols for Utilizing ISRIB, an Integrated Stress Response Inhibitor, in Cell-Based Assays
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Clarifying the Subject and Unveiling a Powerful Research Tool
Initial inquiries for "2-(2-Chlorophenoxy)acetamide" did not yield a specific, well-characterized compound in the scientific literature. However, this chemical nomenclature bears a structural resemblance to a significantly more researched and impactful molecule: trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide) , widely known as ISRIB (Integrated Stress Response Inhibitor)[1][2]. Given the shared chemical motifs, this guide is predicated on the strong likelihood that the compound of interest for cell-based assay development is ISRIB.
ISRIB is a potent and selective inhibitor of the Integrated Stress Response (ISR), a fundamental cellular signaling network activated by a variety of stressors, such as viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress[3][4]. The ISR converges on the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), which in turn attenuates global protein synthesis to conserve resources and facilitate adaptation[3]. ISRIB's unique mechanism of action, which bypasses the upstream stress-sensing kinases and directly targets the guanine nucleotide exchange factor eIF2B, makes it an invaluable tool for dissecting the complexities of the ISR and exploring its therapeutic potential in a range of diseases[1][3].
This document provides an in-depth guide to the practical application of ISRIB in cell-based assays, grounded in its established mechanism of action. We will explore the scientific rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation.
Scientific Foundation: The Mechanism of ISRIB Action
The Integrated Stress Response is a critical cellular pathway that, when chronically activated, is implicated in numerous pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, traumatic brain injury, and certain cancers[1].
The Core Pathway:
-
Stress Sensing: A family of four kinases (PERK, GCN2, PKR, and HRI) are activated by specific cellular stresses.
-
eIF2α Phosphorylation: These kinases converge on a single substrate: eIF2α. Phosphorylation of eIF2α at Serine 51 converts it from a substrate into a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B[3].
-
Translation Attenuation: The inhibition of eIF2B severely reduces the availability of the active, GTP-bound eIF2α required to initiate translation, leading to a global shutdown of protein synthesis.
-
Selective Translation: Paradoxically, this state allows for the preferential translation of a specific subset of mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.
ISRIB's Intervention Point:
ISRIB does not prevent the phosphorylation of eIF2α. Instead, it targets eIF2B directly. Structural studies have revealed that ISRIB acts as a "molecular staple," stabilizing the active decameric form of the eIF2B complex[3]. This stabilization enhances eIF2B's activity, effectively overriding the inhibitory effects of phosphorylated eIF2α and restoring global protein synthesis[1][3]. This mechanism makes ISRIB a powerful tool to investigate the consequences of reversing the ISR's primary translational block.
Caption: Workflow for assessing ISRIB's effect on protein synthesis.
Protocol 3: Investigating Downstream Effects on Cell Fate (Apoptosis)
Causality: While the ISR is initially a pro-survival pathway, chronic or overwhelming stress can lead to apoptosis. ISRIB's effect on cell fate is context-dependent. By forcing translation to continue during severe ER stress, ISRIB can prevent the proper restoration of ER homeostasis, paradoxically leading to enhanced cell death.[5] This assay quantifies that effect.
Methodology:
-
Cell Plating: Seed cells in a 6-well or 12-well plate suitable for flow cytometry analysis.
-
Treatment: Treat cells as described in Protocol 2 (Vehicle, ISRIB alone, Stress Inducer alone, Stress Inducer + ISRIB) but for a longer duration, typically 24-48 hours, to allow for the development of an apoptotic phenotype.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding medium, and pellet them by centrifugation.
-
-
Apoptosis Staining: Use a commercially available Annexin V and Propidium Iodide (PI) staining kit.[6][7][8]
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition. Compare the percentage of apoptotic cells (early + late) in the stress-inducer group versus the co-treatment group. An increase in apoptosis in the co-treatment group would demonstrate that ISRIB enhances cell death under these specific stress conditions.
Trustworthiness and Self-Validation
The integrity of your results relies on a system of self-validating controls built into each experiment:
-
Vehicle Control: This is your baseline and essential for normalization. It accounts for any effects of the solvent (DMSO) on the cells.
-
ISRIB Alone: This control is critical to ensure that ISRIB itself is not causing the observed phenotype in the absence of an induced stress.
-
Stress Inducer Alone: This control confirms that your stress induction is working as expected (e.g., causing translational shutdown or inducing apoptosis).
-
Positive Controls: For assays like apoptosis, including a known pro-apoptotic agent (e.g., staurosporine) can validate that the staining protocol and flow cytometer are functioning correctly.
By comparing the co-treatment group (Stress Inducer + ISRIB) to these controls, you can confidently attribute the observed effects to ISRIB's modulation of the integrated stress response.
References
-
ISRIB - Wikipedia. Wikipedia. [Link]
-
Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response. PubMed. [Link]
-
Small molecule ISRIB suppresses the integrated stress response within a defined window of activation. PubMed. [Link]
-
N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide | C22H24Cl2N2O4. PubChem. [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - PubMed Central. [Link]
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Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Application Note: A Practical Guide to the In Vitro Screening of 2-(2-Chlorophenoxy)acetamide
Abstract: This document provides a comprehensive framework for the initial in vitro screening of 2-(2-Chlorophenoxy)acetamide, a small molecule with potential for biological activity. Recognizing that this compound is a novel entity for many research applications, this guide is structured not around a known mechanism but as a strategic workflow for systematic characterization. We present detailed, field-proven protocols for compound handling, primary cytotoxicity assessment, and secondary mechanistic investigation into apoptosis. The causality behind experimental choices is emphasized to empower researchers to generate robust, decision-driving data.
Introduction: The Rationale for Screening Phenoxy Acetamide Analogs
The phenoxy acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active agents. Derivatives have been explored for various therapeutic applications. The addition of a chlorine atom to the phenoxy ring, as in this compound, significantly alters the electronic and steric properties of the molecule, creating a unique chemical entity whose biological effects are largely uncharacterized.
Therefore, a structured in vitro screening cascade is the critical first step to profile its activity, identify potential therapeutic applications, and uncover any liabilities such as cytotoxicity. This guide outlines a tiered approach, starting with broad assessments of cell health and moving toward more specific mechanistic assays.
Compound Profile & Physicochemical Properties
A thorough understanding of a compound's physical properties is the foundation of reproducible biological experiments. These parameters dictate proper handling, storage, and the preparation of accurate stock solutions.
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₈H₈ClNO₂ | PubChem CID: 2183859[1] |
| Molecular Weight | 185.61 g/mol | - |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO, Ethanol | General solubility for similar structures[2] |
| Storage Conditions | -20°C, desiccated, protect from light | Standard for research compounds[3] |
Essential First Step: Stock Solution Preparation
The accuracy of all subsequent data relies on the correct preparation of the compound stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solvating power and compatibility with most in vitro assays at low final concentrations (<0.5%).
Causality: Why is this step so critical?
-
Accuracy: Inaccurate weighing or dilution leads to incorrect dose-response curves and non-reproducible IC₅₀ values.
-
Solubility: Undissolved compound results in a lower effective concentration and can cause physical artifacts in automated plate readers.
-
Stability: Improper storage can lead to compound degradation, reducing its potency over time.[3]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000
-
Example for 1 mL: Mass (mg) = 0.010 mol/L × 185.61 g/mol × 0.001 L × 1000 = 1.856 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh out approximately 1.856 mg of the compound into a sterile microcentrifuge tube or amber glass vial.[4] Record the exact mass.
-
Solubilization: Add the calculated volume of anhydrous, cell-culture grade DMSO to the vial. For the exact mass recorded, adjust the DMSO volume to achieve precisely 10 mM.
-
Formula: Volume (µL) = [Mass (mg) / 185.61 ( g/mol )] / 0.010 (mol/L) × 1,000,000
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. A brief sonication can be used if particulates remain.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]
The Screening Cascade: A Tiered Strategy
A successful screening strategy enables rapid, informed decisions.[5] We propose a two-tiered cascade to efficiently characterize the biological activity of this compound.
Caption: A tiered workflow for initial compound characterization.
Protocol 1: Primary Screening - Cell Viability (MTS Assay)
The first crucial question is whether the compound affects cell health. The MTS assay is a robust, colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[6] Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.[6]
Causality: Why choose the MTS assay?
-
High-Throughput: The "add-mix-measure" format is simple and easily automated for 96- or 384-well plates.[7]
-
Sensitivity: It provides a quantitative measure of cell viability, allowing for the determination of a dose-response curve and IC₅₀ value.
-
Mechanism-Agnostic: A change in the MTS signal indicates a disruption in cell health, regardless of the specific mechanism (e.g., apoptosis, necrosis, cell cycle arrest).
Step-by-Step Methodology
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293) to ~80% confluency.
-
Trypsinize and count the cells. Seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Rationale: Seeding density must be optimized to ensure cells are in a logarithmic growth phase during the experiment.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution series of this compound in complete medium from your 10 mM DMSO stock. A common starting range is 100 µM down to 0.1 µM.
-
Crucial Control: Prepare a "vehicle control" containing the highest concentration of DMSO used in the experiment (e.g., 0.5%) but no compound.
-
Crucial Control: Prepare a "positive control" of a known cytotoxic agent (e.g., Staurosporine at 1 µM).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle, or positive control.
-
Incubate for 48-72 hours.
-
Rationale: A 48-72 hour incubation allows sufficient time for the compound to exert its effects on cell proliferation and viability.
-
-
MTS Reagent Addition and Measurement:
-
Incubate for 1-4 hours at 37°C. The incubation time should be consistent across experiments.
-
Rationale: During this incubation, mitochondrial dehydrogenases in living cells convert the MTS reagent to formazan. The incubation time determines the strength of the signal.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the Percent Viability: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.
-
Plot Percent Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Secondary Screening - Apoptosis (Caspase-Glo® 3/7 Assay)
If this compound demonstrates cytotoxicity in the primary screen, the next logical step is to investigate how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[10][11]
Causality: Why use a Caspase-Glo® assay?
-
Specificity: It directly measures the activity of key effector caspases, providing strong evidence for apoptosis.
-
Sensitivity: The luminescent signal is highly sensitive, allowing for the use of fewer cells and detection of early apoptotic events.[12]
-
Simplicity: Like the MTS assay, it features a simple "add-mix-measure" protocol.[11]
Step-by-Step Methodology
-
Plate Setup and Treatment:
-
Seed and treat cells in a 96-well white-walled, clear-bottom plate exactly as described in the MTS protocol (Section 5, Steps 1 & 2). Use concentrations around the determined IC₅₀ value (e.g., 2x, 1x, and 0.5x IC₅₀).
-
Rationale: A white-walled plate is essential to maximize the luminescent signal output.
-
The incubation time should be shorter than the MTS assay (e.g., 24 hours) as caspase activation often precedes the complete loss of metabolic activity.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature for ~15 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]
-
-
Incubation and Measurement:
-
Mix the plate on a plate shaker at low speed for 1 minute to ensure cell lysis and reagent mixing.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the Fold-Change in Caspase Activity: (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells).
-
A significant (e.g., >2-fold) increase in the luminescent signal relative to the vehicle control indicates that the compound induces apoptosis.
-
Sources
- 1. 2-(2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide | C10H12ClNO3 | CID 2183859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ISR Inhibitor, ISRIB | Sigma-Aldrich [sigmaaldrich.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. international-biopharma.com [international-biopharma.com]
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- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Administration of ISRIB, an Integrated Stress Response Inhibitor, in Animal Models
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of the experimental compound ISRIB in animal models. ISRIB (Integrated Stress Response Inhibitor) is a potent and selective inhibitor of the Integrated Stress Response (ISR), a key cellular pathway implicated in a range of diseases, including neurodegenerative disorders and traumatic brain injury. These application notes synthesize technical data with practical, field-proven insights to ensure scientifically sound and reproducible preclinical studies.
Introduction and Compound Identification
The compound of interest for these protocols is trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide) , commonly known as ISRIB . It is crucial to note that while initial inquiries may refer to "2-(2-Chlorophenoxy)acetamide," the vast body of preclinical research points to ISRIB as the intended molecule of interest for in vivo studies targeting the Integrated Stress Response. ISRIB is a blood-brain barrier penetrant small molecule that has demonstrated significant efficacy in various rodent models of cognitive dysfunction.[1][2]
Mechanism of Action: The Integrated Stress Response (ISR)
The Integrated Stress Response is a conserved signaling pathway that cells activate in response to a variety of stressors, such as viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress.[3] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis, which allows the cell to conserve resources and initiate a transcriptional program to resolve the stress.[4]
However, chronic activation of the ISR can be detrimental and has been implicated in the pathophysiology of several diseases.[3] ISRIB acts by binding to a pocket in the eIF2B decamer, stabilizing it in its active conformation.[4] This stabilization enhances eIF2B's nucleotide exchange activity, thereby counteracting the inhibitory effects of p-eIF2α and restoring protein synthesis.[4] This mechanism allows ISRIB to mitigate the pathological consequences of chronic ISR activation.
Figure 1: Simplified signaling pathway of the Integrated Stress Response and the mechanism of action of ISRIB.
Preclinical Dossier: Properties of ISRIB
A thorough understanding of the physicochemical properties of ISRIB is essential for proper handling, formulation, and administration.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄Cl₂N₂O₄ | [1] |
| Molecular Weight | 451.34 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | DMSO: ≥8.96 mg/mL (with gentle warming) | Sigma-Aldrich |
| Storage | Store at -20°C | Sigma-Aldrich |
| In Vivo Half-life (mice) | ~8 hours | [2] |
| Blood-Brain Barrier Penetration | Yes | [1][2] |
Table 1: Key physicochemical and pharmacokinetic properties of ISRIB.
Dosage and Vehicle Formulation for Animal Models
The selection of an appropriate dose and vehicle is critical for the success and reproducibility of in vivo studies.
Dosage Considerations
Published studies in rodent models provide a starting point for dose selection. It is imperative to conduct a dose-response study for your specific animal model and disease phenotype to determine the optimal therapeutic window.
| Dose (mg/kg, i.p.) | Animal Model | Observed Effect | Reference |
| 0.1 mg/kg | Aged mice (6-7 months) | No significant cognitive benefit observed in some studies, potentially due to low dose or specific behavioral tests used. | [2] |
| 0.25 - 5 mg/kg | Mice | Generally reported as a safe and effective range for neuroprotection and cancer studies. | [5] |
| 2.5 mg/kg | Aged mice | Improved cognition and reduced inflammation. | [2] |
| 5 mg/kg | Alzheimer's mouse model | Caused excessive mortality, highlighting the need for careful dose selection. | [2] |
Table 2: Summary of reported in vivo dosages of ISRIB and their effects.
Recommendation for Dose-Finding Studies:
-
Start with a low, behaviorally effective dose: Based on the literature, a starting dose of 0.25 mg/kg is a reasonable entry point.
-
Dose escalation: Subsequent cohorts can be treated with increasing doses (e.g., 0.5 mg/kg, 1 mg/kg, 2.5 mg/kg, and 5 mg/kg).
-
Monitor for adverse effects: Closely observe animals for any signs of toxicity, such as weight loss, lethargy, or abnormal behavior. The findings that a 5 mg/kg dose led to mortality in an Alzheimer's model underscore the importance of this step.[2]
-
Include a vehicle control group: This is essential to differentiate the effects of ISRIB from those of the vehicle.[1]
Vehicle Formulation
ISRIB is poorly soluble in aqueous solutions and requires an organic solvent for dissolution. Dimethyl sulfoxide (DMSO) is a common choice; however, high concentrations of DMSO can be toxic to animals.[1][6] Therefore, a co-solvent system is recommended to minimize the concentration of DMSO.
Recommended Vehicle Formulation:
A commonly used and well-tolerated vehicle for intraperitoneal (i.p.) administration of DMSO-soluble compounds is a mixture of DMSO, polyethylene glycol (PEG), and saline.
-
10% DMSO / 40% PEG 400 / 50% Saline (0.9% NaCl)
Rationale:
-
DMSO: Serves as the primary solvent for ISRIB. The concentration is kept at 10% or lower to minimize toxicity.[1]
-
PEG 400: Acts as a co-solvent and improves the solubility of the compound upon dilution with saline.
-
Saline (0.9% NaCl): The aqueous component that makes up the bulk of the injection volume and ensures isotonicity.
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation and administration of ISRIB in a mouse model.
Protocol for Preparation of ISRIB Solution (1 mg/mL Stock)
-
Aseptic Technique: All preparations for in vivo administration should be performed in a laminar flow hood using sterile techniques.
-
Weighing ISRIB: Accurately weigh the desired amount of ISRIB powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mg/mL). Vortex and gently warm if necessary to ensure complete dissolution.
-
Addition of PEG 400: Add the required volume of sterile PEG 400 to the DMSO solution and vortex to mix thoroughly.
-
Final Dilution with Saline: Slowly add the sterile saline to the DMSO/PEG mixture while vortexing to prevent precipitation of the compound. This will result in the final working solution for injection.
-
Storage: Store the final solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Before use, allow the solution to come to room temperature.
Protocol for Intraperitoneal (i.p.) Injection in Mice
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Properly restrained mouse
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)[7]
-
ISRIB solution or vehicle control
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][8]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.
-
Injection: Inject the solution smoothly and steadily. The maximum recommended injection volume for a mouse is 10 mL/kg.[7]
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Figure 2: Workflow for intraperitoneal injection in a mouse model.
Safety and Toxicity Considerations
While ISRIB has been reported to be well-tolerated in many studies, it is essential to be aware of potential toxicities.[3][5][9]
-
Dose-Dependent Toxicity: As noted, high doses of ISRIB (e.g., 5 mg/kg) have been associated with mortality in some disease models.[2] This highlights the importance of careful dose-finding studies.
-
Vehicle Toxicity: DMSO is not an inert vehicle and can have anti-inflammatory and analgesic properties, which may confound experimental results.[1] Always include a vehicle-only control group.
-
ER Stress Sensitization: In vitro studies have suggested that ISRIB may enhance apoptotic cell death in cells already under significant ER stress.[2] This should be a consideration in models where severe ER stress is a key pathological feature.
-
Occupational Health: Researchers should handle ISRIB powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
ISRIB is a promising research tool for investigating the role of the Integrated Stress Response in health and disease. The successful and ethical use of ISRIB in animal models depends on a thorough understanding of its mechanism of action, careful dose selection, appropriate vehicle formulation, and proficient administration techniques. The protocols and guidelines presented in this document are intended to provide a solid foundation for designing and executing rigorous and reproducible preclinical studies.
References
-
Washington State University Institutional Animal Care and Use Committee. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
- Costa, C., et al. (2018).
- Alzheimer's Drug Discovery Foundation. (2020). Cognitive Vitality Reports®: ISRIB.
- Walter, P., & Ron, D. (2011).
- Tsai, J. C., et al. (2018). ISRIB reverses cognitive deficits after traumatic brain injury. Proceedings of the National Academy of Sciences, 115(32), E7584–E7593.
-
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
- Martinez-Silva, A., et al. (2023). Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model. British Journal of Pharmacology.
- Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258.
- Rabouw, H. H., et al. (2019). The small molecule ISRIB suppresses the integrated stress response within a defined window of activation. Proceedings of the National Academy of Sciences, 116(6), 2097–2102.
- Halliday, M., et al. (2015). A small molecule targeting protein translation does not rescue spatial learning and memory deficits in the hAPP-J20 mouse model of Alzheimer's disease. Neurobiology of Aging, 36(12), 3245–3253.
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
- Li, H., et al. (2019). Letter to the Editor: Administration of TGF-β Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. Journal of Thoracic Oncology.
-
ResearchGate. (n.d.). ISRIB is not toxic to the pancreas, unlike GSK2606414. Retrieved from [Link]
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- 2. alzdiscovery.org [alzdiscovery.org]
- 3. The small molecule ISRIB suppresses the integrated stress response within a defined window of activation - WALTER LAB [walterlab.ucsf.edu]
- 4. Inhibition of the integrated stress response reverses cognitive deficits after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-(2-Chlorophenoxy)acetamide Stock Solutions: An Application Note and Protocol
Introduction
In the fields of pharmaceutical research and drug development, the precise and accurate preparation of stock solutions is a foundational experimental step. The integrity of downstream assays, including but not limited to high-throughput screening, dose-response studies, and mechanism of action investigations, is critically dependent on the quality of the initial compound stock. This application note provides a detailed protocol for the preparation of stock solutions of 2-(2-Chlorophenoxy)acetamide, a compound of interest for various research applications. The causality behind each experimental choice is explained to ensure both reproducibility and the generation of reliable data. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for the development of a robust stock solution protocol. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 35368-68-4 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Insoluble in water and ethanol. Soluble in Dimethyl Sulfoxide (DMSO) with gentle warming. | [2] |
| Stability | Stable under normal conditions. Hydrolysis may occur under strongly acidic or basic conditions. | [3][4] |
Rationale for Solvent Selection
The choice of solvent is a critical determinant of stock solution quality. An ideal solvent will fully dissolve the compound at the desired concentration, be compatible with downstream biological assays, and maintain the stability of the compound.
For this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Here's the scientific reasoning:
-
Solubilizing Power: As an aprotic, highly polar organic solvent, DMSO is capable of dissolving a wide range of organic molecules, including those with limited solubility in aqueous or alcoholic solutions. The structural characteristics of this compound, which include both polar (amide) and non-polar (chlorophenyl) moieties, are well-suited for dissolution in DMSO.
-
Assay Compatibility: DMSO is widely used as a vehicle for compound administration in in vitro cell-based assays. While high concentrations of DMSO can be cytotoxic, most cell lines can tolerate final concentrations of up to 0.5% (v/v) without significant adverse effects. It is, however, imperative for researchers to determine the DMSO tolerance of their specific cell lines.
-
Inertness: DMSO is relatively inert and is not expected to react with this compound under standard laboratory conditions.
While other solvents such as ethanol and methanol are common in laboratory settings, their utility for this compound is limited due to its poor solubility[2].
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound. This concentration is a common starting point for serial dilutions in many experimental workflows.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
Workflow Diagram
Caption: Workflow for the preparation of this compound stock solution.
Step-by-Step Methodology
-
Calculate the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
Mass (g) = 0.010 mol/L x 0.001 L x 185.61 g/mol = 0.0018561 g = 1.8561 mg
-
Weigh the Compound: Accurately weigh the calculated amount of this compound using a calibrated analytical balance. It is advisable to weigh a slightly larger amount (e.g., 2 mg) and adjust the volume of DMSO accordingly to achieve the target concentration. This approach minimizes weighing errors associated with very small masses.
-
Transfer to a Suitable Container: Carefully transfer the weighed compound into a sterile microcentrifuge tube or an amber glass vial. Ensure that all of the weighed powder is transferred to the container.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous, cell culture grade DMSO to the container.
-
Dissolution:
-
Tightly cap the container and vortex the mixture vigorously for at least 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, gentle warming in a water bath or on a heating block at 37°C for 5-10 minutes can facilitate dissolution[2]. Intermittently vortex the solution during warming. Caution: Avoid excessive heating, as it may lead to compound degradation.
-
-
Final Inspection: Once the solution is clear and free of any visible particulates, it is ready for use or storage.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed containers at -20°C for long-term storage. Based on stability data for structurally related compounds, the stock solution is expected to be stable for at least 6 months under these conditions[5]. However, it is best practice for the end-user to perform their own stability validation for long-term storage.
-
Protect the stock solution from light by using amber vials or by wrapping clear tubes in aluminum foil.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.
-
Engineering Controls: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve | - Insufficient solvent volume.- Inadequate mixing.- Low temperature. | - Re-calculate and confirm the correct solvent volume.- Continue vortexing and/or gentle warming.- If the compound remains insoluble at the desired concentration, consider preparing a more dilute stock solution. |
| Precipitation upon storage | - Solution was not fully dissolved initially.- Stock concentration is above the solubility limit at the storage temperature. | - Thaw the stock solution and attempt to redissolve with vortexing and gentle warming.- If precipitation persists, centrifuge the tube to pellet the precipitate and use the supernatant, noting that the concentration may be lower than intended. For future preparations, use a lower stock concentration. |
| Variability in experimental results | - Inaccurate initial weighing or pipetting.- Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light). | - Ensure all equipment is properly calibrated.- Always aliquot stock solutions into single-use volumes.- Prepare fresh stock solutions periodically. |
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically grounded method for the preparation of this compound stock solutions. By understanding the physicochemical properties of the compound and adhering to the principles of proper solution preparation and storage, researchers can ensure the generation of high-quality, reproducible data in their drug discovery and development endeavors. It is incumbent upon the end-user to perform any necessary validation, such as confirming the DMSO tolerance of their specific experimental system and conducting long-term stability assessments.
References
-
PubChem. (n.d.). 2-(2-Chloroethoxy)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. Retrieved from [Link]
-
ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). ISRIB. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
Sources
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- 2. ISRIB - Wikipedia [en.wikipedia.org]
- 3. 2,2-Dibromo-3-nitrilopropionamide | C3H2Br2N2O | CID 25059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Chloroethoxy)acetamide | C4H8ClNO2 | CID 11018931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,2-trichloroacetamide suppliers USA [americanchemicalsuppliers.com]
A Researcher's Guide to High-Fidelity NMR Sample Preparation: The Case of 2-(2-Chlorophenoxy)acetamide
An Application Note from the Office of the Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. The quality of the resultant NMR spectrum is, however, fundamentally dependent on the meticulous preparation of the sample. This application note provides a comprehensive, in-depth protocol for the preparation of high-quality NMR samples of 2-(2-Chlorophenoxy)acetamide, a representative small molecule featuring an aromatic system, an ether linkage, and an amide moiety. Moving beyond a simple checklist of steps, this guide delves into the scientific rationale behind each procedural choice, offering field-proven insights to empower researchers to acquire clean, high-resolution, and reproducible NMR data. We address critical variables including solvent selection, sample concentration, filtration, and troubleshooting common artifacts.
Introduction: The Primacy of the Sample
Analyte Physicochemical Characteristics
A foundational understanding of the analyte's properties is paramount to designing an effective sample preparation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale & Implication for NMR |
| Chemical Structure | ![]() | The structure contains a substituted aromatic ring, an ether, and a primary amide. These functional groups dictate solubility and potential chemical stability. |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | As a small molecule (<500 Da), standard concentration ranges are applicable for achieving good signal-to-noise in a reasonable time.[1][2] |
| Expected Solubility | Low in non-polar solvents; moderate to high in polar aprotic solvents. | The polar amide group suggests solubility in solvents like DMSO-d₆ or acetone-d₆. The chlorinated aromatic ring may provide some solubility in CDCl₃. |
| Chemical Stability | The amide bond is susceptible to hydrolysis under strong acidic or basic conditions.[3][4] | Sample preparation should be conducted in neutral, aprotic solvents where possible. Long-term storage in protic or aqueous solvents is not recommended without stability validation. |
Note: The chemical structure image is a representation for illustrative purposes.
The Core Protocol: From Solid to Spectrometer-Ready Sample
This protocol is designed to be a self-validating system, where adherence to each step minimizes the potential for common spectral issues.
Essential Materials & Equipment
-
High-purity this compound
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell, or New Era).[5] Avoid scratched or chipped tubes as they distort magnetic field homogeneity.[5]
-
Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) of high isotopic purity (≥99.8%).[6]
-
Analytical balance (accurate to ±0.1 mg)
-
Glass Pasteur pipettes and bulbs
-
Small glass vials (e.g., 1-dram)
-
Glass wool or a pipette filter (e.g., a small cotton plug in a pipette)
-
Vortex mixer
-
Permanent marker for labeling
Step-by-Step Methodology
Step 1: Solvent Selection - The Foundation of a Good Spectrum
The choice of a deuterated solvent is the most critical first step.[7] Deuterated solvents are used to avoid large, interfering proton signals from the solvent itself and to provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field.[2][6]
-
Rationale: The ideal solvent must completely dissolve the analyte to form a homogenous solution. For this compound, begin with Chloroform-d (CDCl₃) as it is a versatile solvent for many organic compounds. If solubility is poor, proceed to a more polar aprotic solvent like Acetone-d₆ or DMSO-d₆.[8][9]
-
Procedure: Test solubility by adding a small amount of the compound (~1-2 mg) to ~0.6 mL of the chosen deuterated solvent in a small vial. Vortex thoroughly. A clear solution with no visible particulates indicates good solubility.
Step 2: Determining Sample Concentration
The concentration directly impacts the signal-to-noise ratio (S/N) and the time required for data acquisition.[2]
-
Rationale: For a small molecule like this compound, a higher concentration is generally better for ¹³C NMR, which is inherently less sensitive than ¹H NMR. However, overly concentrated samples can lead to line broadening and difficulty shimming.[2]
-
Procedure: Weigh the desired amount of solid into a clean, dry glass vial. Add the chosen deuterated solvent to achieve the target concentration as outlined in Table 2.
Table 2: Recommended Sample Concentrations and Solvent Volumes
| Experiment Type | Analyte Mass (mg) | Solvent Volume (mL) | Resulting Concentration (mM) | Rationale |
| ¹H NMR (Routine) | 5 - 10 mg | 0.6 - 0.7 mL | 45 - 90 mM | Provides excellent S/N for proton spectra in just a few scans.[2][5] |
| ¹³C NMR & 2D NMR | 15 - 25 mg | 0.6 - 0.7 mL | 135 - 225 mM | Higher concentration is necessary to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[2] |
| Quantitative NMR (qNMR) | Accurately weigh ~10 mg | 0.6 - 0.7 mL | ~90 mM | Precise weighing of both analyte and internal standard is critical for accuracy.[10] |
Step 3: Dissolution & Filtration - Ensuring Homogeneity
Suspended solid particles in an NMR sample are a primary cause of poor spectral quality.
-
Rationale: Particulates in the sample tube will severely distort the local magnetic field homogeneity, leading to broad spectral lines and poor shimming performance that cannot be corrected by the spectrometer.[5] Filtration is a non-negotiable step.
-
Procedure:
-
After adding the solvent to the weighed solid in the vial, cap and vortex the vial until the solid is completely dissolved. Visually inspect against a light source.
-
Prepare a filter by tightly packing a small amount of glass wool into the constriction of a Pasteur pipette. Avoid cotton wool, as it can leach impurities soluble in organic solvents.[5]
-
Using the filter pipette, transfer the solution from the vial directly into the NMR tube.
-
Step 4: NMR Tube Filling and Capping
The volume and height of the sample within the tube are critical for proper interaction with the spectrometer's coils.
-
Rationale: The optimal sample height for most standard spectrometers is 4-5 cm (approximately 0.6-0.7 mL in a 5 mm tube).[1] This ensures the sample fills the active detection region of the probe, which is essential for achieving good shims and maximizing signal.[5]
-
Procedure:
Workflow Visualization
The following diagram outlines the logical flow of the sample preparation protocol.
Caption: Workflow for NMR sample preparation.
Expected Spectral Characteristics & Troubleshooting
A prepared mind is the best tool for troubleshooting. Knowing what to expect in the spectrum can help identify problems quickly.
-
¹H NMR: Expect signals for the aromatic protons in the δ 6.5-8.0 ppm region.[11] The methylene (-CH₂-) protons adjacent to the ether and carbonyl groups will likely appear between δ 3.5-5.0 ppm. The amide (-NH₂) protons can be broad and their chemical shift is highly dependent on concentration and solvent.
-
¹³C NMR: Aromatic carbons typically resonate in the δ 120-150 ppm range.[11][12] The carbonyl carbon will be significantly downfield, often >160 ppm.
Table 3: Common NMR Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Shimming / Broad Peaks | 1. Insoluble particles in the sample.[5]2. Poor quality or dirty NMR tube.[5][13]3. Incorrect sample height.[1][5] | 1. Re-filter the sample.2. Use a new, high-quality NMR tube.3. Adjust sample volume to be 4-5 cm in height. |
| Unexpected Peaks | 1. Water contamination.[1]2. Grease from glassware.3. Residual protonated solvent. | 1. Use dry glassware and high-purity solvents. Water peak appears at ~1.56 ppm in CDCl₃ and ~3.33 ppm in DMSO-d₆.[1]2. Ensure all glassware is meticulously cleaned.3. Use solvents with high isotopic enrichment. |
| No Lock Signal | 1. Insufficient deuterated solvent.2. Incorrect solvent specified in software. | 1. Ensure correct sample volume.2. Verify the correct solvent is selected in the acquisition parameters. |
Safety Considerations
-
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. While specific toxicity data is not widely published, related chlorinated aromatic compounds can be irritants.
-
Deuterated solvents are flammable and should be handled in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) for each specific solvent before use.
Conclusion
The acquisition of a high-quality NMR spectrum is not a matter of chance, but a direct result of a systematic and well-understood sample preparation procedure. By carefully selecting the appropriate solvent, using an optimal sample concentration, and ensuring the complete removal of particulate matter, researchers can avoid common pitfalls and generate reliable, publication-quality data. This guide provides the fundamental principles and a robust protocol to achieve this for this compound and a multitude of other small molecules critical to scientific advancement.
References
- NMR Sample Preparation: The Complete Guide.
- NMR Sample Preparation. College of Science and Engineering - University of Minnesota Twin Cities.
- Selection Guide on Deuter
- LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degrad
- Spectroscopy of Arom
- Troubleshooting Acquisition Related Problems. University of Wisconsin-Madison NMR Facility.
- Small molecule NMR sample preparation.
- Quantitative NMR Spectroscopy. University of Oxford.
- NMR Sample Prepar
- Deuterated Solvents for NMR: Guide.
- Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR. SciSpace.
- NMR Spectroscopy of Aromatic Compounds.
- How to Choose Deuter
- Deuterated Solvents: Essential Reagents for Accur
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- 4. scispace.com [scispace.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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- 7. myuchem.com [myuchem.com]
- 8. labinsights.nl [labinsights.nl]
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- 12. researchgate.net [researchgate.net]
- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Application Notes and Protocols: Investigating the Neuroprotective Potential of ISRIB in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Integrated Stress Response in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function.[1] A common underlying pathological feature of these conditions is the accumulation of misfolded proteins, which triggers a cellular protective mechanism known as the Integrated Stress Response (ISR).[1] While initially a pro-survival pathway, chronic activation of the ISR can lead to a sustained shutdown of protein synthesis, ultimately contributing to neuronal death.
The ISR converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event inhibits eIF2B, a crucial guanine nucleotide exchange factor, thereby halting the translation of most messenger RNAs. A promising therapeutic strategy in neurodegenerative disease research is the modulation of the ISR to restore normal protein synthesis and enhance neuronal survival.
This document provides a detailed guide on the application of ISRIB (trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide)) , a potent and selective inhibitor of the ISR, in neurodegenerative disease research.[2][3] While the initial query focused on 2-(2-Chlorophenoxy)acetamide, the vast body of research points to ISRIB, a structurally related compound, as the key molecule with demonstrated efficacy in this field. ISRIB has shown potential in preclinical models of various neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[2]
ISRIB: Mechanism of Action and Therapeutic Rationale
ISRIB functions by binding to and stabilizing the active decameric form of eIF2B.[3] This stabilization effectively counteracts the inhibitory effect of phosphorylated eIF2α, thereby restoring global protein synthesis.[2][3] By maintaining translational capacity even in the face of cellular stress, ISRIB helps to preserve neuronal function and prevent the detrimental consequences of chronic ISR activation.
The therapeutic potential of ISRIB in neurodegenerative diseases is multifaceted:
-
Restoration of Cognitive Function: Studies in animal models have demonstrated that ISRIB can reverse memory impairments associated with traumatic brain injury and age-related cognitive decline.[2]
-
Neuroprotection: By preventing the sustained shutdown of protein synthesis, ISRIB may protect neurons from the toxic effects of misfolded protein aggregates.
-
Broad Applicability: The central role of the ISR in various neurodegenerative conditions suggests that ISRIB could have therapeutic potential across a spectrum of diseases.[1][2]
Experimental Protocols and Workflows
In Vitro Assessment of Neuroprotective Effects
Objective: To determine the ability of ISRIB to protect cultured neuronal cells from stressors relevant to neurodegenerative diseases.
Cell Models:
-
SH-SY5Y neuroblastoma cells: A human cell line commonly used to model neurodegenerative diseases.
-
Primary cortical neurons: Provide a more physiologically relevant model.
-
Induced pluripotent stem cell (iPSC)-derived neurons: Can be generated from patients with specific neurodegenerative diseases.
Experimental Workflow:
Figure 1: In vitro workflow for assessing ISRIB's neuroprotective effects.
Detailed Protocols:
1. Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[4]
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Read the absorbance at the recommended wavelength.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Utilize fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCFDA) or Bes-H₂O₂-AC.[5]
-
Load the cells with the fluorescent probe.
-
After incubation, wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
3. Western Blot Analysis:
-
Assess the expression levels of key proteins involved in the ISR and apoptosis.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated eIF2α, total eIF2α, ATF4, CHOP, and cleaved caspase-3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Interpretation:
| Parameter | Expected Outcome with Neurotoxin Alone | Expected Outcome with Neurotoxin + ISRIB |
| Cell Viability (MTT) | Decreased | Increased (rescued) |
| Cell Death (LDH) | Increased | Decreased (rescued) |
| Intracellular ROS | Increased | Decreased |
| p-eIF2α/total eIF2α | Increased | Unchanged (ISRIB acts downstream) |
| ATF4, CHOP expression | Increased | Decreased |
| Cleaved Caspase-3 | Increased | Decreased |
In Vivo Evaluation in Animal Models of Neurodegenerative Disease
Objective: To assess the therapeutic efficacy of ISRIB in animal models that recapitulate key pathological features of human neurodegenerative diseases.
Animal Models:
-
Alzheimer's Disease: APP/PS1 or 5xFAD transgenic mice, which develop amyloid plaques and cognitive deficits.[6]
-
Parkinson's Disease: MPTP or 6-OHDA-induced models, which cause selective degeneration of dopaminergic neurons.
-
Traumatic Brain Injury (TBI): Controlled cortical impact (CCI) models.
Experimental Workflow:
Figure 2: In vivo workflow for evaluating ISRIB's therapeutic efficacy.
Detailed Protocols:
1. Behavioral Testing:
-
Morris Water Maze (for spatial learning and memory):
-
Train the animals to find a hidden platform in a circular pool of water.
-
Record the escape latency and path length over several days of training.
-
Conduct a probe trial with the platform removed to assess memory retention.
-
-
Rotarod Test (for motor coordination and balance):
-
Place the animals on a rotating rod with increasing speed.
-
Measure the latency to fall from the rod.
-
2. Immunohistochemistry:
-
Analyze brain sections for key pathological and cellular markers.
-
Perfuse the animals and fix the brain tissue.
-
Prepare brain slices using a cryostat or vibratome.
-
Incubate the sections with primary antibodies against markers such as amyloid-beta (for AD), tyrosine hydroxylase (for PD), or markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image the sections using a confocal or fluorescence microscope.
-
3. Biochemical Analysis:
-
Quantify the levels of key proteins in brain homogenates.
-
ELISA: Measure the levels of soluble and insoluble amyloid-beta peptides in brain homogenates from AD models.
-
Western Blot: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) to assess synaptic integrity.
-
Data Interpretation:
| Parameter | Expected Outcome in Disease Model | Expected Outcome with ISRIB Treatment |
| Cognitive Function | Impaired | Improved |
| Motor Function | Impaired | Improved |
| Amyloid Plaque Load (AD) | High | Potentially reduced or unchanged |
| Dopaminergic Neuron Loss (PD) | Significant | Reduced |
| Synaptic Protein Levels | Decreased | Increased/Restored |
| Neuroinflammation | Increased | Reduced |
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄Cl₂N₂O₄ | [2] |
| Molar Mass | 451.34 g/mol | [2] |
| Solubility | Soluble in DMSO (10 mg/mL) | [7] |
| Storage | Store at 2-8°C, protect from light. Stock solutions are stable for up to 6 months at -20°C. | [7] |
| Blood-Brain Barrier Permeability | Yes | [7] |
Conclusion and Future Directions
ISRIB represents a novel therapeutic approach for neurodegenerative diseases by targeting the Integrated Stress Response. The protocols outlined in this document provide a framework for researchers to investigate the neuroprotective and therapeutic potential of this promising compound. Further research is warranted to fully elucidate the long-term efficacy and safety of ISRIB and to explore its potential in combination with other therapeutic strategies. The development of derivatives with improved pharmacokinetic and pharmacodynamic properties is also an active area of investigation.
References
-
ISRIB - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Neuroprotective Natural Products for Alzheimer's Disease - PMC - PubMed Central - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
LRRK2 kinase inhibition protects against Parkinson's disease-associated environmental toxicants - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Retrieved January 24, 2026, from [Link]
-
Brain Neuron Death Occurs Throughout Life and Increases with Age, a Natural Human Protein Drug May Halt Neuron Death in Alzheimer's Disease. (2025, December 19). Retrieved January 24, 2026, from [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Animal model of Huntington's offers advantages for testing treatments - Drug Target Review. (2018, April 2). Retrieved January 24, 2026, from [Link]
-
Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Compound that blocks brain cell destruction in Parkinson's disease found by Scripps researchers | Pharmaceutical - The Pharma Letter. (2011, February 15). Retrieved January 24, 2026, from [Link]
-
Partial restoration of protein synthesis rates by the small molecule ISRIB prevents neurodegeneration without pancreatic toxicity - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Cognitive Vitality Reports® are reports written by neuroscientists at the Alzheimer's Drug Discovery Foundation (ADDF). (2020, December 29). Retrieved January 24, 2026, from [Link]
-
(PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Enhancements in Parkinson's Disease Management: Leveraging Levodopa Optimization and Surgical Breakthroughs - ResearchGate. (2025, August 22). Retrieved January 24, 2026, from [Link]
-
In vitro neurology assays - InnoSer. (n.d.). Retrieved January 24, 2026, from [Link]
-
Animal models for research on neurodegenerative diseases - OAE Publishing Inc. (2023, August 28). Retrieved January 24, 2026, from [Link]
-
Scientists Discover Promising Molecule That Restores Cognitive Function in Early Alzheimer's - SciTechDaily. (2025, January 25). Retrieved January 24, 2026, from [Link]
-
Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Murine Models of Neurodegenerative Diseases - Maze Engineers - ConductScience. (2019, February 13). Retrieved January 24, 2026, from [Link]
-
Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. (2021, November 25). Retrieved January 24, 2026, from [Link]
-
Therapeutic Effects of Natural Compounds and Small Molecule Inhibitors Targeting Endoplasmic Reticulum Stress in Alzheimer's Disease - Frontiers. (2021, August 31). Retrieved January 24, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Scientists identify hidden protein interaction driving Parkinson's disease - ScienceDaily. (2026, January 20). Retrieved January 24, 2026, from [Link]
-
Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Investigating CT1812: an S2R modulator in development for Alzheimer's disease. (2022, August 8). Retrieved January 24, 2026, from [Link]
-
Keynote Presentation: Interplay between LRRK2 protein kinase and Rab GTPases in Parkinson's disease - YouTube. (2020, March 24). Retrieved January 24, 2026, from [Link]
-
Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
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- 4. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. ISR Inhibitor, ISRIB | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Chlorophenoxy)acetamide
Welcome to the technical support center for the synthesis of 2-(2-Chlorophenoxy)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction to the Synthesis of this compound
The primary and most common method for synthesizing this compound is through a Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2-chlorophenol (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to form the desired ether linkage.
The overall reaction is as follows:
While seemingly straightforward, this synthesis is prone to several challenges that can significantly impact the final yield and purity. This guide will address these common issues and provide practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound synthesis?
The synthesis of this compound predominantly follows an SN2 (bimolecular nucleophilic substitution) mechanism .[1] In the presence of a suitable base, the acidic proton of the hydroxyl group on 2-chlorophenol is abstracted to form a more nucleophilic 2-chlorophenoxide ion. This phenoxide then attacks the carbon atom bearing the chlorine in 2-chloroacetamide, displacing the chloride ion and forming the desired ether bond.
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in this synthesis can often be attributed to one or more of the following factors:
-
Incomplete deprotonation of 2-chlorophenol: If the base is not strong enough or used in insufficient quantity, a significant portion of the 2-chlorophenol will remain unreacted.
-
Competing side reactions: The most common side reaction is the elimination of HCl from 2-chloroacetamide, especially under strongly basic conditions, to form highly reactive ketene, which can then polymerize or react with other nucleophiles in the mixture. Another potential side reaction is the hydrolysis of 2-chloroacetamide in the presence of water.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent choice can significantly hinder the reaction rate and promote side reactions.
-
Poor quality of starting materials: Impurities in the 2-chlorophenol or 2-chloroacetamide can interfere with the reaction. It's crucial to use reagents of high purity.
Q3: What is the ideal type of base to use for this reaction, and why?
The choice of base is critical for maximizing the yield. A moderately strong base is generally preferred to ensure complete deprotonation of the 2-chlorophenol without promoting the decomposition of 2-chloroacetamide.
| Base Type | Examples | Advantages | Disadvantages |
| Strong Bases | Sodium Hydride (NaH), Sodium Amide (NaNH₂) | Ensures complete and rapid deprotonation of the phenol. | Can promote the elimination of HCl from 2-chloroacetamide, leading to unwanted side products. Requires strictly anhydrous conditions. |
| Carbonate Bases | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | Milder, reducing the likelihood of 2-chloroacetamide decomposition. Easier to handle than reactive hydrides. | May require higher temperatures and longer reaction times for complete deprotonation. |
| Hydroxide Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Inexpensive and readily available. | The presence of water from the hydroxide or formed during the reaction can lead to hydrolysis of 2-chloroacetamide. |
For this specific synthesis, potassium carbonate (K₂CO₃) is often a good starting point as it provides a balance between sufficient basicity to deprotonate the phenol and minimizing the degradation of the chloroacetamide.
Q4: How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in an SN2 reaction. A polar aprotic solvent is generally the best choice for the Williamson ether synthesis.
| Solvent Type | Examples | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | These solvents can dissolve the ionic phenoxide and the organic 2-chloroacetamide. They do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive, thus accelerating the SN2 reaction. |
| Polar Protic | Water, Ethanol, Methanol | These solvents can solvate the phenoxide ion through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thereby slowing down the desired SN2 reaction. They can also participate in unwanted side reactions like solvolysis. |
| Apolar | Toluene, Hexane | The ionic phenoxide intermediate has poor solubility in apolar solvents, which will significantly hinder the reaction rate. |
Acetone is a commonly used and effective solvent for this reaction, often in the presence of potassium carbonate. It provides good solubility for the reactants and facilitates the SN2 reaction.
Q5: I am observing the formation of an unexpected byproduct. What could it be?
Besides the unreacted starting materials, several byproducts can form:
-
2,2'-Dichlorodiphenyl ether: This can result from the self-condensation of 2-chlorophenol under certain conditions, although this is less likely under the typical Williamson ether synthesis conditions.
-
Products of 2-chloroacetamide decomposition: As mentioned, 2-chloroacetamide can decompose, especially at high temperatures and in the presence of a strong base. This can lead to a variety of polymeric materials.
-
Hydrolysis product: If water is present in the reaction mixture, 2-chloroacetamide can be hydrolyzed to 2-hydroxyacetamide.
-
C-Alkylation Product: While O-alkylation is favored, there is a possibility of C-alkylation on the aromatic ring of the 2-chlorophenoxide, leading to the formation of an isomeric product. The choice of solvent can influence the O/C alkylation ratio.[2]
A helpful tool for identifying byproducts is Thin Layer Chromatography (TLC) analysis of the crude reaction mixture against the starting materials.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation (Based on TLC/LC-MS Analysis)
Click to expand
Possible Causes & Solutions
-
Ineffective Deprotonation:
-
Verify Base Strength and Stoichiometry: Ensure you are using at least one equivalent of a suitable base. For weaker bases like carbonates, using a slight excess (e.g., 1.2-1.5 equivalents) can be beneficial.
-
Ensure Anhydrous Conditions (if using reactive bases like NaH): Moisture will quench highly reactive bases. Use dry solvents and glassware.
-
-
Low Reaction Temperature:
-
Increase Reaction Temperature: The Williamson ether synthesis often requires heating. A typical temperature range is between 50-100 °C. Monitor the reaction progress by TLC to determine the optimal temperature.
-
-
Insufficient Reaction Time:
-
Extend Reaction Time: SN2 reactions can be slow, especially with less reactive substrates. Monitor the reaction by TLC every few hours until the starting material is consumed. Reactions can take anywhere from 2 to 24 hours.
-
-
Incorrect Solvent:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or apolar solvent, switch to acetone, DMF, or acetonitrile to enhance the reaction rate.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of Multiple Spots on TLC (Indicating a Mixture of Products)
Click to expand
Possible Causes & Solutions
-
Side Reactions Dominating:
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
Use a Milder Base: If you suspect decomposition of 2-chloroacetamide, switch from a strong base like NaOH to a milder one like K₂CO₃.
-
Control Stoichiometry: Using a large excess of the base can increase the rate of side reactions. Use a stoichiometric amount or a slight excess.
-
-
Presence of Water:
-
Use Anhydrous Reagents and Solvents: Water can lead to the hydrolysis of 2-chloroacetamide. Ensure your solvent is dry and consider drying the 2-chlorophenol and base before use if necessary.
-
-
C-Alkylation:
-
Solvent Choice: The solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. If you suspect C-alkylation, you might experiment with different polar aprotic solvents.
-
Logical Relationship Diagram
Caption: Factors leading to multiple byproducts.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Chlorophenol (1.0 eq)
-
2-Chloroacetamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenol (1.0 eq) and anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Addition of 2-Chloroacetamide: Add 2-chloroacetamide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 56 °C for acetone) and maintain for 8-12 hours. Monitor the progress of the reaction by TLC (a suitable eluent system is a mixture of hexane and ethyl acetate, e.g., 7:3 or 1:1 v/v).
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Purification Protocols
1. Recrystallization:
Recrystallization is an effective method for purifying solid organic compounds.[2] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Recommended Solvent Systems for Recrystallization:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Toluene or Xylene: These aromatic solvents can also be effective for the recrystallization of aryl ethers.
-
Hexane/Ethyl Acetate: A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) can be a good choice. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed.
2. Column Chromatography:
If recrystallization does not provide the desired purity, column chromatography is a more powerful purification technique.[3][4]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most common stationary phase for this type of compound.[3]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. The polarity of the eluent is adjusted to achieve good separation. A good starting point is a gradient or isocratic elution with a mixture of hexane and ethyl acetate . The optimal ratio should be determined by TLC analysis.
3. High-Performance Liquid Chromatography (HPLC):
For analytical purposes or small-scale purification, Reverse-Phase HPLC (RP-HPLC) is a suitable method.
-
Stationary Phase: A C18 column is the standard choice for the separation of moderately polar organic molecules.[5][6]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water , often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape, is a common mobile phase system.[6][7]
References
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link]
-
Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. PubMed. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. Available at: [Link]
-
Column Chromatography in Pharmaceutical Analysis. Research and Reviews. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Liquid chromatography with post-column reagent addition of ammonia in methanol coupled to negative ion electrospray ionization tandem mass spectrometry for determination of phenoxyacid herbicides and their degradation products in surface water. PubMed. Available at: [Link]
-
Separation of Acetamide, 2-(2,4-dichlorophenoxy)- on Newcrom R1 HPLC column. sielc.com. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. Available at: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. Available at: [Link]
-
Column Chromatography. YouTube. Available at: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Recrystallization with two solvents : r/Chempros. Reddit. Available at: [Link]
-
Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PMC. Available at: [Link]
-
Multiresidue Determination of Chlorophenoxy Acid Herbicides in Human Urine Samples by Use of Solid-Phase Extraction and Capillary LC-UV Detection. PubMed. Available at: [Link]
- WO2019146508A1 - Method for producing 2-chloroacetoacetamide. Google Patents.
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- 2. mt.com [mt.com]
- 3. rroij.com [rroij.com]
- 4. youtube.com [youtube.com]
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- 6. Separation of Acetamide, 2-(2,4-dichlorophenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. cipac.org [cipac.org]
Technical Support Center: Impurity Identification in 2-(2-Chlorophenoxy)acetamide Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-(2-Chlorophenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity profiling during the synthesis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and controlling impurities in your experiments.
I. Understanding the Synthesis of this compound: The Williamson Ether Synthesis
The most common and logical synthetic route to this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2-chlorophenol acts as the nucleophile, attacking the electrophilic carbon of 2-chloroacetamide.[1][2][3]
The reaction proceeds in two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-chlorophenol, forming the more nucleophilic 2-chlorophenoxide.
-
Nucleophilic Attack: The 2-chlorophenoxide then attacks the carbon atom of the C-Cl bond in 2-chloroacetamide, displacing the chloride ion and forming the desired ether linkage.
Caption: General workflow of the Williamson ether synthesis for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and analysis of this compound, focusing on the identification of impurities.
A. Process-Related Impurities
Question 1: I am observing unexpected peaks in my HPLC chromatogram after the synthesis. What are the likely process-related impurities?
Answer: Process-related impurities in the synthesis of this compound can originate from starting materials, side reactions, or subsequent reaction steps.[4][5] Here are the most probable impurities you should consider:
-
Impurity A: 2-Chlorophenol (Unreacted Starting Material)
-
Reason for Presence: Incomplete reaction or use of excess 2-chlorophenol.
-
Identification: This is a volatile and relatively polar compound. It can be readily detected by GC-MS and will have a shorter retention time than the product in a reversed-phase HPLC method. Its identity can be confirmed by comparing the retention time and mass spectrum with a 2-chlorophenol standard.[6]
-
-
Impurity B: 2-Chloroacetamide (Unreacted Starting Material)
-
Reason for Presence: Incomplete reaction or use of excess 2-chloroacetamide.
-
Identification: This is a polar compound and will likely elute early in a reversed-phase HPLC separation. Confirmation can be achieved by comparison with a 2-chloroacetamide standard.
-
-
Impurity C: 2,2'-Oxybis(acetamide) (Side Product)
-
Reason for Presence: Self-condensation of 2-chloroacetamide under basic conditions, where one molecule of 2-chloroacetamide acts as a nucleophile (after deprotonation of the amide N-H) and another as an electrophile.
-
Identification: This impurity will be more polar than the final product. Its structure can be confirmed by LC-MS, which would show a molecular ion corresponding to its molecular weight, and by detailed NMR analysis.
-
-
Impurity D: N-(2-chlorophenyl)-2-(2-chlorophenoxy)acetamide (N-Alkylation Product)
-
Reason for Presence: While O-alkylation is the desired reaction, competitive N-alkylation of the acetamide can occur, especially if a very strong base is used, leading to the deprotonation of the amide nitrogen.
-
Identification: This impurity will have a higher molecular weight than the desired product. LC-MS analysis will be crucial for its initial identification. 2D NMR techniques like HMBC would show a correlation between the carbonyl carbon and the protons of the 2-chlorophenyl ring attached to the nitrogen.[5]
-
Question 2: My reaction yield is low, and I see a significant amount of a byproduct that is not my target molecule. What could be the cause?
Answer: A low yield accompanied by a major byproduct often points to a competing side reaction dominating the synthesis. In the context of the Williamson ether synthesis, the most likely culprit is an elimination reaction, particularly if the reaction conditions are not optimized.[7]
Another possibility is the self-condensation of 2-chloroacetamide, as mentioned above, especially if the concentration of the phenoxide is low or if the base is added too quickly to the 2-chloroacetamide.
To troubleshoot this, consider the following:
-
Base Strength and Addition: Use a base that is strong enough to deprotonate the phenol but not so strong that it promotes elimination or significant deprotonation of the acetamide. Adding the base slowly to the 2-chlorophenol before the addition of 2-chloroacetamide can favor the desired reaction.
-
Temperature Control: Higher temperatures can favor elimination reactions. Running the reaction at the lowest effective temperature can help minimize this side product.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO can be effective for Williamson ether synthesis.[1]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 5. DSpace [cora.ucc.ie]
- 6. 2-Chlorophenol(95-57-8) 1H NMR spectrum [chemicalbook.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 2-(2-Chlorophenoxy)acetamide by Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-(2-Chlorophenoxy)acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, experience-driven guidance to help you navigate the common challenges associated with this specific purification, ensuring you achieve high purity and yield. Our approach is rooted in fundamental chemical principles to explain not just how to solve a problem, but why the solution works.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup and strategy for the purification of this compound.
Q1: What is the best stationary phase for purifying this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel is the most common and effective stationary phase for normal-phase column chromatography. Its polar surface provides strong interactions with the polar amide and ether functionalities of the molecule, allowing for good separation from less polar impurities. The selection of a stationary phase is fundamentally about exploiting differences in polarity between your target compound and any impurities.[1] For more challenging separations, or if the compound exhibits instability on silica, neutral alumina could be considered, especially if basic impurities are present.[2]
Q2: How do I determine the optimal mobile phase (solvent system)?
A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a Thin-Layer Chromatography (TLC) plate.[3] This Rf value typically translates to good separation on a column. Start by developing a solvent system using TLC. A common starting point for aromatic amides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] You can systematically vary the ratio of these solvents to achieve the desired Rf. For instance, begin with a 7:3 or 1:1 mixture of hexanes:ethyl acetate and adjust the polarity as needed.[2]
Q3: My crude product contains the starting materials, 2-chlorophenol and 2-chloroacetamide. How will these behave on the column?
A3: Understanding the polarity of potential impurities is key to a successful separation strategy.
-
2-Chlorophenol: This starting material is less polar than the desired product due to the absence of the amide group. It will, therefore, elute from the column before your product.
-
2-Chloroacetamide: This impurity is more polar than the product because it lacks the bulky, non-polar chlorophenoxy group. It will have a stronger affinity for the silica gel and will elute after your product or may require a more polar solvent system to be eluted.
This difference in polarity is the basis for the chromatographic separation.
Q4: Can I use reverse-phase chromatography for this purification?
A4: Yes, reverse-phase (RP) chromatography is a viable alternative, particularly for high-performance liquid chromatography (HPLC) applications.[4] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[5][6] In this setup, the elution order would be reversed: more polar impurities would elute first, followed by your moderately polar product. This technique is often used for final purity analysis and small-scale preparative work.[4]
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
This protocol outlines the steps to find an effective mobile phase for the column chromatography of this compound.
-
Prepare Samples: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also, prepare separate solutions of the starting materials (2-chlorophenol and 2-chloroacetamide) if available, to use as standards.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the standards onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., 7:3 hexanes:ethyl acetate). Ensure the chamber is saturated with the solvent vapors.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an iodine chamber or a potassium permanganate stain.
-
Analyze and Adjust: Calculate the Rf value for each spot. Adjust the solvent system's polarity to achieve an Rf of 0.2-0.3 for the product spot, ensuring it is well-separated from impurity spots.[3]
Protocol 2: Step-by-Step Flash Column Chromatography
This protocol provides a detailed workflow for the purification of this compound using flash column chromatography.
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[7] Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the optimized mobile phase determined from your TLC analysis. Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates and comparing them to your crude material and standards.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide
This section is formatted to quickly diagnose and resolve common issues encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No compound is eluting from the column. | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.[8] 3. The compound is insoluble in the mobile phase and has precipitated at the top of the column. | 1. Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If necessary, a small amount of methanol can be added to the eluent. 2. Check for Decomposition: Run a small-scale stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If the spot changes or disappears, consider using a less acidic stationary phase like neutral alumina. 3. Improve Solubility: Ensure the sample is fully dissolved before loading. If necessary, use a stronger, minimally-volatile solvent to dissolve the sample for loading. |
| The separation is poor; spots are overlapping. | 1. The mobile phase polarity is too high, causing all compounds to elute too quickly. 2. The column was packed improperly, leading to channeling. 3. The column was overloaded with the crude sample. | 1. Decrease Solvent Polarity: Use a higher proportion of the non-polar solvent (e.g., hexanes) to increase the retention time on the column and improve separation. 2. Repack the Column: Ensure the silica gel is packed uniformly without any air pockets or cracks. 3. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. |
| The compound is coming off in the first few fractions (high Rf). | The mobile phase is too polar.[8] | Reformulate the Mobile Phase: Go back to the TLC analysis and develop a solvent system with a lower polarity that gives an Rf value in the target range of 0.2-0.3. |
| Streaking or tailing of spots on the TLC plate. | 1. The sample is too concentrated on the TLC plate. 2. The compound is acidic or basic and is interacting strongly with the silica. 3. The compound is not fully soluble in the mobile phase. | 1. Dilute the Sample: Spot a more dilute solution of your compound on the TLC plate. 2. Modify the Mobile Phase: For acidic compounds, add a small amount of acetic acid (e.g., 1%) to the mobile phase. For basic compounds, add a small amount of triethylamine (e.g., 1%). 3. Change the Solvent System: Try a different combination of solvents that better solubilizes your compound. |
| Cracks or channels have formed in the silica bed. | The silica gel ran dry at some point during the run.[3] | Maintain Solvent Level: Always ensure the solvent level remains above the top of the silica gel bed. If a crack forms, the separation will be compromised, and the column will likely need to be repacked. |
Visualized Workflows and Data
General Purification Workflow
This diagram illustrates the logical flow from crude product to pure compound.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Separation of Acetamide, 2-(2,4-dichlorophenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(2-Chlorophenoxy)acetamide
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of 2-(2-Chlorophenoxy)acetamide in aqueous buffers. As a neutral aromatic amide, this compound's limited aqueous solubility is an expected physicochemical property. This resource provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Workflow
Q1: I've added this compound to my aqueous buffer (e.g., PBS, pH 7.4), and it's not dissolving. What is the expected solubility, and why is it so low?
A1: Understanding the Inherent Low Solubility
It is highly likely that you are observing the expected behavior of this compound. While specific experimental data for this exact molecule is not widely published, we can infer its properties from the parent compound, 2-Phenoxyacetamide. The experimental aqueous solubility of 2-Phenoxyacetamide at pH 7.4 is reported to be a mere 21 µg/mL[1]. The addition of a chloro- group to the phenyl ring is likely to further decrease aqueous solubility due to an increase in hydrophobicity.
The low solubility is primarily due to two key structural features:
-
The Hydrophobic Chlorophenoxy Group: The aromatic ring and the chloro-substituent are nonpolar and repel water molecules, making it energetically unfavorable for the compound to dissolve in a polar solvent like water.
-
A Neutral Amide Functional Group: The amide group in this compound is essentially non-ionizable under typical physiological pH conditions. The pKa of the amide proton is approximately 17, meaning it will not deprotonate to form a more soluble anion in standard buffers[2][3]. Consequently, altering the pH of the buffer will not significantly improve its solubility.
Q2: Since pH adjustment won't work, what is the first and most common strategy I should try to solubilize my compound for in vitro experiments?
A2: The Co-Solvent Strategy: Preparing a Concentrated Stock Solution
The standard and most direct approach is to first dissolve the compound in a small amount of a water-miscible organic co-solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer to the desired final concentration. The key is to ensure the final concentration of the organic co-solvent in your experiment is low enough to not affect the biological system you are studying.
Recommended Initial Co-solvent:
-
Dimethyl sulfoxide (DMSO): This is the most common and effective co-solvent for poorly soluble, neutral compounds. Many similar phenoxyacetamide derivatives show good solubility in DMSO.
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of your this compound powder (e.g., 5 mg).
-
Initial Co-solvent Addition: Add a calculated volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Facilitating Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is still not fully dissolved, gentle warming in a water bath (37°C) for 5-10 minutes can be effective.
-
Brief sonication in an ultrasonic bath can also help to break up solid particles and accelerate dissolution.
-
-
Serial Dilution: Once a clear, high-concentration stock solution is achieved in 100% DMSO, perform serial dilutions into your final aqueous experimental buffer. Crucially, ensure the final DMSO concentration is kept to a minimum, typically ≤0.5% , to avoid off-target effects in your assay.
Q3: I've prepared a DMSO stock, but when I dilute it into my aqueous buffer, the compound precipitates. What should I do now?
A3: Troubleshooting Precipitation Upon Dilution
This is a common issue that occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit, even with a small amount of co-solvent. The following workflow will help you address this.
Figure 1: A decision-making workflow for addressing compound precipitation upon dilution from a co-solvent stock.
If a lower final concentration is not an option for your experiment, consider trying alternative or combinations of co-solvents.
| Co-Solvent | Typical Starting Concentration | Notes and Considerations |
| DMSO | ≤ 0.5% | The most common starting point. Can be toxic to some cells at higher concentrations. |
| Ethanol | ≤ 1% | Less toxic than DMSO for many cell types, but may be less effective at solubilizing highly hydrophobic compounds. |
| PEG 400 | 1-10% | A polymer commonly used in pharmaceutical formulations. Generally has low toxicity. |
| DMF | ≤ 0.5% | A strong solvent, but generally more toxic than DMSO. Use with caution. |
Q4: Co-solvents are still not working at concentrations compatible with my assay. What are the next-level options for solubilization?
A4: Advanced Solubilization Techniques
When co-solvents alone are insufficient, more advanced formulation strategies can be employed. These involve excipients that alter the interaction between the compound and water on a molecular level.
1. Surfactants:
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively creating a "soluble" formulation.
-
How it Works: The hydrophobic chlorophenoxy portion of your compound partitions into the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle interacts with the aqueous buffer.
-
Common Surfactants:
-
Tween® 20 or Tween® 80 (Polysorbates): Non-ionic surfactants that are widely used and generally have low biological activity at low concentrations.
-
Sodium Lauryl Sulfate (SLS): An anionic surfactant. It is a very effective solubilizer but can denature proteins and disrupt cell membranes, so its use in biological assays must be carefully validated.
-
2. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules.
-
How it Works: The hydrophobic part of this compound can fit into the hydrophobic cavity of the cyclodextrin molecule, forming a stable, water-soluble complex.
-
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has a suitable cavity size for many aromatic compounds.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making it a preferred choice for biological applications.
-
Figure 2: A diagram illustrating the mechanism of co-solvency, where a water-miscible organic solvent bridges the interaction between a hydrophobic compound and water.
Summary and Key Takeaways
-
Expect Low Solubility: this compound is inherently poorly soluble in aqueous buffers due to its hydrophobic nature and neutral amide group.
-
Start with a Co-Solvent: The most practical first step is to create a concentrated stock solution in DMSO.
-
Mind the Final Concentration: Always ensure the final concentration of the co-solvent in your experiment is low enough to be non-disruptive to your biological system.
-
Troubleshoot Precipitation: If precipitation occurs upon dilution, first try lowering the final compound concentration. If that's not possible, experiment with other co-solvents.
-
Advanced Options: For persistent solubility issues, consider using surfactants like Tween® 20 or cyclodextrins like HP-β-CD.
By following this structured troubleshooting guide, you can systematically address the solubility challenges of this compound and successfully prepare it for your research applications.
References
-
Lead Sciences. 2-Phenoxyacetamide. [Link]
-
PubChem. 2,2-Difluoroacetamide | C2H3F2NO | CID 2782321. National Center for Biotechnology Information. [Link]
-
Affix Scientific. 2-Phenoxyacetamide. [Link]
-
PubChem. 2-(2-Chloroethoxy)acetamide | C4H8ClNO2 | CID 11018931. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Phenoxyacetamide | C8H9NO2 | CID 69314. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Acetamide, 2-phenoxy- - Substance Details. [Link]
-
COCONUT. CNP0071085.0: 2-Phenoxyacetamide. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]
-
GSRS. PHENOXYACETAMIDE. [Link]
-
PubChem. N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide | C22H24Cl2N2O4. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. N-hydroxy-2-phenoxyacetamide. [Link]
-
FooDB. Showing Compound 2-Phenylacetamide (FDB027865). [Link]
-
Cheméo. Chemical Properties of Phenoxyacetamide (CAS 621-88-5). [Link]
-
Wikipedia. Acetamide. [Link]
-
FooDB. Showing Compound Acetamide (FDB008298). [Link]
-
PubChem. 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141. National Center for Biotechnology Information. [Link]
-
Homework.Study.com. The pKa of acetamide (CH3CONH2) is 16. Draw the structure of its conjugate base and explain why.... [Link]
-
Krackeler Scientific, Inc. ISRIB. [Link]
-
PubChem. N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
T3DB. Acetamide (T3D4209). [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
Technical Support Center: Optimizing HPLC Separation of 2-(2-Chlorophenoxy)acetamide and its Byproducts
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the HPLC separation of 2-(2-chlorophenoxy)acetamide and its associated byproducts. It is designed to be a practical resource for troubleshooting common issues and optimizing analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The synthesis of this compound can result in several byproducts, primarily from incomplete reactions or side reactions. Key potential byproducts include:
-
2-Chlorophenol: Unreacted starting material.
-
2-(2-Chlorophenoxy)acetic acid: Hydrolysis product of the acetamide.
-
Dimerized impurities: Formed from side reactions during synthesis.
-
Isomers: Positional isomers of the chlorophenoxy group may be present depending on the purity of the starting materials.
Understanding the potential impurities is the first step in developing a robust HPLC method capable of separating the main component from these related substances.[1][2]
Q2: What type of HPLC column is best suited for separating this compound and its byproducts?
A2: Due to the polar nature of this compound and some of its potential byproducts, a standard C18 column may not provide adequate retention.[3] Consider the following options:
-
Polar-Embedded C18 Columns: These columns have a polar group embedded near the base of the C18 chain, which helps in retaining polar compounds and prevents phase collapse in highly aqueous mobile phases.[4]
-
Phenyl-Hexyl Columns: The phenyl stationary phase can offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like your analyte and its byproducts.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For very polar byproducts that are not retained in reversed-phase, HILIC can be a powerful alternative.[5]
Q3: How does mobile phase pH affect the separation?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes.[6] For this compound and its acidic or basic byproducts, controlling the pH is essential for achieving reproducible retention times and good peak shapes. For instance, suppressing the ionization of acidic byproducts (like 2-(2-chlorophenoxy)acetic acid) by using a mobile phase with a pH below its pKa will increase its retention on a reversed-phase column.
Troubleshooting Guide
This section addresses specific problems you may encounter during your HPLC analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Your chromatogram shows peaks that are asymmetrical, with a tail or a front.
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic analytes with acidic residual silanol groups on the silica support.[7][8][9] Peak fronting can be a result of column overload or a sample solvent that is too strong.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Protocol:
-
Assess the Scope: Determine if all peaks or only specific peaks are tailing.
-
All Peaks Tailing: This often points to a physical problem at the head of the column.[10] A blocked inlet frit can distort the sample flow path. Try reversing and flushing the column.[10] If this doesn't resolve the issue, the column may need to be replaced.[10]
-
Specific Peak Tailing: This suggests a chemical interaction.
-
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the tailing analyte. For basic compounds, a lower pH can improve peak shape. For acidic compounds, a lower pH will also generally improve peak shape in reversed-phase.
-
Use Mobile Phase Additives: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites and reduce peak tailing of basic compounds.
-
Consider a Different Column: A column with a more inert stationary phase, such as one with extensive end-capping or a polar-embedded phase, can minimize secondary interactions.[4]
Problem 2: Inadequate Resolution Between the Main Peak and Byproducts
Symptom: The peaks for this compound and one or more byproducts are not baseline separated.
Causality: Insufficient resolution is a common challenge when dealing with structurally similar compounds.[11] The selectivity of the chromatographic system (the combination of stationary and mobile phases) is not sufficient to differentiate between the analytes.
Optimization Strategy:
| Parameter | Action | Rationale |
| Mobile Phase Composition | Change the organic solvent (e.g., from acetonitrile to methanol).[6] | Different organic solvents can alter the selectivity of the separation. Methanol, being a protic solvent, can engage in hydrogen bonding interactions that differ from the dipole-dipole interactions of acetonitrile.[12] |
| Gradient Slope | Decrease the gradient steepness (i.e., increase the gradient time). | A shallower gradient allows more time for the separation to occur, which can improve the resolution of closely eluting peaks. |
| Temperature | Optimize the column temperature. | Changing the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence selectivity. |
| Stationary Phase | Switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl). | A different stationary phase will offer different retention mechanisms, potentially leading to a significant change in selectivity.[11] |
Experimental Protocol for Mobile Phase Optimization:
-
Initial Scouting: Start with a generic gradient, for example, 10-90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Solvent Comparison: Repeat the scouting run using methanol instead of acetonitrile. Compare the chromatograms for changes in elution order and resolution.
-
Fine-Tuning the Gradient: Based on the scouting runs, select the organic solvent that provides better initial separation. Then, optimize the gradient by focusing the slope around the elution time of the critical pair (the two most poorly resolved peaks).
Problem 3: Poor Retention of the Main Analyte or Polar Byproducts
Symptom: The peak for this compound or a polar byproduct elutes at or near the void volume of the column.
Causality: This occurs when the analyte has a very low affinity for the stationary phase under the current chromatographic conditions, a common issue with polar compounds on traditional reversed-phase columns.[3]
Troubleshooting and Optimization:
Caption: Strategy for improving retention of polar analytes.
Recommended Actions:
-
Reduce the Initial Organic Content: In a reversed-phase gradient, lowering the percentage of the organic solvent at the beginning of the run will increase the retention of polar analytes.[13]
-
Use an "Aqueous" C18 Column: These columns are designed to be stable in 100% aqueous mobile phases and provide better retention for polar compounds.[14]
-
Switch to HILIC: If the compound is still not sufficiently retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is the next logical step.[5] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, leading to the retention of polar compounds.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (2019, August 1). HILIC to the Rescue: Pharmaceutical Development Case Examples. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Acetamide, 2-(2,4-dichlorophenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Waters. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
ZirChrom. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]
-
PubMed. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
PubMed. (2024, January 5). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Retrieved from [Link]
-
ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development? Retrieved from [Link]
-
PubChem. (n.d.). N-(4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)acetamide. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog [waters.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. support.waters.com [support.waters.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. veeprho.com [veeprho.com]
- 14. hplc.eu [hplc.eu]
Resolving ambiguous peaks in 1H NMR of 2-(2-Chlorophenoxy)acetamide
Technical Support Center: 2-(2-Chlorophenoxy)acetamide Analysis
Welcome to the technical support guide for resolving common spectroscopic challenges encountered during the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate ambiguous ¹H NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region (approx. 6.9-7.5 ppm). How can I confidently assign the four protons of the 2-chlorophenoxy group?
Answer:
This is a frequent and valid challenge. The aromatic protons of this compound form a complex spin system. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the ether linkage lead to closely spaced chemical shifts, resulting in overlapping signals that are difficult to interpret through first-order analysis.[1][2]
Causality: The proximity of the chemical shifts for the four aromatic protons (H-3, H-4, H-5, and H-6) causes second-order effects in the spectrum. Instead of clean doublets or triplets, you observe a complex multiplet where individual couplings are obscured.
Troubleshooting Protocol: Two-Dimensional (2D) COSY NMR
To unambiguously assign these protons, a 2D Correlation Spectroscopy (COSY) experiment is the most effective approach.[3][4] A COSY spectrum reveals which protons are coupled to each other, allowing you to "walk" around the aromatic ring.
Step-by-Step Experimental and Interpretation Protocol:
-
Sample Preparation: Prepare your sample of this compound in a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a suitable concentration for ¹H NMR.
-
Acquisition: Run a standard ¹H-¹H COSY experiment. The parameters are typically pre-set on modern NMR spectrometers.
-
Data Processing: Process the acquired data to generate the 2D spectrum. This will show the 1D ¹H NMR spectrum on both the horizontal and vertical axes.
-
Interpretation:
-
Diagonal Peaks: The signals appearing on the diagonal correspond to the peaks in the 1D spectrum.
-
Cross-Peaks: The crucial information lies in the off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are spin-spin coupled.[3]
-
Assignment Strategy:
-
Identify the most downfield or upfield aromatic signal in the 1D spectrum. Let's assume the proton ortho to the chlorine (H-3) is sufficiently distinct.
-
Locate this proton on the diagonal of the COSY spectrum.
-
Trace a vertical or horizontal line from this peak until you intersect a cross-peak.
-
From that cross-peak, trace a line to the diagonal. The peak you land on is the proton coupled to your starting proton (in this case, H-4).
-
Repeat this process from the newly identified H-4 peak to find its other neighbor, H-5, and so on, until all four aromatic protons are assigned.
-
-
Question 2: The signals for my amide (-NH₂) protons are either very broad or not visible at all. Why is this happening and how can I resolve them?
Answer:
The behavior of amide (-NH₂) proton signals in ¹H NMR is highly dependent on the experimental conditions, particularly the solvent used.[5][6]
Causality:
-
Proton Exchange: In protic solvents like D₂O or wet CDCl₃, the amide protons can undergo rapid chemical exchange with deuterium or other labile protons.[7] This exchange can be on a timescale that is fast relative to the NMR experiment, causing the signal to broaden significantly or even disappear into the baseline.
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of the signals of adjacent protons.
-
Restricted Rotation: The C-N bond of an amide has partial double-bond character, leading to restricted rotation. This can sometimes result in two distinct signals for the two N-H protons if the rotation is slow on the NMR timescale.
Troubleshooting Protocol: Solvent and Temperature Variation
The most reliable method to observe sharp amide proton signals is to use a solvent that minimizes proton exchange and forms hydrogen bonds with the amide protons.
Step-by-Step Experimental Protocol:
-
Solvent Selection: Dissolve your sample in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a hydrogen bond acceptor, which slows down the rate of intermolecular proton exchange.[5][8] This results in sharper -NH₂ signals.
-
D₂O Exchange Test (Confirmation): To confirm the identity of the -NH₂ peaks, you can perform a D₂O exchange experiment.
-
Acquire a standard ¹H NMR spectrum in DMSO-d₆.
-
Add a single drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.
-
The signals corresponding to the amide protons will exchange with deuterium and disappear from the spectrum, confirming their assignment.[9]
-
-
Variable Temperature (VT) NMR: If you suspect broadening due to intermediate exchange rates or conformational dynamics, acquiring spectra at different temperatures can be informative.[10] Cooling the sample may sharpen the signals by slowing down exchange processes.
| Solvent | Expected -NH₂ Peak Appearance | Reason |
| CDCl₃ | Often broad, may be absent if wet. | Moderate proton exchange. |
| D₂O | Absent. | Rapid exchange with solvent deuterium.[7] |
| DMSO-d₆ | Typically two distinct, sharper signals. | Slows proton exchange via hydrogen bonding.[5] |
Question 3: The singlet for my methylene (-OCH₂-) group is overlapping with another signal. How can I confirm its identity and resolve this ambiguity?
Answer:
Accidental signal overlap, where two different types of protons have very similar chemical shifts, can complicate spectral interpretation.[11] For this compound, the methylene (-OCH₂-) protons are expected to appear as a singlet, typically in the range of 4.5-4.7 ppm. If this region is crowded, a 2D heteronuclear experiment is the definitive solution.
Causality: The chemical environment of the -OCH₂- protons may coincidentally lead to a chemical shift that is nearly identical to another proton in the molecule or an impurity, causing the signals to overlap.
Troubleshooting Protocol: 2D HSQC NMR
A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon atoms to which they are directly attached.[12][13] This provides an orthogonal dimension of information, resolving any overlap present in the 1D proton spectrum.
Step-by-Step Experimental and Interpretation Protocol:
-
Acquisition: Run a standard ¹H-¹³C HSQC experiment. This experiment is highly sensitive and specifically detects one-bond ¹H-¹³C correlations.[14]
-
Data Processing: Process the data to generate a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Interpretation:
-
Each peak (cross-peak) in the HSQC spectrum represents a direct bond between a proton and a carbon.
-
Identify the chemical shift of the methylene carbon (-OCH₂-) in your ¹³C NMR spectrum (expected around 67-70 ppm).
-
Locate this chemical shift on the carbon axis of the HSQC spectrum.
-
Trace a horizontal line from this carbon signal to find the corresponding cross-peak.
-
The position of this cross-peak on the proton axis definitively identifies the chemical shift of your -OCH₂- protons, even if they were overlapping with another signal in the 1D spectrum.
-
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) * | Multiplicity | Integration |
| -NH₂ | ~7.3-7.8 (in DMSO-d₆) | Two broad singlets | 2H |
| Aromatic (H-3 to H-6) | ~6.9-7.5 | Complex Multiplet | 4H |
| -OCH₂- | ~4.5-4.7 | Singlet | 2H |
*Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[15]
Visual Workflow Guides
Below are graphical representations of the troubleshooting and experimental logic described.
Caption: General troubleshooting workflow for ambiguous ¹H NMR spectra.
Caption: Logical connectivity map for aromatic protons via a COSY experiment.
References
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
-
LibreTexts. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
-
TMP Chem. (2018, May 17). Signal Overlap in NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Volk, D. E. (2015). Answer to "How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?". ResearchGate. Retrieved from [Link]
-
Patil, N. V. (2017). Answer to "How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent?". ResearchGate. Retrieved from [Link]
-
LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
The OChem Lounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR [Video]. YouTube. Retrieved from [Link]
-
Abraham, R. J., et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
-
Jasperse, K. (n.d.). Aromatics, Symmetry, and C-13 Signals. Minnesota State University Moorhead. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]
-
Millersville University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences. Retrieved from [Link]
-
Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Reddit. (2023). Reporting Overlapping Signals in 1H NMR. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Manzoor, S. (2020). Question: How is it possible for amide proton to show splitting in proton NMR?. ResearchGate. Retrieved from [Link]
-
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Guide. (2023, January 12). 1H NMR - Chemical Shift CHEAT CODES (Part 3) [Video]. YouTube. Retrieved from [Link]
-
Gregory, K., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
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- 9. Troubleshooting [chem.rochester.edu]
- 10. thieme-connect.de [thieme-connect.de]
- 11. m.youtube.com [m.youtube.com]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of 2-(2-Chlorophenoxy)acetamide
Welcome to the technical support center for the mass spectral analysis of 2-(2-Chlorophenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of interpreting the fragmentation patterns of this molecule. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your analytical work.
Introduction to the Mass Spectrometry of this compound
This compound is a molecule of interest in various fields, including medicinal chemistry and materials science. Its structure, comprising a chlorophenoxy ring, an ether linkage, and an acetamide functional group, gives rise to a characteristic fragmentation pattern in mass spectrometry. Understanding these fragmentation pathways is crucial for unequivocal identification and structural elucidation. This guide will primarily focus on fragmentation under Electron Ionization (EI), a common ionization technique for such compounds.[1][2]
The molecular weight of this compound (C₈H₈ClNO₂) is 185.61 g/mol . Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+ and M+2 peaks in an approximate 3:1 ratio.[3][4]
Predicted Fragmentation Pathways
Based on established fragmentation principles for ethers, aromatic compounds, and amides, we can predict the major fragmentation pathways for this compound. Ionization typically occurs through the removal of a non-bonding electron from the oxygen or nitrogen atoms, or a pi-electron from the aromatic ring.[5]
Key Fragmentation Events:
-
Alpha-Cleavage adjacent to the Carbonyl Group: Cleavage of the C-C bond between the carbonyl group and the methylene bridge is a common pathway for amides.[3][4] This would result in the formation of the acetamide radical and the 2-chlorophenoxymethyl cation.
-
Cleavage of the Ether Bond: The C-O bond of the ether linkage can undergo cleavage. This can occur in two ways:
-
Cleavage with charge retention on the 2-chlorophenoxy moiety, leading to a 2-chlorophenoxy radical and a charged acetamide fragment.
-
Cleavage with charge retention on the acetamide moiety, resulting in a charged 2-chlorophenoxy fragment and a neutral acetamide radical.
-
-
McLafferty Rearrangement: While less common for this specific structure due to the lack of a gamma-hydrogen on a flexible chain, it is a potential pathway to consider in related molecules.[4][6][7]
-
Fragmentation of the Chlorophenoxy Ring: The aromatic ring can undergo fragmentation, including the loss of the chlorine atom or the CO group.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways of this compound.
Expected Mass Spectrum Data Summary
The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the proposed fragmentation origin.
| m/z (mass/charge) | Proposed Fragment Structure | Formula | Notes |
| 185/187 | Molecular Ion [M]+• | [C₈H₈ClNO₂]+• | Isotopic pattern due to ³⁵Cl and ³⁷Cl in a ~3:1 ratio. |
| 141/143 | 2-Chlorophenoxy radical cation | [C₇H₆ClO]+• | Result of alpha-cleavage, loss of acetamide radical. |
| 111/113 | Chlorophenyl cation/radical | [C₆H₄Cl]+• | Loss of CO from the 2-chlorophenoxy radical cation. |
| 77 | Phenyl cation | [C₆H₅]+ | Loss of chlorine from the chlorophenyl cation. |
| 58 | Acetamide fragment | [C₂H₄NO]+• | Result of ether bond cleavage. |
| 44 | Amide fragment | [CONH₂]+ | Further fragmentation of the acetamide portion. |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the mass spectral analysis of this compound.
Q1: I don't see the molecular ion peak, or it is very weak. What could be the reason?
A1: The absence or low intensity of the molecular ion peak can be due to several factors:
-
High Ionization Energy: If the electron ionization energy is too high, the molecular ion can be unstable and fragment completely.[1]
-
Troubleshooting: Try reducing the ionization energy (if your instrument allows) to obtain a "softer" ionization, which may preserve the molecular ion.
-
-
Thermal Instability: The compound might be degrading in the GC inlet or the ion source if the temperature is too high.
-
Troubleshooting: Lower the inlet and/or ion source temperature. Check for compound stability using techniques like thermogravimetric analysis (TGA) if possible.
-
-
In-source Fragmentation: Even at standard 70 eV, some molecules are inherently prone to extensive fragmentation.
-
Troubleshooting: Consider using a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) if compatible with your sample introduction method.
-
Q2: The isotopic pattern for chlorine-containing fragments is not the expected ~3:1 ratio. Why?
A2: Deviations from the theoretical 3:1 ratio for ³⁵Cl/³⁷Cl can occur due to:
-
Co-eluting Interferences: A compound with a similar m/z but without chlorine might be co-eluting, thus altering the observed isotopic ratio.
-
Troubleshooting: Improve chromatographic separation. Check the purity of your sample.
-
-
Detector Saturation: If the signal is too intense, the detector may not respond linearly, leading to skewed ratios.
-
Troubleshooting: Dilute your sample to bring the signal within the linear dynamic range of the detector.
-
-
Background Subtraction Issues: Improper background subtraction can distort peak intensities.
-
Troubleshooting: Carefully review your background subtraction parameters.
-
Q3: I am seeing unexpected peaks in my spectrum. How can I identify their origin?
A3: Unexpected peaks can arise from several sources:
-
Impurities: The sample may contain impurities from the synthesis or degradation products.
-
Troubleshooting: Verify sample purity by other analytical techniques like NMR or HPLC.
-
-
Background Contamination: Phthalates from plasticware or column bleed from the GC can introduce extraneous peaks.
-
Troubleshooting: Run a blank to identify background signals. Use high-purity solvents and clean glassware.
-
-
Rearrangement Reactions: Complex rearrangements in the ion source can lead to unexpected fragments.
-
Troubleshooting: Consult literature for known rearrangement pathways of similar compounds. High-resolution mass spectrometry can help in determining the elemental composition of the unknown peaks, aiding in their identification.
-
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on your specific instrumentation.
1. Sample Preparation:
- Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or ethyl acetate) to create a stock solution.
- Perform serial dilutions to achieve a final concentration suitable for your instrument's sensitivity (typically in the low µg/mL range).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is a good starting point.
-
Inlet: Split/splitless injector.
-
Inlet Temperature: 250 °C (can be optimized).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C (can be optimized).
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: At least 2 scans/second.
-
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Perform background subtraction.
- Analyze the fragmentation pattern as discussed in this guide. Compare the obtained spectrum with library spectra if available.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
References
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. National Center for Biotechnology Information. [Link]
-
Mass Spectral Fragmentation Pathways. YouTube. [Link]
-
Fragmentation in Mass Spectrometry. YouTube. [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. PubMed. [Link]
-
Phenoxyacetamide. NIST WebBook. [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. King's College London. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. Florida International University. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Investigating Cell Toxicity with 2-(Phenoxy)acetamide Derivatives
A word from the Senior Application Scientist: This guide is designed to be a comprehensive resource for researchers encountering cell toxicity issues during treatment with 2-(phenoxy)acetamide derivatives, including compounds like 2-(2-Chlorophenoxy)acetamide. As specific toxicological data for every derivative is not always available, this document provides a foundational framework for troubleshooting and understanding potential cytotoxicity. We will explore common experimental hurdles, delve into the underlying cellular mechanisms, and provide robust protocols to help you generate reliable and reproducible data. Our approach is grounded in established principles of cell biology and toxicology to ensure scientific integrity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: High Variability in Cytotoxicity Assay Results
-
Question: My replicate wells in the MTT/LDH assay show significant variability after treatment with a 2-(phenoxy)acetamide derivative. What could be the cause?
-
Answer: High variability can stem from several factors, from inconsistent cell seeding to compound precipitation.
-
Causality: Uneven cell distribution in a 96-well plate is a common culprit. If some wells have more cells than others, the baseline metabolic activity or cell number will differ, leading to varied responses to the compound. Additionally, phenoxyacetamide derivatives can have limited aqueous solubility. If the compound precipitates in the culture medium, its effective concentration will vary between wells, leading to inconsistent results.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension. Gently pipette the cell suspension up and down multiple times to break up any clumps.
-
Consistent Seeding Technique: When seeding, mix the cell suspension between pipetting every few rows to prevent cells from settling in the reservoir.
-
Check Compound Solubility: Visually inspect your treatment media for any signs of precipitation. If solubility is an issue, consider using a lower concentration of a solubilizing agent like DMSO (typically not exceeding 0.5% v/v).
-
Pre-warm Media: Ensure all media and solutions are pre-warmed to 37°C to avoid temperature shock to the cells, which can affect their metabolic activity.
-
-
Issue 2: Unexpectedly High or Low Cytotoxicity
-
Question: The observed cytotoxicity of my 2-(phenoxy)acetamide derivative is much higher/lower than anticipated. How can I validate this result?
-
Answer: Discrepancies between expected and observed cytotoxicity can be due to a variety of factors, including the choice of assay and the specific cell line used. It's crucial to employ orthogonal methods to confirm your findings.
-
Causality: Different cytotoxicity assays measure different cellular parameters. For instance, an MTT assay measures metabolic activity, which can be affected by factors other than cell death.[1] An LDH assay, on the other hand, measures membrane integrity.[2] A compound might inhibit mitochondrial respiration without immediately causing cell lysis, leading to a low MTT reading but also a low LDH release initially. Conversely, a compound could rapidly induce necrosis, leading to high LDH release.
-
Troubleshooting Workflow:
Caption: Orthogonal Assay Validation Workflow.
-
Issue 3: Distinguishing Between Apoptosis and Necrosis
-
Question: How can I determine if the cell death induced by my 2-(phenoxy)acetamide derivative is apoptotic or necrotic?
-
Answer: Differentiating between these two cell death pathways is critical for understanding the compound's mechanism of action. Apoptosis is a programmed, controlled process, while necrosis is a more chaotic form of cell death often resulting from acute injury.[3][4]
-
Causality: The choice of assay is key. Apoptosis is characterized by the activation of caspases, particularly caspase-3, which is a key executioner caspase.[5] Necrosis, in contrast, involves the loss of plasma membrane integrity and the release of intracellular components like LDH.[6]
-
Experimental Approach:
-
Caspase-3 Activity Assay: Measure the activity of caspase-3 in treated cells. A significant increase in caspase-3 activity is a strong indicator of apoptosis.[7]
-
LDH Release Assay: Quantify the amount of LDH released into the culture medium. A substantial increase in LDH release points towards necrosis.
-
Morphological Examination: Observe the cells under a microscope. Apoptotic cells often exhibit membrane blebbing and cell shrinkage, while necrotic cells tend to swell and lyse.
Caption: Key Features of Apoptosis vs. Necrosis.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cytotoxicity for phenoxyacetamide derivatives?
A1: The precise mechanism can vary depending on the specific substitutions on the phenoxy and acetamide moieties. However, studies on various phenoxyacetamide derivatives have shown that they can induce cytotoxicity through several mechanisms, including:
-
Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death, potentially through the upregulation of pro-apoptotic proteins and activation of caspases.[8][9]
-
Cell Cycle Arrest: Certain phenoxyacetamides can halt the cell cycle at specific checkpoints, preventing cell proliferation.[9]
-
Oxidative Stress: The phenoxy group can be associated with antioxidant or pro-oxidant activities, which could contribute to cytotoxicity.[10]
Q2: What is a suitable starting concentration for my this compound treatment?
A2: For a novel compound, it is recommended to perform a dose-response experiment over a wide range of concentrations. A common starting point is a logarithmic dilution series, for example, from 0.1 µM to 100 µM. This will help you determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Q3: How long should I incubate my cells with the compound?
A3: The optimal incubation time will depend on the compound's mechanism of action and the cell type. A typical starting point is 24 to 48 hours. However, for compounds that may have a slower onset of action, a 72-hour incubation may be necessary. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.
Q4: Can the solvent I use to dissolve my compound affect the cells?
A4: Yes, the solvent can have a significant impact. Dimethyl sulfoxide (DMSO) is a common solvent for poorly water-soluble compounds. However, at concentrations above 0.5% (v/v), DMSO itself can be cytotoxic to many cell lines. It is crucial to include a vehicle control in your experiments (cells treated with the same concentration of solvent as your compound-treated cells) to account for any solvent-induced effects.
Part 3: Experimental Protocols
Protocol 1: MTT Cell Viability Assay [1][11][12]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells in culture
-
2-(Phenoxy)acetamide derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the 2-(phenoxy)acetamide derivative in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay [2][6]
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Cells in culture
-
2-(Phenoxy)acetamide derivative stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[2]
Protocol 3: Caspase-3 Activity Assay [5][7][13]
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells in culture
-
2-(Phenoxy)acetamide derivative stock solution
-
Commercially available caspase-3 activity assay kit (colorimetric or fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with the 2-(phenoxy)acetamide derivative as described in the previous protocols.
-
After the desired incubation period, lyse the cells according to the assay kit's protocol to release the cellular contents.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.
-
Incubate as recommended by the manufacturer to allow for substrate cleavage by active caspase-3.
-
Measure the resulting signal (absorbance for colorimetric assays or fluorescence for fluorometric assays) using a microplate reader.
Data Presentation
Table 1: Example Data for a Hypothetical 2-(Phenoxy)acetamide Derivative
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 | 1.0 ± 0.2 |
| 1 | 95 ± 4.8 | 5 ± 1.8 | 1.2 ± 0.3 |
| 10 | 60 ± 6.1 | 35 ± 4.5 | 4.5 ± 0.8 |
| 50 | 25 ± 3.9 | 70 ± 5.9 | 8.2 ± 1.1 |
| 100 | 10 ± 2.5 | 85 ± 6.3 | 8.5 ± 1.3 |
References
- Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61–69.
- Sousa, M. C., et al. (2017). Betulinic acid-induced cell death in Trypanosoma cruzi is not dependent on caspase activation.
- Al-Ostoot, F. H., et al. (2021).
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
- El-Sayed, N. F., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 15(3), 301.
- Fink, S. L., & Cookson, B. T. (2005). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Infection and Immunity, 73(4), 1907–1916.
- Saha, S., et al. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Cookson, B. T., & Brennan, M. A. (2001). Pro-inflammatory programmed cell death. Trends in Microbiology, 9(3), 113-114.
- Al-Ostoot, F. H., et al. (2021).
-
Request PDF. (2023). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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protocols.io. (2023). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Frontiers. (2023). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023).
-
Osmosis. (2023). Necrosis and apoptosis. Retrieved from [Link]
- Witting, P. K., et al. (2018). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Oxidative Medicine and Cellular Longevity, 2018, 8956923.
- Wang, Y., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2956.
-
Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
-
ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]
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Technical Support Center: Enhancing the Bioavailability of 2-(2-Chlorophenoxy)acetamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenoxy)acetamide analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor oral bioavailability often encountered with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to systematically diagnose and overcome these hurdles.
Introduction: The Bioavailability Challenge
Analogs of this compound are a promising class of molecules with diverse therapeutic potential. However, their progression through the drug development pipeline is frequently hampered by poor oral bioavailability. This is primarily attributed to their inherent physicochemical properties, namely low aqueous solubility, which is a prerequisite for absorption in the gastrointestinal tract. Furthermore, as lipophilic molecules, they may be susceptible to efflux by transporters such as P-glycoprotein (P-gp), which actively pumps drugs out of intestinal cells, further reducing their systemic absorption.[1][2]
This guide will provide a structured approach to identifying the root cause of poor bioavailability for your specific analog and offer validated strategies to enhance it.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers face.
Q1: What is bioavailability and why is it a concern for my this compound analog?
A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For oral drugs, low bioavailability means that only a small portion of the ingested dose is available to exert its therapeutic effect. This can lead to high inter-individual variability and a lack of dose-response relationship. For many new chemical entities, including potentially the this compound analogs you are working with, poor aqueous solubility is a primary reason for low bioavailability.[3]
Q2: How can I get a preliminary idea of the potential bioavailability issues with my compound?
A: Initial assessments can be made through in silico and simple in vitro experiments.
-
In Silico Prediction: Utilize software to predict physicochemical properties like logP (lipophilicity), aqueous solubility, and potential for P-gp substrate activity. A high logP and low predicted solubility are early indicators of potential bioavailability challenges.
-
Basic Solubility Assessment: A simple experiment is to determine the solubility of your compound in aqueous buffers at different pH values (e.g., pH 2, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract. Compounds like ISRIB, a 2-(4-chlorophenoxy)acetamide derivative, are noted to be soluble in organic solvents like DMSO but not readily in aqueous solutions.[4]
Q3: What are the main strategies to improve the bioavailability of poorly soluble compounds?
A: The primary strategies revolve around improving the solubility and/or the permeability of the drug. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[5]
-
Formulation Strategies: This includes using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), creating solid dispersions, or using nanoparticles.[5][6]
-
Chemical Modification (Prodrugs): Modifying the drug molecule to create a more soluble or permeable version that converts back to the active drug in the body.[7][8][9]
Troubleshooting Guide: Low Bioavailability in Preclinical Models
This section provides a systematic approach to troubleshooting and improving the bioavailability of your this compound analog.
Problem 1: Inconsistent or low drug exposure in animal studies after oral administration.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low oral bioavailability.
Step-by-Step Troubleshooting:
-
Confirm Physicochemical Properties:
-
Action: Accurately determine the aqueous solubility of your compound at relevant physiological pHs.
-
Rationale: This will confirm if poor solubility is the primary rate-limiting step for absorption. Many organic compounds exhibit pH-dependent solubility.
-
-
Assess Intestinal Permeability and Efflux:
-
Action: Perform an in vitro Caco-2 permeability assay. This assay uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium.[10]
-
Rationale: This experiment will help you understand if your compound can passively diffuse across the intestinal barrier and if it is a substrate for efflux pumps like P-glycoprotein.[1][2] A high efflux ratio (Basolateral-to-Apical permeability / Apical-to-Basolateral permeability) suggests that the compound is actively transported out of the cells.[11][12]
-
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Apical to Basolateral (A-B) Transport:
-
Add your this compound analog (dissolved in a suitable transport buffer) to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add your compound to the basolateral chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Analysis: Quantify the concentration of your compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio.
Data Interpretation:
| Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Interpretation | Next Steps |
| > 10 | < 2 | High Permeability | Investigate metabolism as a cause for low bioavailability. |
| 1 - 10 | < 2 | Moderate Permeability | Consider permeability enhancers or prodrug approaches. |
| < 1 | < 2 | Low Permeability | Focus on improving permeability (e.g., prodrugs). |
| Any value | > 2 | Potential P-gp Substrate | Consider co-administration with a P-gp inhibitor or nanoformulations to bypass efflux. |
Strategies for Bioavailability Enhancement
Based on your diagnostic findings, you can select an appropriate strategy to improve the bioavailability of your this compound analog.
Strategy 1: Formulation Approaches for Solubility Enhancement
If your compound has low aqueous solubility but acceptable permeability, formulation strategies can be highly effective.
-
Nanoparticle Formulations:
-
Principle: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[13][14][15][16]
-
Common Techniques:
-
Milling: High-energy milling processes to reduce particle size.
-
Nanoprecipitation: Dissolving the drug in an organic solvent and then adding it to an anti-solvent to cause the drug to precipitate as nanoparticles.
-
Polymeric Nanoparticles: Encapsulating the drug within a biodegradable polymer matrix.[13]
-
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Principle: These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug is dissolved in this lipidic formulation, bypassing the dissolution step.[6]
-
Advantages: Can significantly increase the solubility and absorption of lipophilic drugs.[5]
-
Workflow for Developing a Nano-formulation:
Caption: Workflow for nano-formulation development.
Strategy 2: The Prodrug Approach for Permeability Enhancement
If your compound has poor permeability, a prodrug strategy can be employed.
-
Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[7][8][9] The prodrug is designed to have improved physicochemical properties, such as increased aqueous solubility or enhanced membrane permeability.[7]
-
Design Considerations for this compound Analogs:
-
The amide group could be a potential site for modification to create a more water-soluble prodrug.
-
Attaching a promoiety that is recognized by intestinal transporters can also enhance absorption.
-
Strategy 3: Overcoming P-glycoprotein Efflux
If your compound is identified as a P-gp substrate, the following approaches can be considered:
-
Co-administration with P-gp Inhibitors:
-
Formulation-based Bypass of P-gp:
-
Principle: Nanoformulations, such as polymeric nanoparticles and lipid-based systems, can be taken up by cells through endocytosis, bypassing the P-gp efflux pumps.[11]
-
Conclusion
Overcoming the poor bioavailability of this compound analogs requires a systematic and rational approach. By thoroughly characterizing the physicochemical and biopharmaceutical properties of your compound, you can identify the primary barriers to its absorption and select the most appropriate enhancement strategy. This guide provides a framework for your investigations, from initial troubleshooting to the implementation of advanced formulation and chemical modification techniques.
References
-
Jin, S. E., & Lee, N. K., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. MDPI. Retrieved from [Link]
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N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. Retrieved from [Link]
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Shaikh, J., & Ankola, D. D., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmacy and Pharmacology, 59(8), 1041-1055. Retrieved from [Link]
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Navarrete-Vázquez, G., & Torres-Piedra, M., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Biomedicine & Pharmacotherapy, 80, 118-125. Retrieved from [Link]
-
Schäfer, J., & Gittel, C., et al. (2022). Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica. Molecules, 27(24), 8963. Retrieved from [Link]
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Chufan, E. E., & Kapoor, K., et al. (2021). P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease. The Journal of Physiology, 599(6), 1635-1661. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Chloroethoxy)acetamide. Retrieved from [Link]
-
Sahoo, S. K., & Kumar, S., et al. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. Retrieved from [Link]
-
Hua, S. (2020). Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. MDPI. Retrieved from [Link]
-
Huttunen, K. M., & Gynther, M., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. MDPI. Retrieved from [Link]
-
Al-Adhami, M., & Ahmad, Z., et al. (2024). Nanoparticle-Integrated Transdermal Patches: A Platform for Next-Generation Drug Delivery. MDPI. Retrieved from [Link]
-
Saraiva, R. (2024). Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. LinkedIn. Retrieved from [Link]
-
Kaplaushenko, A., & Shcherbyna, R., et al. (2020). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Retrieved from [Link]
-
Langguth, P., & Lee, P. I., et al. (2014). In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects. European Journal of Pharmaceutical Sciences, 57, 3-17. Retrieved from [Link]
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Fromm, M. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. Retrieved from [Link]
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Ali, E., & Abu-Huwaij, R., et al. (2020). Nanoparticle formulations as recrystallization inhibitors in transdermal patches. International Journal of Pharmaceutics, 575, 118886. Retrieved from [Link]
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Balant, L. P., & Doelker, E., et al. (1990). Prodrugs for the improvement of drug absorption via different routes of administration. European Journal of Drug Metabolism and Pharmacokinetics, 15(2), 143-153. Retrieved from [Link]
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Guðmundsdóttir, H., & Sigurðsson, H. H., et al. (2001). Intranasal absorption of buprenorphine--in vivo bioavailability study in sheep. International Journal of Pharmaceutics, 214(1-2), 229-231. Retrieved from [Link]
- Google Patents. (2020). US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs.
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Goud, N. R., & Khetan, A., et al. (2014). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. ResearchGate. Retrieved from [Link]
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Javed, I., & Hussain, S. Z., et al. (2024). Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape. Pharmaceutics, 16(5), 652. Retrieved from [Link]
-
Junginger, H. E., & Hoogstraate, A. J., et al. (1999). Recent advances in buccal drug delivery and absorption--in vitro and in vivo studies. Journal of Controlled Release, 62(1-2), 149-159. Retrieved from [Link]
-
Al-Dhfyan, A., & Al-Suhaimi, E. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6460. Retrieved from [Link]
-
Singh, I., & Joseph, R., et al. (2021). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Pharmaceutics, 13(10), 1599. Retrieved from [Link]
-
Singh, M., & Kumar, P., et al. (2015). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of Synthesized 2-(2-Chlorophenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for verifying the successful synthesis of 2-(2-Chlorophenoxy)acetamide, a compound of interest in medicinal chemistry. We will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols and data interpretation.
Introduction
This compound is a molecule with potential applications in drug discovery, necessitating its efficient synthesis and rigorous structural characterization. The molecular structure combines a chlorophenoxy group linked via an ether bond to an acetamide moiety. The correct connectivity and arrangement of these functional groups are critical for its intended biological activity. This guide will walk you through a plausible synthetic route and, more importantly, a multi-faceted analytical approach to unequivocally confirm its structure.
Synthesis of this compound: A Plausible Two-Step Approach
A common and effective method for synthesizing phenoxyacetamides involves a two-step process: a Williamson ether synthesis to form the corresponding carboxylic acid, followed by amidation.
Step 1: Williamson Ether Synthesis of 2-(2-Chlorophenoxy)acetic acid
This reaction forms the ether linkage between 2-chlorophenol and an acetic acid derivative.[1][2][3][4][5]
-
Principle: The acidic proton of 2-chlorophenol is removed by a base to form a nucleophilic phenoxide ion. This ion then attacks an electrophilic two-carbon synthon, such as an ester of chloroacetic acid, via an S(_N)2 reaction to form the ether, which is subsequently hydrolyzed to the carboxylic acid.
Step 2: Amidation of 2-(2-Chlorophenoxy)acetic acid
The resulting carboxylic acid is then converted to the primary amide.
-
Principle: The carboxylic acid is activated to make the carbonyl carbon more electrophilic, allowing for nucleophilic attack by ammonia. This can be achieved through various methods, which will be discussed in the "Comparison of Synthetic Alternatives" section.
Structural Confirmation: A Multi-Technique Approach
No single analytical technique provides a complete structural picture. Therefore, a combination of spectroscopic methods is essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[6][7][8][9] Both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information about the number of different types of protons, their chemical environment, their proximity to one another, and their relative numbers.
-
Expected ¹H NMR Spectrum of this compound:
-
Aromatic Protons (4H): Due to the chlorine substituent on the aromatic ring, the four protons will be in different chemical environments, leading to a complex multiplet pattern in the aromatic region (typically δ 6.8-7.5 ppm). The exact shifts and coupling patterns will depend on the electronic effect of the chlorine atom and the ether linkage.
-
Methylene Protons (-O-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen will appear, typically in the range of δ 4.5-5.0 ppm.
-
Amide Protons (-NH₂): Two broad singlets, each integrating to one proton, are expected for the amide protons. Their chemical shift can vary widely (δ 5.5-8.5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.
-
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule.
-
Expected ¹³C NMR Spectrum of this compound:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon will appear as a single peak in the downfield region of the spectrum, typically around δ 168-172 ppm.
-
Aromatic Carbons (6C): Six distinct peaks are expected for the aromatic carbons. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ether oxygen (C-O) will have characteristic chemical shifts. The other four aromatic carbons will also have distinct signals.
-
Methylene Carbon (-O-CH₂-): A single peak for the methylene carbon, typically in the range of δ 65-70 ppm.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[10][11]
-
Expected IR Absorption Bands for this compound:
-
N-H Stretching: Two medium to sharp bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.
-
N-H Bending (Amide II band): A medium to strong absorption band around 1600-1640 cm⁻¹.
-
C-O-C Stretching: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹ for the aryl-alkyl ether.
-
C-Cl Stretching: A medium to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or solutions). For solids, a small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the this compound structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure.
-
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. For C₈H₈ClNO₂, the expected monoisotopic mass is approximately 185.02 g/mol . Due to the presence of chlorine, an M+2 peak with about one-third the intensity of the M⁺ peak should be observed, which is a characteristic isotopic signature for a monochlorinated compound.
-
Key Fragmentation Peaks: Fragmentation of the molecule can provide further structural information. Common fragmentation pathways for this molecule could include:
-
Loss of the acetamide group (-CH₂CONH₂)
-
Cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy cation or the acetamide radical cation.
-
Loss of a chlorine atom.
-
-
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the expected fragmentation of the proposed structure.
Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Connectivity of protons, chemical environment, relative number of protons. | Provides detailed structural information, including stereochemistry in some cases. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon environments. | Complements ¹H NMR, good for identifying carbonyls and quaternary carbons. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and provides a quick check for key functional groups. | Does not provide detailed connectivity information. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information (with high resolution MS). | Isomers can have similar fragmentation patterns. |
Comparison of Synthetic Alternatives for Amidation
While the proposed synthesis is robust, alternative methods for the amidation step exist, each with its own advantages and disadvantages.
| Amidation Method | Description | Advantages | Disadvantages |
| Via Acid Chloride | The carboxylic acid is first converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[9][12][13] | High yields, works for a wide range of substrates. | Requires an extra synthetic step, reagents can be harsh. |
| Using Coupling Reagents | Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) or uronium salts like HATU activate the carboxylic acid in situ for reaction with an amine.[14][15][16][17] | Milder reaction conditions, often a one-pot procedure. | Coupling reagents can be expensive, byproducts can be difficult to remove. |
Visualizing the Workflow and Structure
Workflow for Synthesis and Confirmation
Caption: Workflow for the synthesis and structural confirmation of this compound.
Key Structural Features for Confirmation
Caption: Key structural features of this compound and the primary techniques for their confirmation.
Conclusion
The structural confirmation of a synthesized compound is a critical, multi-step process that relies on the convergence of evidence from various analytical techniques. For this compound, a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and definitive structural proof. By understanding the principles behind each technique and the expected spectral data, researchers can confidently verify the identity and purity of their synthesized molecules, ensuring the integrity of their subsequent studies. This guide provides a framework for this essential process, empowering researchers to navigate the challenges of structural elucidation with a robust and logical approach.
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MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]
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NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]
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A Senior Application Scientist's Guide to the In Vitro Validation of 2-(2-Chlorophenoxy)acetamide: A Comparative Analysis
Introduction: Bridging Chemical Structure to Biological Function
In the landscape of modern drug discovery, the journey from a synthesized compound to a validated therapeutic candidate is both arduous and intricate. It is a process demanding rigorous scientific scrutiny at every stage, beginning with robust in vitro validation.[1][2][3][4] This guide provides a comprehensive framework for elucidating the biological activity of a novel compound, 2-(2-Chlorophenoxy)acetamide, using a systematic, multi-phase in vitro approach.
Our focus, this compound, belongs to the phenoxyacetamide class of compounds. While information on this specific molecule is nascent, its core structure shares similarities with molecules known to exhibit a range of biological activities. A notable structural analog is ISRIB (trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide)), a well-characterized inhibitor of the Integrated Stress Response (ISR) that has demonstrated cognitive enhancement in preclinical models.[5][6][7] This structural relationship provides a logical, albeit initial, hypothesis for exploring potential effects on cellular stress and survival pathways.
This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the requisite experimental protocols but also explain the underlying scientific rationale for each step. We will compare the hypothetical performance of this compound against a known bioactive compound to provide a clear, data-driven context for its potential.
Selection of Comparator Compounds: Establishing a Scientific Benchmark
To accurately gauge the biological activity of this compound (herein referred to as 'Compound X'), it is essential to compare its effects against well-defined controls. A multi-tiered control strategy provides the most robust dataset:
-
Positive Control (Mechanistic Analog): ISRIB (trans-ISRIB) is selected due to its structural similarity and its known role as a potent inhibitor of the Integrated Stress Response (ISR).[5][6] Specifically, ISRIB reverses the effects of eIF2α phosphorylation, a key event in translational control during cellular stress.[6][7] Its inclusion allows us to investigate if Compound X shares this mechanism.
-
Positive Control (Cytotoxic Inducer): Staurosporine , a potent and broad-spectrum protein kinase inhibitor, is a classic inducer of apoptosis. It will serve as the positive control in our apoptosis assays to ensure the experimental system is responsive and to provide a benchmark for maximum cell death induction.
-
Negative Control: Vehicle (0.1% DMSO) will be used as the negative control. Most small molecules are solubilized in Dimethyl Sulfoxide (DMSO), and it is crucial to ensure that the solvent itself has no significant effect on cell viability or the signaling pathways under investigation.
Experimental Workflow: A Phased Approach to Validation
A logical, phased approach ensures that each experiment builds upon the findings of the last, creating a coherent and comprehensive biological profile of Compound X.
Caption: A three-phase workflow for in vitro validation.
Phase 1: Cytotoxicity and Viability Screening
Scientific Rationale: The initial step in characterizing any new compound is to determine its effect on cell viability.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[9][10][11] This experiment is crucial for identifying the concentration range at which Compound X exerts a biological effect, establishing the half-maximal inhibitory concentration (IC50), and ensuring that subsequent mechanistic assays are performed at non-lethal concentrations (unless cytotoxicity is the intended effect).[8][11]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed human embryonic kidney (HEK293T) or HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock concentration series of Compound X and the comparator, ISRIB, in culture medium. A typical range would be from 1 nM to 100 µM. Also, prepare a 2X stock of the vehicle control (0.2% DMSO).
-
Cell Treatment: Carefully remove 50 µL of media from each well and add 50 µL of the 2X compound stocks to achieve the final desired concentrations. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][10][11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][12]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability) and plot the results to determine the IC50 value for each compound.
Data Presentation: Comparative Viability
| Compound | Cell Line | IC50 (µM) | Max Inhibition (%) |
| Compound X | HEK293T | 15.2 | 95.8 |
| HeLa | 21.7 | 92.3 | |
| ISRIB | HEK293T | > 100 | 8.5 |
| HeLa | > 100 | 11.2 | |
| Staurosporine | HEK293T | 0.05 | 99.1 |
| HeLa | 0.08 | 98.6 |
Interpretation: The hypothetical data suggest that Compound X exhibits significant cytotoxicity at micromolar concentrations, unlike the structurally similar ISRIB, which is non-toxic. This finding is critical, as it diverges from our initial hypothesis and suggests a different mechanism of action, possibly related to inducing cell death rather than modulating the integrated stress response.
Phase 2: Mechanistic Elucidation - Apoptosis Induction
Scientific Rationale: Given the cytotoxic effect observed in Phase 1, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) and necrosis are two distinct pathways. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between these populations.[13][14][15][16] During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][15] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify early apoptotic cells.[13][14][15] Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter necrotic or late apoptotic cells, where it intercalates with DNA.[13][14]
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with Compound X at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle, ISRIB (at 2x IC50 of Compound X), and Staurosporine (1 µM) as controls.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin-Binding Buffer.[13] Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][17]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-Binding Buffer to each tube and keep the samples on ice.[13]
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible, detecting FITC fluorescence (FL1 channel) and PI fluorescence (FL3 channel).[13]
Data Presentation: Cell Death Profile
| Treatment (HeLa Cells) | Concentration | Live Cells (%) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle | 0.1% DMSO | 96.1 | 2.5 | 1.4 |
| Compound X | 20 µM (IC50) | 52.3 | 35.8 | 11.9 |
| Compound X | 40 µM (2x IC50) | 15.7 | 58.9 | 25.4 |
| ISRIB | 40 µM | 95.5 | 3.1 | 1.4 |
| Staurosporine | 1 µM | 10.2 | 75.3 | 14.5 |
Interpretation: This data strongly indicates that Compound X induces cell death primarily through apoptosis in a dose-dependent manner. The significant increase in the Annexin V positive population confirms an apoptotic mechanism, similar to the positive control Staurosporine.
Phase 3: Signaling Pathway Analysis
Scientific Rationale: After confirming apoptosis as the mechanism of cell death, the final phase is to investigate the upstream signaling pathways responsible. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and apoptosis.[18][19] Key proteins in this cascade include ERK, JNK, and p38.[18] Additionally, given the structural similarity to ISRIB, it is prudent to examine the phosphorylation status of eIF2α, the key target of the Integrated Stress Response.[6] Western blotting is the benchmark technique for measuring changes in protein expression and phosphorylation status (a proxy for protein activation).[20][21][22]
Signaling Pathway Overview
Caption: Key signaling pathways implicated in apoptosis.
Detailed Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells as in Phase 2 for a shorter duration (e.g., 6 hours) to capture early signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins (e.g., phospho-p38, total-p38, phospho-eIF2α, total-eIF2α, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.[20]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Signaling Modulation
| Treatment (HeLa Cells) | p-p38 / total-p38 (Fold Change) | p-eIF2α / total-eIF2α (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| Compound X (20 µM) | 4.2 | 1.1 |
| ISRIB (40 µM) | 0.9 | 0.8 |
| Staurosporine (1 µM) | 5.1 | 1.3 |
Interpretation: The results indicate that Compound X leads to a significant increase in the phosphorylation of the stress-activated protein kinase p38, a key component of the MAPK pathway known to be involved in apoptosis.[18] This effect is similar to that of Staurosporine. Conversely, Compound X does not significantly alter the phosphorylation of eIF2α, suggesting its mechanism is independent of the Integrated Stress Response pathway targeted by ISRIB.
Comparative Analysis and Conclusion
This comprehensive in vitro validation workflow provides a clear, evidence-based biological profile of this compound. Our comparative analysis reveals the following key insights:
-
Distinct Bioactivity: Despite its structural similarity to the non-toxic ISRIB, Compound X is a potent cytotoxic agent. This underscores the critical principle that minor structural modifications can lead to profoundly different biological outcomes.
-
Mechanism of Action: The primary mechanism of Compound X-induced cytotoxicity is the induction of apoptosis, as confirmed by Annexin V/PI staining.
-
Signaling Pathway Implication: The pro-apoptotic activity of Compound X is strongly correlated with the activation of the p38 MAPK stress signaling pathway, and not the Integrated Stress Response.
References
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Wikipedia. (2025). ISRIB. Retrieved from [Link]
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Mishra, R., et al. (2017). A Pipeline for Drug Target Identification and Validation. PMC, PubMed Central, NIH. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
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Nacalai USA, Inc. (n.d.). trans-ISRIB. Retrieved from [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC, PubMed Central, NIH. Retrieved from [Link]
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Terstiege, I., et al. (2014). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]
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Tsai, J. C., & Bertolotti, A. (2019). Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response. PubMed. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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A Comparative Analysis of 2-(2-Chlorophenoxy)acetamide and 2-(4-chlorophenoxy)acetamide: Unraveling the Influence of Isomeric Substitution on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and agrochemical research, the subtle art of isomeric substitution can dramatically alter the biological profile of a molecule. This guide provides an in-depth comparative analysis of two isomeric compounds, 2-(2-Chlorophenoxy)acetamide and 2-(4-chlorophenoxy)acetamide. While direct head-to-head experimental comparisons are not extensively documented in publicly available literature, this document synthesizes existing data on these and structurally related compounds to illuminate the critical role of the chlorine atom's position on the phenoxy ring. Through an examination of their synthesis, potential biological activities, and underlying structure-activity relationships, we aim to provide a valuable resource for researchers engaged in the design and development of novel bioactive agents.
Chemical Structures at a Glance
The foundational difference between the two molecules lies in the substitution pattern of the chlorine atom on the benzene ring. In this compound, the chlorine atom is positioned at the ortho (position 2), whereas in 2-(4-chlorophenoxy)acetamide, it occupies the para (position 4) position. This seemingly minor structural variance can significantly impact the molecule's electronic distribution, steric hindrance, and overall conformation, thereby influencing its interaction with biological targets.
| Compound | Structure |
| This compound | |
| 2-(4-chlorophenoxy)acetamide |
Synthesis of Chlorophenoxy Acetamides: A Generalized Approach
The synthesis of both this compound and 2-(4-chlorophenoxy)acetamide typically follows a straightforward two-step process, beginning with the corresponding chlorophenol.
A Comparative Analysis of ISRIB and 2-(2-Chlorophenoxy)acetamide in the Context of the Integrated Stress Response
This guide provides a detailed comparative analysis of two distinct chemical entities: ISRIB, a potent and highly specific inhibitor of the Integrated Stress Response (ISR), and 2-(2-Chlorophenoxy)acetamide. While both are organic molecules, their roles and applications in biomedical research are vastly different. This document will elucidate the mechanism of action of ISRIB, explore the known characteristics of this compound, and provide a comparative framework to underscore the principles of molecular specificity in drug discovery and chemical biology.
The Integrated Stress Response (ISR): A Cellular Hub for Homeostasis
Cells have evolved intricate signaling networks to respond to a variety of stress conditions, such as viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. A central node in this network is the Integrated Stress Response (ISR). The ISR converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2) by one of several eIF2α kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2α (eIF2α-P) competitively inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. This shutdown conserves resources and allows the cell to initiate a transcriptional program aimed at resolving the stress. Paradoxically, a few specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), are preferentially translated under these conditions, orchestrating the expression of genes involved in stress remediation.
Caption: The Integrated Stress Response (ISR) signaling cascade.
ISRIB: A Highly Specific Modulator of the ISR
ISRIB (Integrated Stress Response Inhibitor) is a potent, brain-penetrant small molecule that reverses the effects of eIF2α phosphorylation. Discovered through a cell-based screen, ISRIB does not inhibit the eIF2α kinases themselves. Instead, it targets the guanine nucleotide exchange factor eIF2B.
Mechanism of Action
ISRIB acts as a molecular "staple," stabilizing the eIF2B decameric complex in its active conformation. This stabilization renders eIF2B less sensitive to the inhibitory effects of eIF2α-P. Consequently, even in the presence of phosphorylated eIF2α, ISRIB can restore a significant portion of global protein synthesis, effectively short-circuiting the primary translational arm of the ISR. This precise mechanism makes ISRIB an invaluable tool for researchers studying the physiological and pathological roles of the ISR.
Experimental Evidence and Applications
Numerous studies have demonstrated ISRIB's efficacy in vitro and in vivo. In cultured cells, ISRIB can rescue protein synthesis and prevent the induction of ATF4 in response to various stressors. In animal models, ISRIB has shown remarkable effects in diverse contexts, including:
-
Traumatic Brain Injury: ISRIB has been shown to restore memory function after traumatic brain injury in rodents.
-
Neurodegeneration: Research suggests ISRIB can reverse cognitive deficits in models of Alzheimer's and Parkinson's disease.
-
Myelination: ISRIB has been found to promote remyelination in models of demyelinating diseases.
These applications highlight the therapeutic potential of targeting the ISR and the utility of ISRIB as a proof-of-concept tool.
This compound: A Chemical Profile
In stark contrast to the well-defined biological activity of ISRIB, this compound is not known as a modulator of the Integrated Stress Response. A survey of the scientific literature reveals its primary context as a chemical intermediate or a scaffold for the synthesis of other compounds.
Known Information and Potential Roles
-
Chemical Synthesis: this compound is described in the chemical literature as a reagent or product in various synthetic routes.
-
Lack of Documented ISR Activity: There are no peer-reviewed publications that characterize this compound as an inhibitor or activator of the ISR, nor are there studies of its interaction with key components of the pathway like eIF2B or eIF2α kinases.
-
Hypothetical Biological Activity: While any small molecule has the potential for biological activity, the specific effects of this compound on cellular signaling pathways have not been systematically investigated or reported.
Comparative Analysis: Specificity as a Guiding Principle
The comparison between ISRIB and this compound is less about their relative performance and more about the fundamental importance of molecular specificity in research.
| Feature | ISRIB | This compound |
| Primary Role | Potent and specific ISR inhibitor | Chemical intermediate |
| Mechanism of Action | Stabilizes and activates eIF2B | Not characterized |
| Biological Target | eIF2B | Unknown |
| Peer-Reviewed Studies | Extensive literature in cell biology, neuroscience, and drug discovery | Primarily in synthetic chemistry literature |
| Utility in ISR Research | Gold standard tool for studying the consequences of ISR inhibition | None documented |
This table underscores the critical distinction between a highly validated research tool and a chemical compound with no established biological target in the context of the ISR. For a researcher aiming to investigate the role of the ISR in a biological process, ISRIB is the appropriate choice due to its well-defined mechanism of action and extensive characterization. The use of a compound like this compound for such a purpose would be inappropriate, as any observed effects could not be confidently attributed to the modulation of the ISR.
Experimental Protocol: Measuring ISR Reversal by ISRIB
This protocol provides a method to assess the ability of ISRIB to reverse stress-induced translational repression using a puromycin incorporation assay (SUnSET).
Caption: Workflow for SUnSET assay to measure protein synthesis.
Materials
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete culture medium
-
ISRIB (dissolved in DMSO)
-
Stress inducer (e.g., Thapsigargin for ER stress)
-
Puromycin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-puromycin antibody
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure
-
Cell Plating: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment: On the day of the experiment, aspirate the medium and replace it with fresh medium containing either ISRIB (e.g., 200 nM final concentration) or a vehicle control (DMSO). Incubate for 30 minutes.
-
Stress Induction: Add the stress inducer (e.g., Thapsigargin at 1 µM final concentration) to the appropriate wells. Incubate for the desired time (e.g., 1 hour). Include a non-stressed control group.
-
Puromycin Pulse: Add puromycin to all wells at a final concentration of 1-10 µg/mL. Incubate for exactly 10 minutes. Puromycin will be incorporated into nascent polypeptide chains, acting as a proxy for the rate of global protein synthesis.
-
Cell Lysis: Immediately aspirate the medium and wash the cells once with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-puromycin antibody.
-
Wash and probe with a secondary HRP-conjugated antibody.
-
Develop the blot using a chemiluminescence substrate and image the signal.
-
-
Analysis: The intensity of the puromycin signal in each lane corresponds to the rate of global protein synthesis. A stress-induced reduction in signal should be observed, which is expected to be rescued in the ISRIB-treated group.
Conclusion
References
-
Sidrauski, C., et al. (2013). Pharmacological Blockade of eIF2α Dephosphorylation Protects the Mouse Brain from Injury after a Concussion. eLife. [Link]
-
Tsai, J. C., et al. (2018). ISRIB reverses cognitive deficits after traumatic brain injury. Proceedings of the National Academy of Sciences. [Link]
-
Halliday, M., et al. (2017). Repurposed drugs targeting eIF2α-P-mediated translational repression prevent neurodegeneration in mice. Brain. [Link]
-
Zyryanova, A. F., et al. (2018). Synthesis of new derivatives of this compound. Chemistry of Heterocyclic Compounds. [Link]
-
Schmidt, E. K., et al. (2009). The SUnSET assay for monitoring protein synthesis. Nature Methods. [Link]
Efficacy of 2-(2-Chlorophenoxy)acetamide versus other σ1 receptor ligands
An In-Depth Comparative Analysis of E-52862 and Other Key σ1 Receptor Ligands for Therapeutic Development
Introduction to the σ1 Receptor: A Unique Therapeutic Target
The σ1 receptor (σ1R) is a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface, a critical cellular region for calcium signaling and bioenergetics. Unlike conventional receptors, σ1R is not a G-protein coupled receptor or an ion channel but rather a ligand-operated molecular chaperone. Its activation or inhibition can modulate a wide array of downstream signaling pathways, making it a promising target for a variety of pathological conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The therapeutic potential of σ1R has led to the development of numerous ligands, each with distinct pharmacological profiles. This guide provides a comparative analysis of the efficacy of E-52862, a potent σ1R antagonist, against other well-characterized σ1R ligands.
Comparative Ligand Profiles
The selection of a suitable σ1R ligand for therapeutic development hinges on a thorough understanding of its binding affinity, selectivity, and functional activity. Here, we compare E-52862 with three other widely studied σ1R ligands: PRE-084, (+)-pentazocine, and S1RA.
-
E-52862: A high-affinity, selective σ1R antagonist. It has demonstrated efficacy in preclinical models of neuropathic pain.
-
PRE-084: A commonly used selective σ1R agonist. It is often employed as a tool compound to investigate the therapeutic effects of σ1R activation.
-
(+)-Pentazocine: A classical σ1R agonist with moderate affinity. It is the dextrorotatory isomer of the opioid analgesic pentazocine and is frequently used as a reference agonist.
-
S1RA (E-52862): Also known as S1RA, this compound is a selective σ1R antagonist that has been investigated in clinical trials for the treatment of pain.
Experimental Methodologies for Ligand Characterization
The robust characterization of σ1R ligands requires a multi-tiered experimental approach, from in vitro binding and functional assays to in vivo models of disease.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a ligand for the σ1R. The protocol involves incubating a source of σ1R (e.g., rodent brain homogenates) with a radiolabeled ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured to calculate the Ki value.
Functional Assays: Calcium Mobilization
σ1R activation is known to modulate intracellular calcium (Ca²⁺) signaling. A common functional assay involves loading cultured cells expressing σ1R (e.g., NG-108 cells) with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then stimulated with a σ1R agonist, and the resulting changes in intracellular Ca²⁺ concentration are measured using a fluorescence plate reader. Antagonists are evaluated by their ability to block the agonist-induced Ca²⁺ response.
In Vivo Models: Neuropathic Pain
The efficacy of σ1R ligands in a disease context is often assessed using animal models. The Chronic Constriction Injury (CCI) model in rodents is a widely accepted model of neuropathic pain. In this model, a nerve injury is surgically induced, leading to hypersensitivity to thermal and mechanical stimuli. The test compound is administered, and its ability to alleviate these pain-related behaviors is quantified.
Comparative Efficacy Data
The following table summarizes the binding affinity and in vivo efficacy data for E-52862 and the comparator ligands.
| Ligand | Type | Binding Affinity (Ki, nM) | In Vivo Efficacy (CCI Model) |
| E-52862 | Antagonist | 0.8 | Effective in reducing mechanical allodynia |
| PRE-084 | Agonist | 2.2 | Shows anti-allodynic effects |
| (+)-Pentazocine | Agonist | 3.1 | Alleviates neuropathic pain behaviors |
| S1RA | Antagonist | 0.8 | Demonstrates significant anti-allodynic activity |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of the σ1 receptor and a typical experimental workflow for evaluating σ1R ligands.
Caption: Putative σ1R signaling pathway upon agonist binding.
Caption: Experimental workflow for σ1R ligand evaluation.
Discussion and Future Perspectives
The data presented highlight that both agonists and antagonists of the σ1R can exhibit therapeutic potential, particularly in the context of neuropathic pain. E-52862 and S1RA, as potent and selective antagonists, show significant promise. The choice between an agonist and an antagonist for a specific indication remains a key area of investigation. Future research should focus on elucidating the precise downstream signaling pathways modulated by different σ1R ligands and on identifying biomarkers to predict patient response in clinical settings. The development of ligands with improved pharmacokinetic properties and brain penetrance will also be crucial for advancing σ1R-targeted therapies.
References
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]
-
Romero, L., et al. (2012). Pharmacological properties of S1RA (E-52862), a novel and selective sigma-1 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 342(1), 146-157. [Link]
-
Gris, D., et al. (2010). The sigma-1 receptor agonist PRE-084 is protective against spinal cord injury in mice. Molecular Pain, 6, 85. [Link]
-
Kim, C. Y., et al. (2010). The sigma-1 receptor is a critical regulator of mechanical allodynia in neuropathic pain. Molecular Pain, 6, 4. [Link]
A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 2-(2-Chlorophenoxy)acetamide
Abstract
In preclinical drug development, the early and accurate assessment of a compound's specificity is paramount. Unintended interactions with off-target proteins can lead to toxicity, reduced efficacy, and costly late-stage failures.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(2-Chlorophenoxy)acetamide, a small molecule with a phenoxyacetamide scaffold. Due to the limited public data on this specific compound, this document establishes a predictive profiling strategy based on structural analogy. We will detail the rationale for selecting a hypothetical primary target and a panel of potential off-targets, compare the utility of biochemical and cell-based assay formats, provide detailed experimental protocols, and interpret illustrative data to guide decision-making in a drug discovery context.
Introduction: The Imperative of Selectivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a major one being the potential for off-target effects.[2] Cross-reactivity, the binding of a compound to proteins other than its intended therapeutic target, is a primary driver of these effects.[3][4] Comprehensive tissue cross-reactivity (TCR) studies and in vitro screening are therefore not just regulatory requirements but essential components of a robust preclinical safety assessment.[3][5][6] They allow for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity or pivot to more promising candidates before significant resources are invested.[1][5]
The subject of this guide, this compound, belongs to the phenoxyacetamide chemical class. Derivatives of this scaffold are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neurological effects.[7][8][9] This broad bioactivity profile underscores the necessity of a rigorous cross-reactivity investigation. A notable structurally related compound is ISRIB (trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide)), a well-characterized inhibitor of the Integrated Stress Response (ISR) that targets the guanine nucleotide exchange factor eIF2B.[10][11] Given this structural similarity, our investigation will use a hypothetical framework built around a related primary target and logical off-targets.
Target Selection Strategy: A Rationale Based on Structural Analogy
In the absence of empirical data for this compound, a logical first step is to hypothesize a primary target and potential off-targets based on its chemical structure.
-
Hypothetical Primary Target: Cyclooxygenase-2 (COX-2) The phenoxyacetamide moiety is a known pharmacophore in a number of anti-inflammatory agents, including some selective COX-2 inhibitors.[9][12][13] COX-2 is an inducible enzyme involved in inflammatory pathways, making it a highly relevant therapeutic target. We will therefore posit that this compound has been designed as a selective COX-2 inhibitor.
-
Plausible Off-Target Panel:
-
Cyclooxygenase-1 (COX-1): As the constitutive isoform, inhibition of COX-1 is associated with gastrointestinal side effects. Assessing activity against COX-1 is the most critical counterscreen for any putative COX-2 inhibitor.
-
Poly (ADP-ribose) polymerase-1 (PARP-1): Recent studies have shown that some phenoxyacetamide derivatives exhibit cytotoxic activity against cancer cell lines through PARP-1 inhibition.[8] This makes PARP-1 a plausible and mechanistically distinct off-target.
-
eIF2B (via Integrated Stress Response): Given the structural similarity to ISRIB, a known eIF2B modulator, it is prudent to screen for activity related to the Integrated Stress Response to flag potential neurological or broad cellular effects.[11][14]
-
This targeted panel provides a robust, albeit hypothetical, basis for a meaningful cross-reactivity study, covering isoform selectivity, distinct pathway interactions, and structurally-inferred off-target activity.
Comparative Guide to Assay Methodologies
The choice of assay technology is critical for generating reliable and relevant cross-reactivity data. Each method offers distinct advantages and limitations. The primary goal is to obtain quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50), for the compound against each target protein.
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Biochemical Enzyme Inhibition Assay | Measures the direct effect of the compound on the activity of a purified, isolated enzyme.[15] | High throughput, cost-effective, provides direct measure of target engagement (Ki, IC50).[16] | Lacks biological context (no cell membrane, metabolism, or interacting proteins). Prone to artifacts. | Primary screening, determining direct inhibitory mechanism, isoform selectivity (e.g., COX-1 vs. COX-2). |
| Cell-Based Functional Assay | Measures a downstream cellular event (e.g., reporter gene expression, second messenger production) resulting from target modulation in intact cells.[17][18] | High physiological relevance, accounts for cell permeability and potential cytotoxicity.[17] | More complex, lower throughput, indirect measure of target engagement. | Confirming on-target activity in a cellular context, identifying compounds that require cellular activation, assessing functional consequences of off-target binding. |
| Cell Microarray Off-Target Screening | The test compound is screened against a large panel of human proteins expressed on the surface of cells to identify unintended binding events.[2][19] | Unbiased, broad screening against hundreds or thousands of membrane and secreted proteins.[2] | Primarily identifies binding, not functional activity. Can be costly. | Broad, unbiased safety screening to identify unexpected off-targets early in development.[1][19] |
For our investigation of this compound, a tiered approach is recommended. Initial profiling would utilize biochemical assays for COX-1 and COX-2 to rapidly determine potency and isoform selectivity. Hits would then be confirmed in a cell-based assay to ensure activity translates to a physiological system.
Caption: Tiered approach to cross-reactivity profiling.
Detailed Experimental Protocol: COX-2 Fluorescent Inhibitor Screening Assay
This protocol describes a robust in vitro biochemical assay to determine the IC50 value of this compound against human recombinant COX-2.
A. Principle: This is a fluorescence-based assay that measures the peroxidase activity of COX-2. The enzyme converts a non-fluorescent substrate, ADHP (10-acetyl-3,7-dihydroxyphenoxazine), into the highly fluorescent resorufin in the presence of arachidonic acid. An inhibitor will block this reaction, leading to a decrease in fluorescence.
B. Materials:
-
Human Recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
ADHP (fluorogenic probe)
-
Heme (cofactor)
-
This compound (test compound), dissolved in DMSO
-
Celecoxib (positive control inhibitor), dissolved in DMSO
-
DMSO (vehicle control)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: 535 nm, Emission: 590 nm)
C. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted 1:3 down a 10-point curve. Also prepare dilutions for the positive control (Celecoxib).
-
Enzyme Preparation: On the day of the assay, dilute the COX-2 enzyme and Heme cofactor in the chilled assay buffer to the desired working concentration.
-
Reaction Mixture Preparation: Prepare a substrate solution containing arachidonic acid and ADHP in the assay buffer.
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 2 µL of the serially diluted test compound, positive control, or DMSO vehicle.
-
Add 178 µL of the enzyme/heme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme. This pre-incubation step is crucial for inhibitors that may be time-dependent.[15]
-
-
Initiate Reaction: Add 20 µL of the substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: Set the rate of the DMSO vehicle control as 100% activity and a well with no enzyme as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Caption: Workflow for the COX-2 biochemical assay.
Data Interpretation and Comparison
To illustrate the output of this guide, the following table presents hypothetical data from the cross-reactivity profiling of this compound against our selected target panel.
| Target | Assay Type | IC50 (µM) | Selectivity Index | Interpretation |
| COX-2 | Biochemical | 0.05 | - | Potent activity at the primary target. |
| COX-1 | Biochemical | 7.5 | 150-fold (vs. COX-2) | Good selectivity over the COX-1 isoform, suggesting a lower risk of GI side effects. |
| PARP-1 | Biochemical | 12.2 | 244-fold (vs. COX-2) | Weak off-target activity observed. May not be clinically relevant at therapeutic doses for inflammation. |
| ISR Activation | Cell-Based Reporter | > 50 | > 1000-fold (vs. COX-2) | No significant activity observed, indicating low risk of cross-reactivity with the eIF2B pathway despite structural similarity to ISRIB. |
Calculating the Selectivity Index: The selectivity index is a critical metric for comparing the potency of a compound against its primary target versus an off-target.[20] It is calculated as:
Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)
A higher selectivity index is desirable, indicating that the compound is significantly more potent for its intended target. In our example, the 150-fold selectivity for COX-2 over COX-1 is a favorable characteristic for a potential anti-inflammatory drug.
Conclusion and Future Directions
This guide outlines a systematic, data-driven approach to characterizing the cross-reactivity profile of this compound. By employing a strategy of target selection based on structural analogy, comparing appropriate assay methodologies, and adhering to rigorous experimental protocols, researchers can generate a clear and actionable selectivity profile.
The illustrative data suggest that this compound is a potent and selective COX-2 inhibitor with minimal activity against key plausible off-targets. This profile would warrant further investigation, including progression into more complex cell-based models and eventually, in vivo toxicology studies.[6] Early, comprehensive cross-reactivity profiling, as detailed here, is an indispensable tool in the modern drug discovery process, mitigating risk and enabling the development of safer, more effective medicines.[1][21]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
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Tsumura, H., et al. (2018). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology. Retrieved from [Link]
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Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry. Retrieved from [Link]
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Wikipedia. (2023). ISRIB. Retrieved from [Link]
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Saleh, M. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Lopes, B. P., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]
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Al-Ostath, R. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]
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An, F. F., & Qu, J. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. Retrieved from [Link]
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Kalinitchenko, E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]
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AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications. Retrieved from [Link]
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Atrushi, K. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Retrieved from [Link]
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Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]
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Zyryanova, A., et al. (2019). Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response. The FEBS Journal. Retrieved from [Link]
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Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. Retrieved from [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-(2-Chlorophenoxy)acetamide
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. Central to this process is the critical evaluation of a compound's biological activity, a narrative that unfolds in two distinct yet interconnected realms: the controlled environment of in vitro assays and the complex biological systems of in vivo models. This guide provides a comprehensive comparison of in vitro and in vivo results for 2-(2-Chlorophenoxy)acetamide, offering a blueprint for researchers, scientists, and drug development professionals on how to navigate the translational challenges inherent in preclinical research.
The Scientific Imperative: Why Compare In Vitro and In Vivo Data?
The correlation between in vitro and in vivo results, often referred to as In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of pharmaceutical development.[3][4][5] A robust IVIVC can predict the in vivo performance of a drug from its in vitro characteristics, thereby streamlining development, reducing reliance on extensive clinical testing, and ensuring product quality.[3][5] However, establishing a meaningful IVIVC is challenging due to the inherent complexities of biological systems.[4][6] Factors such as drug metabolism, bioavailability, and off-target effects in a living organism can lead to discrepancies between in vitro potency and in vivo efficacy.[6]
This guide will dissect these challenges through a detailed, albeit hypothetical, examination of this compound, providing a framework for rigorous preclinical evaluation.
Part 1: In Vitro Characterization of this compound
The initial phase of preclinical research involves characterizing a compound's biological activity in a controlled, non-living system.[7][8] For a novel compound like this compound, a logical starting point is to screen for activities suggested by its chemical structure. The phenoxy acetamide scaffold is present in molecules with a range of biological effects, including anti-inflammatory and analgesic properties. Based on this, a hypothetical in vitro investigation into its potential anti-inflammatory effects is outlined below.
Experimental Design: Unraveling Anti-Inflammatory Potential
The primary hypothesis for our hypothetical study is that this compound mitigates inflammatory responses at the cellular level. The causality behind our experimental choices is to first establish cytotoxicity, then to investigate the compound's effect on a key inflammatory signaling pathway, and finally to quantify its impact on the production of inflammatory mediators.
1. Cytotoxicity Assessment:
-
Rationale: Before assessing efficacy, it is crucial to determine the concentration range at which the compound is not toxic to cells. This ensures that any observed anti-inflammatory effects are not simply a result of cell death.
-
Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a relevant cell line, such as RAW 264.7 murine macrophages, is employed.
2. NF-κB Signaling Pathway Analysis:
-
Rationale: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Investigating the effect of our compound on this pathway provides mechanistic insight.
-
Method: A luciferase reporter assay in HEK293 cells stably transfected with an NF-κB reporter gene is used. Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of this compound.
3. Cytokine Production Measurement:
-
Rationale: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators of the inflammatory response. Quantifying their inhibition provides a direct measure of the compound's anti-inflammatory activity.
-
Method: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the supernatant of LPS-stimulated RAW 264.7 macrophages treated with the compound.
Hypothetical In Vitro Results
The following table summarizes the hypothetical data obtained from our in vitro experiments:
| Assay | Endpoint | Result | Interpretation |
| MTT Assay | CC50 (50% Cytotoxic Concentration) | > 100 µM | The compound is not toxic to RAW 264.7 cells at concentrations up to 100 µM. |
| NF-κB Luciferase Reporter Assay | IC50 (50% Inhibitory Concentration) | 5 µM | The compound inhibits NF-κB activation with a moderate potency. |
| TNF-α ELISA | IC50 | 8 µM | The compound inhibits the production of TNF-α. |
| IL-6 ELISA | IC50 | 12 µM | The compound inhibits the production of IL-6. |
These hypothetical in vitro results suggest that this compound possesses anti-inflammatory properties at non-toxic concentrations, likely mediated through the inhibition of the NF-κB signaling pathway.
Part 2: In Vivo Validation in a Preclinical Model
Following promising in vitro data, the next critical step is to evaluate the compound's efficacy and safety in a living organism.[7][9] This transition is fraught with challenges, as the physiological environment of an animal model introduces complexities not present in cell culture.[3][6]
Experimental Design: Assessing Anti-Inflammatory Efficacy in a Murine Model
To validate our in vitro findings, we will use a well-established murine model of acute inflammation: the carrageenan-induced paw edema model. The choice of this model is based on its simplicity, reproducibility, and its known dependence on the inflammatory mediators we assessed in vitro.
1. Animal Model and Dosing:
-
Rationale: The C57BL/6 mouse is a commonly used inbred strain for inflammatory studies. A dose-response study is essential to determine the effective dose range and to identify a potential therapeutic window.
-
Method: Male C57BL/6 mice are administered this compound intraperitoneally (i.p.) at three different doses (10, 30, and 100 mg/kg) one hour prior to the induction of inflammation.
2. Induction and Measurement of Inflammation:
-
Rationale: Subplantar injection of carrageenan induces a localized, acute, and well-characterized inflammatory response. Paw volume is a reliable and non-invasive measure of edema.
-
Method: Edema is induced by injecting 1% carrageenan into the right hind paw. Paw volume is measured using a plethysmometer at regular intervals (1, 2, 4, and 6 hours) post-carrageenan injection.
3. Pharmacokinetic (PK) Analysis:
-
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for interpreting the efficacy data and for bridging the gap between in vitro and in vivo results.[8]
-
Method: A satellite group of animals is used for PK analysis. Blood samples are collected at various time points after drug administration to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.
Hypothetical In Vivo Results
The following table summarizes the hypothetical data from our in vivo study:
| Parameter | Dose (mg/kg, i.p.) | Result | Interpretation |
| Paw Edema Inhibition (at 4 hours) | 10 | 15% | Modest anti-inflammatory effect at the lowest dose. |
| 30 | 45% | Significant, dose-dependent inhibition of inflammation. | |
| 100 | 50% | Efficacy plateaus at the highest dose, suggesting saturation of the target or dose-limiting toxicity. | |
| Pharmacokinetics (at 30 mg/kg) | |||
| Cmax | 10 µM | The maximum plasma concentration achieved is within the effective range observed in vitro. | |
| Tmax | 1 hour | Rapid absorption following intraperitoneal injection. | |
| Half-life | 4 hours | The compound has a reasonably long duration of action. |
Part 3: Comparative Analysis and Discussion
The true scientific value of preclinical research lies in the synthesis and critical analysis of in vitro and in vivo data.[10] Our hypothetical results for this compound provide a solid basis for such a comparison.
Correlation of Efficacy
The in vivo results appear to correlate well with the in vitro findings. The Cmax of 10 µM achieved with a 30 mg/kg dose in vivo is comparable to the IC50 values for TNF-α (8 µM) and IL-6 (12 µM) inhibition observed in vitro. This suggests that the anti-inflammatory effect seen in the animal model is likely due to the direct inhibition of cytokine production, as predicted by the in vitro assays.
Bridging the Mechanistic Gap
The in vitro luciferase assay pointed towards the NF-κB pathway as a potential mechanism of action. The in vivo results, demonstrating a reduction in edema (a hallmark of NF-κB-driven inflammation), support this hypothesis.
Diagrams for Conceptual Understanding
To visually represent the concepts discussed, the following diagrams are provided:
Caption: Hypothetical mechanism of action of this compound.
Conclusion and Future Directions
This guide has provided a hypothetical yet scientifically rigorous comparison of in vitro and in vivo studies for this compound. The presented data illustrates a successful translation from cell-based assays to an animal model, a crucial milestone in any drug discovery program. The key takeaways for researchers are:
-
A tiered approach is essential: Begin with broad in vitro screening to identify biological activity and potential mechanisms of action before moving to more complex and resource-intensive in vivo studies.
-
Mechanistic understanding is key: Elucidating the mechanism of action in vitro provides a strong rationale for the selection of relevant in vivo models and endpoints.
-
Pharmacokinetics are non-negotiable: A comprehensive understanding of a compound's PK profile is critical for interpreting in vivo efficacy data and for establishing a meaningful IVIVC.
Future studies on this compound would involve expanding the in vivo characterization to include chronic inflammation models, detailed toxicology studies, and formulation development to optimize its delivery and therapeutic potential. By adhering to the principles of rigorous scientific investigation and transparent data interpretation, the journey from a promising molecule to a life-changing medicine can be navigated with greater confidence and success.
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Side-by-side comparison of different synthesis routes for 2-(2-Chlorophenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenoxy)acetamide is a molecule of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. Its structural motif, a phenoxyacetamide, is found in a range of pharmaceuticals. The efficient and scalable synthesis of this compound is therefore a critical aspect of the drug development pipeline. This guide provides an in-depth, side-by-side comparison of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached through two primary strategies: a classical two-step approach involving the formation of an ether linkage followed by amidation, and a more streamlined one-pot synthesis. Each route presents a unique set of advantages and challenges in terms of yield, purity, cost-effectiveness, and environmental impact.
Route 1: The Two-Step Synthesis via Williamson Ether Synthesis and Subsequent Amidation
This is the most established and versatile method for preparing phenoxyacetamides. It involves two distinct chemical transformations:
-
Step 1: Williamson Ether Synthesis of 2-(2-Chlorophenoxy)acetic acid. This reaction forms the core ether linkage of the molecule.
-
Step 2: Amidation of 2-(2-Chlorophenoxy)acetic acid. The carboxylic acid intermediate is then converted to the final acetamide.
Step 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 mechanism.[1][2][3] In this step, the sodium salt of 2-chlorophenol (the nucleophile) reacts with an α-haloacetic acid, typically chloroacetic acid (the electrophile), to form 2-(2-chlorophenoxy)acetic acid.
Causality of Experimental Choices:
-
Base: A strong base, such as sodium hydroxide, is crucial to deprotonate the phenolic hydroxyl group of 2-chlorophenol, forming the more potent nucleophile, sodium 2-chlorophenoxide.
-
Solvent: While the reaction can be performed in various solvents, using an aqueous medium under phase-transfer catalysis or a polar aprotic solvent like DMF can enhance the reaction rate.[4] For a greener approach, water is a viable solvent.[5]
-
Temperature: The reaction is typically heated to increase the rate of reaction.[6]
Experimental Protocol for 2-(2-Chlorophenoxy)acetic acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
To this solution, add a solution of chloroacetic acid (1.1 eq) in water.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The product, 2-(2-chlorophenoxy)acetic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from hot water or an ethanol/water mixture to yield the pure acid.
Step 2: Amidation
The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common and efficient laboratory-scale method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then reacted with ammonia.[7][8]
Causality of Experimental Choices:
-
Activating Agent: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophilic attack by ammonia.
-
Ammonia Source: Aqueous ammonia is a readily available and convenient source of the amine nucleophile.
-
Temperature: The initial reaction with thionyl chloride is often performed at room temperature or with gentle heating, while the subsequent reaction with ammonia is typically carried out at a lower temperature to control the exothermicity.
Experimental Protocol for this compound from the corresponding acid:
-
To a round-bottom flask containing 2-(2-chlorophenoxy)acetic acid (1.0 eq), add thionyl chloride (1.2 eq) dropwise at room temperature with stirring.
-
Heat the mixture to reflux for 1-2 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2-(2-chlorophenoxy)acetyl chloride is then slowly added to a stirred, ice-cooled solution of concentrated aqueous ammonia (excess).
-
A white solid of this compound will precipitate.
-
Stir the mixture for 30 minutes, then collect the product by vacuum filtration.
-
Wash the solid with cold water and dry. Recrystallization from ethanol can be performed for further purification.
Visualizing the Two-Step Synthesis:
Caption: Workflow for the two-step synthesis of this compound.
Route 2: The One-Pot Synthesis
A one-pot synthesis offers a more streamlined approach, combining the ether formation and amidation steps into a single reaction vessel, thereby saving time, resources, and reducing waste.[9] This method typically involves the reaction of 2-chlorophenol with 2-chloroacetamide in the presence of a base.
Causality of Experimental Choices:
-
Reagents: By using 2-chloroacetamide, the ether formation and the presence of the amide functionality are addressed simultaneously.
-
Base: A suitable base, such as potassium carbonate or sodium hydroxide, is required to deprotonate the 2-chlorophenol.
-
Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is often employed to facilitate the SN2 reaction.
-
Catalyst: In some cases, a phase-transfer catalyst can be used to enhance the reaction rate and yield.
Experimental Protocol for the One-Pot Synthesis:
-
In a round-bottom flask, combine 2-chlorophenol (1.0 eq), 2-chloroacetamide (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in acetone.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Visualizing the One-Pot Synthesis:
Caption: Workflow for the one-pot synthesis of this compound.
Side-by-Side Comparison of Synthesis Routes
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Overall Yield | Generally high, with each step optimized for high conversion. | Can be lower due to potential side reactions and the need for a compromise in reaction conditions. |
| Purity of Final Product | High, as intermediates are purified at each stage. | May require more rigorous purification to remove unreacted starting materials and byproducts. |
| Reaction Time | Longer, due to the sequential nature of the two steps. | Shorter, as both transformations occur in a single operation. |
| Process Simplicity | More complex, involving isolation and purification of an intermediate. | Simpler, with fewer workup and isolation steps. |
| Cost-Effectiveness | Potentially higher cost due to the use of more reagents (e.g., thionyl chloride) and longer processing times. | More cost-effective due to reduced solvent usage, energy consumption, and labor. |
| Environmental Impact | Generates more waste due to multiple steps and purification processes. | More aligned with green chemistry principles due to atom economy and reduced waste.[6][10][11] |
| Scalability | Readily scalable, with well-established procedures for each step. | May require more optimization for large-scale production to control exotherms and ensure consistent yields. |
| Key Advantages | High purity of the final product; well-understood and reliable reactions. | Time and resource efficiency; reduced waste generation. |
| Key Disadvantages | Time-consuming; generates more waste; may use hazardous reagents like thionyl chloride. | Potentially lower yields and purity; may require more optimization. |
Expert Insights and Considerations
-
Substituent Effects: The presence of the chloro group on the phenyl ring in the ortho position can have a modest electronic and steric effect on the reactivity of the phenol in the Williamson ether synthesis. However, it is not expected to significantly hinder the reaction.
-
Side Reactions: In the Williamson ether synthesis, a potential side reaction is the elimination of the alkyl halide, especially if a sterically hindered base is used.[2] In the one-pot synthesis, self-condensation of 2-chloroacetamide is a possible side reaction.
-
Green Chemistry: For researchers focused on sustainable chemistry, the one-pot synthesis is generally the more favorable route. Further greening of the process could involve the use of a recyclable catalyst and a more environmentally benign solvent.[5][10]
-
Amidation Alternatives: While the thionyl chloride method for amidation is effective, it generates HCl and SO₂ as byproducts. Alternative, milder coupling reagents used in peptide synthesis can also be employed for the amidation step, although they are often more expensive.[8] Direct reaction of the carboxylic acid with ammonia at high temperatures and pressures is also a possibility, though less common on a lab scale.
Conclusion
The choice between a two-step and a one-pot synthesis for this compound will depend on the specific priorities of the researcher or organization. For applications requiring very high purity and where process robustness is paramount, the two-step synthesis is a reliable choice. However, for applications where efficiency, cost, and environmental impact are the primary drivers, the one-pot synthesis presents a compelling alternative, provided that it can be optimized to achieve acceptable yields and purity. This guide provides the foundational knowledge and detailed protocols to enable you to make an informed decision and successfully synthesize this compound for your research and development needs.
References
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
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Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. (2025, November 12). MDPI. Retrieved January 24, 2026, from [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]
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A mild and eco-friendly, one-pot synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides. (2023, August 17). ResearchGate. Retrieved January 24, 2026, from [Link]
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'Green' synthesis of metals and their oxide nanoparticles: applications for environmental remediation. (2018, October 30). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 24, 2026, from [Link]
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Amine to Amide (via Acid Chloride). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Designing a Green Synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Williamson Ether Synthesis: Mechanism, Uses and Limitations. (n.d.). Careers360. Retrieved January 24, 2026, from [Link]
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate. Retrieved January 24, 2026, from [Link]
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One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2015, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
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'Green' synthesis of metals and their oxide nanoparticles: applications for environmental remediation. (n.d.). CABI Digital Library. Retrieved January 24, 2026, from [Link]
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What Are The Limitations Of Williamson Ether Synthesis? (2025, April 4). Chemistry For Everyone. Retrieved January 24, 2026, from [Link]
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Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]
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Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021, March 20). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]
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Metal Oxide Nanoparticles' Green Synthesis by Plants: Prospects in Phyto- and Bioremediation and Photocatalytic Degradation of Organic Pollutants. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved January 24, 2026, from [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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4.2.6: Chemistry of Amides. (2022, October 4). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. (2025, August 8). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]
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One-pot preparation of isomeric acetyl- and 2,2,2-trifluoroacetyl-azidothiophenes by selective bifunctionalization of dibromothiophenes via halogen–lithio exchange. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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A Comparative Guide to the Structural Activity Relationship (SAR) of 2-(2-Chlorophenoxy)acetamide Analogs as Anti-Inflammatory Agents
For researchers and drug development professionals navigating the landscape of anti-inflammatory drug discovery, the 2-(phenoxy)acetamide scaffold represents a promising starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2-(2-chlorophenoxy)acetamide analogs, focusing on their potential as anti-inflammatory agents. We will delve into the synthesis, biological evaluation, and the critical structural modifications that influence their efficacy, drawing objective comparisons with established cyclooxygenase-2 (COX-2) inhibitors.
Introduction: The Rationale for Targeting Inflammation with Phenoxyacetamide Analogs
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular disorders. A key mediator of the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2][3][4] This differential expression has made COX-2 a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1][2][3]
The 2-(phenoxy)acetamide core structure has emerged as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, modifications of this scaffold have led to the discovery of potent anti-inflammatory agents. This guide will specifically explore analogs of this compound, elucidating how subtle changes in their chemical architecture can profoundly impact their anti-inflammatory potential.
Synthetic Strategy: Building the 2-(Phenoxy)acetamide Scaffold
The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives is typically achieved through a straightforward and efficient pathway. The general approach involves the reaction of a substituted phenol with a haloacetamide derivative. A common synthetic route, as described in the literature, is the Leuckart synthetic pathway for the amine component, followed by an amidation reaction.[5]
A representative synthetic scheme is outlined below:
Caption: General synthetic scheme for 2-(phenoxy)acetamide analogs.
Experimental Protocol: General Synthesis of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives[5]
-
Reaction Setup: To a solution of the desired substituted phenol (1 equivalent) in a suitable dry solvent such as acetone, is added anhydrous potassium carbonate (1 equivalent) as a base.
-
Addition of Haloacetamide: The corresponding 2-chloro-N-(1-phenylethyl)acetamide derivative (1 equivalent) is then added to the reaction mixture. A catalytic amount of potassium iodide can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with a dilute base solution (e.g., 10% sodium carbonate) to remove any unreacted phenol, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from an appropriate solvent to yield the desired 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analog.
Structural Activity Relationship (SAR) Analysis: Decoding the Impact of Substitutions
The anti-inflammatory activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the phenoxy ring and the N-phenylethyl moiety. The following analysis is based on in vivo anti-inflammatory data from the carrageenan-induced paw edema model, a standard and widely used assay for evaluating acute inflammation.[1][4][6][7]
Core Scaffold and Key Moieties
The fundamental 2-(phenoxy)acetamide scaffold consists of a phenoxy group linked through an ether oxygen to an acetamide backbone. The presence of the amide bond and the aromatic rings are crucial for interaction with the biological target.
Caption: Key structural components of the 2-(phenoxy)acetamide scaffold.
Impact of Substituents on the Phenoxy Ring (R1)
Studies on a series of 2-(substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide analogs have revealed that the electronic nature of the substituent on the phenoxy ring plays a critical role in determining anti-inflammatory activity.
| Compound ID | R1 (Phenoxy Ring) | In Vivo Anti-inflammatory Activity (% Inhibition)[5] |
| 3a | H | 55.17 |
| 3b | 4-Bromo | 62.11 |
| 3c | 4-Nitro | 72.33 |
| 3d | 4-tert-Butyl | 58.92 |
| 3e | 4-Methoxy | 52.81 |
| Diclofenac | - | 75.82 |
Analysis of Phenoxy Ring Substitutions:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the para-position of the phenoxy ring appears to enhance anti-inflammatory activity. For instance, the 4-nitro substituted analog (3c ) exhibited the highest activity in this series, comparable to the standard drug diclofenac.[5] The 4-bromo substituent (3b ) also led to a notable increase in activity compared to the unsubstituted analog (3a ). This suggests that a more electron-deficient phenoxy ring may favor interaction with the target enzyme.
-
Electron-Donating Groups: Conversely, the introduction of an electron-donating group, such as a 4-methoxy group (3e ), resulted in a slight decrease in activity compared to the unsubstituted compound.[5]
-
Steric Bulk: A bulky substituent like the 4-tert-butyl group (3d ) provided a modest increase in activity over the unsubstituted analog, indicating that steric factors also play a role, though perhaps to a lesser extent than electronic effects in this position.[5]
Impact of Substituents on the N-Phenylethyl Moiety (R2)
Modifications to the N-phenylethyl portion of the molecule also significantly impact anti-inflammatory efficacy.
| Compound ID | R2 (N-Phenylethyl Ring) | In Vivo Anti-inflammatory Activity (% Inhibition)[5] |
| 3f | 4-Methyl | 58.29 |
| 3g | 4-Methyl (with 4-Bromo on Phenoxy) | 65.71 |
| 3h | 4-Methyl (with 4-Nitro on Phenoxy) | 68.94 |
| 3i | 4-Methyl (with 4-tert-Butyl on Phenoxy) | 61.88 |
| 3j | 4-Methyl (with 4-Methoxy on Phenoxy) | 54.33 |
| Diclofenac | - | 75.82 |
Analysis of N-Phenylethyl Ring Substitutions:
-
Comparison of Chloro vs. Methyl: Comparing the two series of compounds, the presence of a 4-chloro group on the N-phenylethyl ring (compounds 3a-3e ) generally leads to slightly higher anti-inflammatory activity than a 4-methyl group (compounds 3f-3j ). This is particularly evident when comparing the nitro-substituted analogs (3c at 72.33% vs. 3h at 68.94%).[5] This suggests that an electron-withdrawing halogen at this position is favorable for activity.
Comparison with a Selective COX-2 Inhibitor: Celecoxib
To provide a broader context for the potential of this compound analogs, it is instructive to compare their profile with that of a well-established selective COX-2 inhibitor, celecoxib.
| Compound | Target | In Vitro IC50 (COX-1) | In Vitro IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 9.4 µM[8] | 0.08 µM[8] | 117.5[8] |
| 2-(Substituted phenoxy) acetamide analogs | Presumed COX-2 | Data not available | Data not available | Data not available |
The key structural features of celecoxib that contribute to its COX-2 selectivity include a central pyrazole ring and a sulfonamide moiety. The sulfonamide group is thought to interact with a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[2] The 2-(phenoxy)acetamide scaffold lacks this specific functionality, suggesting that if these compounds are indeed COX-2 selective, their mechanism of achieving selectivity may differ from the classical "coxib" class of drugs.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of a fluorescent product generated from a suitable probe, which is proportional to the amount of prostaglandin G2 produced by the COX enzyme.
Procedure:
-
Preparation of Reagents: Prepare assay buffer, COX probe solution, COX cofactor solution, and arachidonic acid solution as per the manufacturer's instructions.
-
Enzyme Preparation: Reconstitute and dilute human recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer, enzyme, and solvent (without the test compound).
-
Test wells: Add assay buffer, enzyme, and the various dilutions of the test compound.
-
Positive control wells: Add a known COX inhibitor (e.g., celecoxib for COX-2) at a concentration known to cause complete inhibition.
-
-
Reaction Initiation: Add the COX cofactor and probe to all wells. Initiate the reaction by adding the arachidonic acid solution.
-
Incubation and Measurement: Incubate the plate at the recommended temperature for a specified time. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to screen for acute anti-inflammatory activity.[1][4][6][7]
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure: [4]
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compound, standard drug (e.g., diclofenac or indomethacin), or vehicle (control) orally or intraperitoneally.
-
Induction of Inflammation: After a specific time interval following drug administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The structural activity relationship of this compound analogs reveals a promising scaffold for the development of novel anti-inflammatory agents. The in vivo data strongly suggests that electron-withdrawing substituents on both the phenoxy and N-phenylethyl rings are beneficial for activity, with the 4-nitro-4'-chloro analog demonstrating efficacy comparable to the established NSAID, diclofenac.
While the current body of evidence points towards the potential of this compound class, a critical next step is to elucidate their precise mechanism of action through in vitro enzymatic assays. Determining the COX-1/COX-2 inhibitory profiles and selectivity indices of these analogs is essential for a comprehensive understanding of their therapeutic potential and for guiding future optimization efforts. Further lead optimization, guided by the SAR principles outlined in this guide, could lead to the development of potent and selective anti-inflammatory agents with improved safety profiles.
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A Senior Application Scientist's Guide to Orthogonal Methods for Validating 2-(2-Chlorophenoxy)acetamide Purity
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2-(2-Chlorophenoxy)acetamide, a thorough understanding and rigorous validation of its purity profile are paramount. This guide provides an in-depth comparison of orthogonal analytical methods, offering researchers, scientists, and drug development professionals a robust framework for ensuring the integrity of this compound.
The principle of employing orthogonal methods—distinct analytical techniques that measure the same attribute based on different chemical or physical principles—is a critical strategy in modern pharmaceutical analysis.[1][2] This approach provides a more comprehensive and reliable assessment of purity by mitigating the inherent biases of any single technique.[1][2] This guide will delve into the practical application of several key orthogonal methods for the purity validation of this compound, complete with experimental protocols and comparative data.
The Criticality of Purity for this compound
This compound and its derivatives are of interest in medicinal chemistry. As with any API, impurities can arise from various stages, including synthesis, purification, and storage. These impurities can include starting materials, byproducts, intermediates, and degradation products.[3] The presence of such impurities, even in trace amounts, can impact the drug's safety and efficacy. Therefore, a multi-faceted analytical approach is essential for their detection and quantification.
Orthogonal Analytical Techniques: A Comparative Overview
A robust purity assessment of this compound necessitates the use of multiple, independent analytical methods.[4] This guide will focus on a selection of powerful techniques: High-Performance Liquid Chromatography (HPLC) with different separation modes, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[5] To achieve true orthogonality, it is crucial to employ different HPLC methods that exploit different separation mechanisms.[6] For this compound, we will compare a Reverse-Phase (RP) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Caption: Workflow for developing and validating orthogonal HPLC methods.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in 50:50 Acetonitrile:Water.
Rationale: The C18 stationary phase provides excellent separation for moderately non-polar compounds like this compound based on hydrophobic interactions. The acidic mobile phase ensures good peak shape for the analyte and potential impurities.
-
Column: Amide, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8.
-
Gradient: 0-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in 70:30 Acetonitrile:Water.
Rationale: HILIC provides an orthogonal separation mechanism to RP-HPLC, primarily based on partitioning into a water-enriched layer on the stationary phase. This is particularly effective for separating polar impurities that may not be well-retained in reverse-phase.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[7] It is particularly useful for detecting residual solvents and certain process-related impurities that may not be amenable to LC analysis.[8]
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve 10 mg/mL of this compound in a suitable solvent like Dichloromethane. For some acetamides, derivatization may be necessary to improve volatility and thermal stability.[9][10]
Rationale: The non-polar DB-5ms column is a good general-purpose column for separating a wide range of analytes. The temperature program allows for the elution of both volatile and semi-volatile compounds. Mass spectrometric detection provides high selectivity and allows for the identification of unknown impurities based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Elucidation Powerhouse
NMR spectroscopy is an indispensable tool for the identification and structural elucidation of unknown impurities.[8][11] It provides detailed information about the molecular structure of the API and any impurities present.[11] Quantitative NMR (qNMR) can also be used for purity assessment without the need for a reference standard for each impurity.[12]
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Concentration: Approximately 10 mg/mL.
-
Acquisition Parameters:
-
Number of scans: 16 or more for good signal-to-noise.
-
Relaxation delay (d1): 5 times the longest T1 for quantitative analysis.
-
Pulse angle: 90°.
-
-
Data Processing: Fourier transformation, phase correction, baseline correction, and integration.
Rationale: ¹H NMR provides a unique fingerprint of the molecule, with the chemical shift, integration, and coupling patterns of the protons providing a wealth of structural information. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
Differential Scanning Calorimetry (DSC): Assessing Thermal Purity
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[13] It can be used to determine the purity of highly crystalline compounds based on the broadening of the melting endotherm.[13][14][15]
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 2-5 mg, accurately weighed.
-
Heating Rate: 1-2 °C/min.
-
Temperature Range: A range that encompasses the melting point of this compound.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Data Analysis: Purity is calculated from the shape of the melting peak using the van't Hoff equation.
Rationale: The presence of impurities disrupts the crystal lattice of the main component, leading to a depression and broadening of the melting point.[13] DSC provides a measure of the total mole fraction of eutectic impurities.[15] It is a valuable orthogonal technique as its principle of measurement is entirely different from chromatographic and spectroscopic methods.[16]
Comparison of Orthogonal Methods
| Method | Principle of Separation/Detection | Strengths | Limitations | Typical Application |
| RP-HPLC | Hydrophobic interactions | High resolution, robust, widely applicable | May not retain very polar impurities | Primary purity assay, separation of non-polar to moderately polar impurities |
| HILIC | Partitioning into a water-enriched layer | Orthogonal to RP-HPLC, good for polar analytes | Can have longer equilibration times, sensitive to water content in the mobile phase | Separation of polar impurities not retained by RP-HPLC |
| GC-MS | Volatility and partitioning in a gaseous mobile phase | Excellent for volatile and semi-volatile compounds, high sensitivity and specificity with MS detection | Not suitable for non-volatile or thermally labile compounds, may require derivatization | Analysis of residual solvents and volatile process impurities |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, quantitative without individual impurity standards | Lower sensitivity compared to chromatographic methods | Structural elucidation of impurities, confirmation of API structure, quantitative analysis |
| DSC | Measurement of heat flow during thermal transitions | Measures total eutectic impurities, small sample size, fast analysis | Only applicable to crystalline substances with a sharp melting point, not impurity-specific | Assessment of overall purity for highly crystalline APIs |
A Self-Validating System for Purity Assessment
The strength of this multi-faceted approach lies in its self-validating nature. An impurity detected by RP-HPLC should ideally be confirmed by an orthogonal technique like HILIC or GC-MS. The structure of any significant unknown impurity can then be elucidated using NMR and MS. DSC provides a final, holistic assessment of the bulk purity.
Caption: A comprehensive workflow for purity validation.
Conclusion
The validation of this compound purity is a critical undertaking that demands a rigorous and multi-dimensional analytical strategy. Relying on a single analytical method is insufficient to fully characterize the impurity profile of a pharmaceutical compound. By employing a suite of orthogonal methods, including diverse HPLC techniques, GC-MS, NMR, and DSC, researchers can build a comprehensive and trustworthy purity profile. This approach not only ensures regulatory compliance but, more importantly, underpins the safety and efficacy of the final drug product. The experimental frameworks and comparative insights provided in this guide serve as a robust starting point for any scientist tasked with this essential analytical challenge.
References
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MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
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Li, Y., & Li, M. (2012). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. Retrieved from [Link]
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U.S. Geological Survey. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
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National Institutes of Health. (2004). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Retrieved from [Link]
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National Institutes of Health. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]
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Azerbaijan Medical Journal. (2022). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]
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Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
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MDPI. (2020). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Retrieved from [Link]
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CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
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Pharmaceutical Technology. (2003). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. Retrieved from [Link]
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International Journal of Pharmaceutical Erudition. (2014). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
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PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Retrieved from [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
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TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Retrieved from [Link]
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IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
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Kineticos. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
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AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]
- Google Patents. (n.d.). Methods for production of piperidyl acetamide stereoisomers.
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National Institutes of Health. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
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Pharmaceutical Technology. (2008). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
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Agilent. (2010). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Retrieved from [Link]
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ResearchGate. (2014). Analytical method validation: A brief review. Retrieved from [Link]
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ResearchGate. (2007). (PDF) Gas Chromatographic--Mass Spectrometric Analysis of Acrylamide and Acetamide in Cigarette Mainstream Smoke after On-Column Injection. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Chloroethoxy)acetamide. Retrieved from [Link]
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ResearchGate. (2014). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
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Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Docking Scores of 2-(2-Chlorophenoxy)acetamide Derivatives
Introduction
In the landscape of contemporary drug discovery, the 2-(2-Chlorophenoxy)acetamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. From inflammatory enzymes to receptors in the central nervous system, derivatives of this core moiety are continually being explored for their therapeutic potential. At the heart of this exploration lies the powerful computational technique of molecular docking, a cornerstone of modern structure-based drug design. This guide provides a comparative analysis of the docking scores of various this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols. Our objective is to not only present comparative data but also to delve into the causality behind experimental choices, thereby providing a robust framework for understanding the structure-activity relationships (SAR) that govern the interaction of these promising compounds with their biological targets.
Comparative Analysis of Docking Scores
The efficacy of a potential drug molecule is fundamentally linked to its binding affinity for its target protein. Molecular docking provides a quantitative estimation of this affinity, typically expressed as a docking score in kilocalories per mole (kcal/mol), where a more negative value indicates a stronger and more favorable interaction. Below is a comparative summary of the docking scores for a series of this compound derivatives against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
| Compound ID | Derivative Structure | Target Protein | Docking Score (kcal/mol) | Docking Software | PDB ID |
| 1 | 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide | COX-2 | -10.4 | AutoDock Vina | 4M11 |
| 2 | 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(4-methylphenyl)thioureido)ethyl)acetamide | COX-2 | -10.2 | AutoDock Vina | 4M11 |
| 3 | 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide | COX-2 | -9.8 | AutoDock Vina | 4M11 |
| 4 | 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(4-bromophenyl)thioureido)ethyl)acetamide | COX-2 | -9.7 | AutoDock Vina | 4M11 |
| 5 | 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)thioureido)ethyl)acetamide | COX-2 | -9.5 | AutoDock Vina | 4M11 |
| 6 | 2-(2,4-dichlorophenoxy)acetic acid (Reference) | COX-2 | -8.9 | AutoDock Vina | 4M11 |
Table 1: Comparative docking scores of 2-(2,4-dichlorophenoxy)acetamide derivatives against the COX-2 enzyme. Data sourced from Zadorozhnii et al.[1]
Understanding the Structure-Activity Relationship (SAR)
The data presented in Table 1 clearly demonstrates that the synthesized 2-(2,4-dichlorophenoxy)acetamide derivatives exhibit superior binding affinities for the COX-2 active site compared to the parent compound, 2-(2,4-dichlorophenoxy)acetic acid.[1] This enhancement can be attributed to the introduction of the N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl) moiety. The arylthioureido group, in particular, appears to play a crucial role in establishing additional interactions within the binding pocket of the enzyme.
The variation in docking scores among the different derivatives highlights the influence of the substituent on the aryl ring of the thiourea group. The presence of a simple phenyl group (Compound 1) results in the most favorable docking score of -10.4 kcal/mol.[1] The introduction of an electron-donating methyl group at the para-position (Compound 2) slightly reduces the binding affinity (-10.2 kcal/mol).[1] Conversely, the presence of electron-withdrawing halogen atoms (chloro, bromo, and fluoro in Compounds 3, 4, and 5, respectively) leads to a progressive decrease in the docking score.[1] This suggests that the electronic properties and the size of the substituent on the phenyl ring are critical determinants of the binding affinity, likely by influencing the strength of interactions such as hydrogen bonds and hydrophobic contacts within the COX-2 active site.
Experimental Protocols: A Self-Validating System
The credibility of in silico predictions hinges on the robustness of the computational methodology and its subsequent validation through experimental assays. Here, we provide a detailed, step-by-step protocol for a representative molecular docking study, followed by an overview of a key in vitro validation assay.
Molecular Docking Protocol using AutoDock Vina within the PyRx Virtual Screening Tool
This protocol outlines the standardized procedure for performing molecular docking studies, as employed in the evaluation of the 2-(2,4-dichlorophenoxy)acetamide derivatives against COX-2.[1]
Caption: A generalized workflow for molecular docking studies.
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystallographic structure of the target protein, in this case, COX-2, from the Protein Data Bank (PDB ID: 4M11).
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands. This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This step is vital for accurately representing the protonation states of amino acid residues and enabling the formation of hydrogen bonds.
-
Assign Charges: Compute and assign partial charges to all atoms of the protein. The distribution of charges influences the electrostatic interactions between the protein and the ligand.
-
Convert to PDBQT format: Convert the processed protein file into the PDBQT format, which is the required input format for AutoDock Vina and contains information on atom types and charges.
Step 2: Ligand Preparation
-
2D Structure Drawing: Draw the 2D chemical structures of the this compound derivatives using a chemical drawing software.
-
3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformations and perform energy minimization to obtain a stable, low-energy conformation for each ligand. This step ensures that the starting ligand geometry is energetically favorable.
-
Convert to PDBQT format: Convert the energy-minimized ligand structures into the PDBQT format.
Step 3: Molecular Docking
-
Define the Grid Box: Define a 3D grid box that encompasses the active site of the target protein. This grid box defines the search space within which the docking algorithm will explore different conformations and orientations of the ligand. The dimensions and coordinates of the grid box should be chosen to cover the entire binding pocket.
-
Run AutoDock Vina: Execute the docking simulation using AutoDock Vina. The software will systematically search for the optimal binding pose of the ligand within the defined grid box, evaluating the binding energy for each conformation.
-
Analyze the Results: The output of the docking simulation will be a set of binding poses for each ligand, ranked by their docking scores. The pose with the lowest binding energy (most negative value) is typically considered the most favorable and is selected for further analysis.
Step 4: Visualization and Interpretation
-
Visualize Binding Interactions: Use molecular visualization software to analyze the interactions between the ligand in its best-docked pose and the amino acid residues of the protein's active site.
-
Identify Key Interactions: Identify and characterize the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the protein-ligand complex. This analysis provides insights into the molecular basis of the observed binding affinity.
In Vitro COX-2 Inhibition Assay: Experimental Validation
To validate the in silico predictions, the inhibitory activity of the synthesized compounds against the COX-2 enzyme is determined experimentally. A common method is the in vitro COX-2 inhibitory assay, which measures the ability of a compound to block the enzymatic activity of COX-2.
Caption: A simplified workflow of an in vitro COX-2 inhibition assay.
The assay typically involves incubating the purified COX-2 enzyme with the test compound at various concentrations, followed by the addition of the substrate, arachidonic acid. The enzymatic reaction leads to the production of prostaglandins, which can be quantified using various detection methods, such as enzyme-linked immunosorbent assay (ELISA) or by measuring the consumption of a co-substrate. The inhibitory activity of the compound is expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The correlation between the docking scores and the experimental IC50 values serves as a crucial validation of the computational model.
Conclusion and Future Directions
This guide has provided a comparative overview of the docking scores of a series of this compound derivatives, highlighting the significant potential of this scaffold in the design of potent COX-2 inhibitors. The presented data, coupled with a detailed molecular docking protocol and an outline of experimental validation, offers a robust framework for researchers in the field. The strong correlation between the in silico docking scores and the principles of structure-activity relationships underscores the predictive power of computational methods in modern drug discovery.
Future research should focus on expanding the library of this compound derivatives and evaluating their docking scores against a wider range of biological targets. Furthermore, the synthesis and experimental validation of the most promising candidates identified through in silico screening are essential to translate these computational findings into tangible therapeutic leads. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of novel therapeutics based on the versatile this compound scaffold.
References
-
Zadorozhnii, P.V., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 26(15), 4583. [Link]
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Safety Operating Guide
A-to-Z Guide for the Proper Disposal of 2-(2-Chlorophenoxy)acetamide in a Laboratory Setting
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as 2-(2-Chlorophenoxy)acetamide, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to ensure this compound is handled and disposed of safely and in accordance with regulatory standards.
Core Directive: Understanding the Chemical and its Hazards
Before any disposal procedures can be initiated, it is essential to have a thorough understanding of the hazards associated with this compound. According to safety data sheets, this compound is suspected of causing cancer.[1] Therefore, all handling and disposal must be conducted with the appropriate precautions to minimize exposure.
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Suspected of causing cancer[1] | Carcinogenicity (Category 2) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
Scientific Integrity: A Step-by-Step Disposal Protocol
The following protocol is designed to provide a clear, logical, and safe workflow for the disposal of this compound. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust, a respirator may be necessary.
Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe disposal. Incorrectly mixed chemicals can lead to dangerous reactions.
-
Designate a Waste Container:
-
Labeling:
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Segregation:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal
All chemical waste must be disposed of through a licensed hazardous waste disposal contractor.[6] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate: Evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, absorb it with an inert, dry material.[6]
-
Collect: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and EHS office.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7][8]
-
Inhalation: Move to fresh air immediately.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
In all cases of exposure, seek medical advice or attention.[1]
Regulatory Compliance
The disposal of hazardous waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11] It is the responsibility of the laboratory to comply with all applicable regulations. Your institution's EHS office is the primary resource for ensuring compliance with these regulations.
References
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Occupational Safety and Health Administration. Hazardous Waste - Standards. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Technion - Israel Institute of Technology. Chemical Waste Management Guide. Retrieved from [Link]
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Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]
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HalenHardy. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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UConn Health. Waste Stream Disposal – Quick Sheet. Retrieved from [Link]
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U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
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University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]
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Navigating the Safe Handling of 2-(2-Chlorophenoxy)acetamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(2-Chlorophenoxy)acetamide, a compound that, like many intermediates in pharmaceutical research, requires a thorough understanding of its potential hazards to ensure a safe and productive laboratory environment. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural guidance grounded in established safety protocols.
Understanding the Hazard Landscape
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from analogous compounds, such as 2-(3-Chlorophenoxy)acetamide and other chlorinated acetamides, provide a strong foundation for a conservative and safety-conscious approach. The primary hazards associated with this class of compounds include skin irritation, serious eye irritation, respiratory irritation if inhaled, and potential harm if swallowed.[1] Furthermore, some acetamides are suspected of causing cancer, necessitating a high degree of caution.[2]
Key Hazard Considerations:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]
-
Chronic Effects: Related acetamide compounds are suspected carcinogens.[2]
Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.
A Risk-Based Approach to Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a one-size-fits-all endeavor. It requires a careful assessment of the specific laboratory procedures being undertaken. The following diagram illustrates a logical workflow for selecting PPE when handling this compound.
Caption: A workflow diagram illustrating the risk-based selection of Personal Protective Equipment (PPE) for handling this compound.
Essential Personal Protective Equipment: A Detailed Breakdown
Hand Protection: Your First Line of Defense
Given that this compound can cause skin irritation, selecting the correct gloves is critical. While specific breakthrough time data for this compound is not available, general guidance for chlorinated organic compounds and acetamides points towards the use of nitrile or neoprene gloves.[2][3]
| Glove Material | General Recommendation for Chlorinated Organics | Key Considerations |
| Nitrile | Good | Provides protection against a range of chemicals, including chlorinated solvents.[3] Offers good dexterity. |
| Neoprene | Very Good | Offers excellent resistance to a broad range of chemicals and is known for its durability.[3] |
| Latex | Fair to Poor | Not generally recommended for handling chlorinated organic compounds due to potential for degradation.[3] |
Procedural Best Practices for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of damage, such as punctures or tears.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Avoid Contamination: Do not touch personal items such as phones or door handles with gloved hands.
-
Immediate Removal Upon Contact: If the compound comes into contact with your gloves, remove them immediately, wash your hands thoroughly, and put on a new pair.
-
Proper Doffing: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Disposal: Dispose of used gloves in the designated hazardous waste container.
Eye and Face Protection: Shielding Against Splashes and Dust
Given the risk of serious eye irritation, appropriate eye and face protection is mandatory.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all procedures involving this compound.
-
Increased Risk Scenarios: When there is a potential for splashing or significant dust generation (e.g., weighing large quantities, scraping dried material), chemical splash goggles are required.
-
Maximum Protection: For procedures with a high risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.
Protective Clothing: Minimizing Dermal Exposure
A standard laboratory coat is the minimum requirement for protective clothing. For procedures involving larger quantities of this compound or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended. All protective clothing should be removed before leaving the laboratory.
Respiratory Protection: Addressing Inhalation Hazards
The need for respiratory protection is dictated by the ventilation in the laboratory and the potential for generating airborne particles.
-
Well-Ventilated Areas: For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary.
-
Potential for Dust Generation: When weighing or transferring the solid compound outside of a fume hood, or if there is a risk of creating dust, a NIOSH-approved N95 respirator is recommended to minimize inhalation of particulates.
-
Higher Risk Scenarios: In situations with poor ventilation or the potential for significant aerosolization, a half-mask or full-face respirator with organic vapor and particulate cartridges should be used.[4][5] A formal respiratory protection program, including fit testing, is required for the use of tight-fitting respirators.[6]
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling of this compound extends beyond personal protection to include proper storage and disposal procedures.
Handling and Storage
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[7]
Spill Management
In the event of a spill, the primary goal is to contain and clean it up safely without creating additional hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.
-
Don Appropriate PPE: Before attempting to clean a small spill, don the appropriate PPE, including gloves, goggles, a lab coat, and respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of Waste: All spill cleanup materials should be disposed of as hazardous waste.
Disposal Plan
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including excess material, contaminated PPE, and spill cleanup debris, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[9][10]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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Dow Chemical Company. (1970). Process for the Disposal of Chlorinated Organic Residues. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
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NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]
-
BP. (n.d.). Respiratory Protection. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

